molecular formula C19H24O6 B076577 Diethyl 2,4-diacetyl-3-phenylpentanedioate CAS No. 13277-74-2

Diethyl 2,4-diacetyl-3-phenylpentanedioate

Cat. No.: B076577
CAS No.: 13277-74-2
M. Wt: 348.4 g/mol
InChI Key: VJDMHFPDRYFKOU-UHFFFAOYSA-N
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Description

Diethyl 2,4-diacetyl-3-phenylpentanedioate ( 13277-74-2) is a high-molecular-weight glutaric acid derivative with the formula C19H24O6 and a molecular weight of 348.40 g/mol . This compound is characterized by its significant density of 1.136 g/cm³ and a high boiling point of 467.3°C, indicating its thermal stability for various experimental conditions . Its chemical structure features a central pentanedioate (glutarate) backbone that is diacetyl-substituted at the 2 and 4 positions and a phenyl group at the 3 position, making it a versatile and complex intermediate in organic synthesis . As a specialized chemical building block, it is primarily valued in research for the synthesis of more complex organic molecules and pharmaceutical intermediates. Its structure suggests potential applications in developing compounds with specific steric and electronic properties. Related analogues, such as those with 4-chloro or 4-bromo substitutions on the phenyl ring, are also available for structure-activity relationship (SAR) studies, highlighting its role in exploratory chemistry and drug discovery efforts . This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,4-diacetyl-3-phenylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-5-24-18(22)15(12(3)20)17(14-10-8-7-9-11-14)16(13(4)21)19(23)25-6-2/h7-11,15-17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDMHFPDRYFKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305143
Record name diethyl 2,4-diacetyl-3-phenylpentanedioate
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13277-74-2
Record name 13277-74-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,4-diacetyl-3-phenylpentanedioate
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl 2,4-diacetyl-3-phenylpentanedioate is a complex organic molecule with the chemical formula C19H24O6.[1][2][3] As a pentanedioate (or glutarate) derivative, it possesses a five-carbon backbone with multiple functional groups, including two acetyl groups and two ethyl ester groups, as well as a phenyl substituent. This high degree of functionalization makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it could be used to create anti-inflammatory drugs, analgesics, and antibacterial agents.[2] While direct synthesis methods for this specific molecule are not extensively documented in mainstream chemical literature, its structure strongly suggests a plausible and efficient synthesis pathway rooted in classical organic reactions.

This guide provides an in-depth exploration of the theoretical synthesis mechanism of this compound. The proposed pathway involves a two-step sequence: a Knoevenagel condensation followed by a Michael addition. This approach leverages readily available starting materials and well-understood reaction mechanisms, making it a practical strategy for chemists in research and development.

Proposed Synthesis Mechanism

The synthesis of this compound can be logically achieved through the reaction of benzaldehyde with two equivalents of ethyl acetoacetate. The reaction proceeds in two distinct, sequential steps:

  • Knoevenagel Condensation: The first equivalent of ethyl acetoacetate reacts with benzaldehyde to form an α,β-unsaturated carbonyl compound.

  • Michael Addition: The second equivalent of ethyl acetoacetate acts as a nucleophile and adds to the product of the Knoevenagel condensation in a conjugate addition.

Step 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[4] In this synthesis, the active methylene compound is ethyl acetoacetate, and the carbonyl compound is benzaldehyde. The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine or diethylamine).[4][5][6]

The mechanism proceeds as follows:

  • Enolate Formation: The basic catalyst deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the presence of two electron-withdrawing carbonyl groups. This forms a stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

  • Aldol-type Adduct Formation: This attack forms an intermediate aldol-type adduct.

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated product, ethyl 2-acetyl-3-phenylpropenoate (also known as ethyl benzylideneacetoacetate).[5] The removal of water helps to drive the reaction to completion.[5]

Knoevenagel_Condensation cluster_0 Step 1: Knoevenagel Condensation benzaldehyde Benzaldehyde intermediate Ethyl 2-acetyl-3-phenylpropenoate benzaldehyde->intermediate Reacts with ethyl_acetoacetate_1 Ethyl Acetoacetate (1 eq.) ethyl_acetoacetate_1->intermediate base Weak Base (e.g., Piperidine) base->intermediate Catalyzes water Water intermediate->water Eliminates

Caption: Knoevenagel condensation of benzaldehyde and ethyl acetoacetate.

Step 2: Michael Addition

The Michael addition is the conjugate nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[7][8][9] In this step, the α,β-unsaturated product from the Knoevenagel condensation (ethyl 2-acetyl-3-phenylpropenoate) acts as the Michael acceptor. A second molecule of ethyl acetoacetate, deprotonated by a base to form an enolate, serves as the Michael donor.[7]

The mechanism for the Michael addition is as follows:

  • Enolate Formation: A base (often the same as in the first step, or a stronger base like sodium ethoxide) deprotonates the α-carbon of the second equivalent of ethyl acetoacetate to form the enolate nucleophile.

  • Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system of ethyl 2-acetyl-3-phenylpropenoate. This is a 1,4-addition.

  • Protonation: The resulting intermediate is then protonated (typically by the solvent or a mild acid in the workup) to yield the final product, this compound.

Michael_Addition cluster_1 Step 2: Michael Addition intermediate Ethyl 2-acetyl-3-phenylpropenoate final_product This compound intermediate->final_product Michael Acceptor ethyl_acetoacetate_2 Ethyl Acetoacetate (1 eq.) ethyl_acetoacetate_2->final_product Michael Donor base Base base->ethyl_acetoacetate_2 Deprotonates

Caption: Michael addition of ethyl acetoacetate to the intermediate.

Experimental Protocol

The following is a generalized, step-by-step experimental protocol for the synthesis of this compound based on the proposed mechanism.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
BenzaldehydeC7H6O106.121 eq.
Ethyl AcetoacetateC6H10O3130.142 eq.
Piperidine (Catalyst)C5H11N85.15Catalytic amount
Ethanol (Solvent)C2H5OH46.07Sufficient for dissolution
Hydrochloric Acid (for workup)HCl36.46As needed
Diethyl Ether (for extraction)(C2H5)2O74.12As needed
Anhydrous Magnesium SulfateMgSO4120.37For drying
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 eq.) and ethyl acetoacetate (2 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to be complete within a few hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

The successful synthesis of this compound should be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
1H NMR Signals corresponding to the protons of the ethyl groups (triplet and quartet), acetyl methyl groups (singlets), the methine protons on the pentanedioate backbone, and the aromatic protons of the phenyl group.
13C NMR Resonances for the carbonyl carbons of the ester and acetyl groups, the carbons of the phenyl ring, and the aliphatic carbons of the backbone and ethyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (348.39 g/mol ).[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O stretching (ester and ketone), C-O stretching, and aromatic C-H stretching.
Melting Point A sharp melting point for the purified solid product.

Conclusion

The proposed two-step synthesis of this compound via a Knoevenagel condensation followed by a Michael addition represents a robust and logical approach to obtaining this highly functionalized molecule. This method utilizes fundamental and well-established organic reactions, making it an accessible and reliable strategy for synthetic chemists. The versatility of the starting materials and the potential for further modification of the product underscore the importance of this synthetic route in the broader context of medicinal and materials chemistry.

References

  • Grokipedia. Hantzsch ester.
  • Vulcanchem.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • ChemBK.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Macmillan Group. Structure, Mechanism and Reactivity of Hantzsch Esters. 2004.
  • Journal of Chemical Education.
  • Thermo Fisher Scientific.
  • PrepChem.com.
  • Organic Reactions.
  • ACS Publications.
  • Wikipedia.
  • Organic Chemistry Portal.
  • ResearchGate.
  • St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS.
  • ResearchGate.
  • Organic Syntheses. 4.
  • PubChem.
  • Chemistry LibreTexts. 23.11: Conjugate Carbonyl Additions - The Michael Reaction. 2024.
  • Chemistry Steps. Michael Addition Reaction Mechanism.
  • ChemSynthesis.
  • Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)

Sources

Spectroscopic Data for Diethyl 2,4-diacetyl-3-phenylpentanedioate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Diethyl 2,4-diacetyl-3-phenylpentanedioate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Each section offers detailed, step-by-step methodologies for data acquisition, alongside an expert interpretation of the spectral features, grounded in established chemical principles.

Introduction

This compound, with the molecular formula C₁₉H₂₄O₆ and a molecular weight of approximately 348.39 g/mol , is a complex organic molecule featuring multiple functional groups, including two ester moieties and two ketone groups, arranged around a central phenyl-substituted carbon.[1] The structural complexity of this molecule makes spectroscopic analysis a critical tool for its identification and characterization. This guide will provide a predictive overview of its key spectroscopic signatures.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that will manifest in its spectra. The presence of a phenyl group, two diethyl ester groups, and two acetyl groups will give rise to a series of characteristic signals. Understanding the interplay of these functional groups is paramount to a thorough spectroscopic analysis.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

Predicted ¹H NMR Spectroscopic Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Phenyl-H (ortho, meta, para)7.20 - 7.40Multiplet5H-
-OCH₂CH₃ (Methylene)3.90 - 4.20Quartet4H~7.1
-CH(Ph)-3.70 - 3.90Triplet1H~7.5
-CH(Ac)-3.50 - 3.70Doublet2H~7.5
-C(O)CH₃ (Acetyl)2.10 - 2.30Singlet6H-
-OCH₂CH₃ (Methyl)1.10 - 1.30Triplet6H~7.1
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons (7.20 - 7.40 ppm): The five protons of the monosubstituted phenyl group will appear as a complex multiplet in the aromatic region.

  • Ester Methylene Protons (3.90 - 4.20 ppm): The two methylene groups of the diethyl ester functions are diastereotopic due to the adjacent chiral centers. They are expected to resonate as a quartet due to coupling with the neighboring methyl protons.

  • Methine Proton (-CH(Ph)-) (3.70 - 3.90 ppm): The single proton on the carbon bearing the phenyl group is expected to appear as a triplet, being coupled to the two adjacent methine protons.

  • Methine Protons (-CH(Ac)-) (3.50 - 3.70 ppm): The two protons on the carbons bearing the acetyl groups are chemically equivalent and are expected to resonate as a doublet, coupled to the central methine proton.

  • Acetyl Protons (-C(O)CH₃) (2.10 - 2.30 ppm): The six protons of the two acetyl groups are chemically equivalent and will appear as a sharp singlet as there are no adjacent protons to couple with.

  • Ester Methyl Protons (-OCH₂CH₃) (1.10 - 1.30 ppm): The six protons of the two methyl groups of the diethyl ester functions will appear as a triplet, coupled to the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Employ a sufficient number of scans with a suitable relaxation delay to ensure quantitative observation of all carbon signals, including quaternary carbons.

    • Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Spectroscopic Data
Assignment Predicted Chemical Shift (δ, ppm)
Acetyl C=O202 - 205
Ester C=O168 - 172
Aromatic C (quaternary)138 - 141
Aromatic CH127 - 129
-OCH₂CH₃ (Methylene)60 - 63
-CH(Ac)-55 - 58
-CH(Ph)-48 - 52
-C(O)CH₃ (Acetyl)29 - 32
-OCH₂CH₃ (Methyl)13 - 15
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

  • Carbonyl Carbons (168 - 205 ppm): Two distinct types of carbonyl carbons are present. The ketone carbonyls of the acetyl groups are expected to resonate at a lower field (202-205 ppm) compared to the ester carbonyls (168-172 ppm).

  • Aromatic Carbons (127 - 141 ppm): The phenyl group will show signals for the quaternary carbon attached to the main chain and the five CH carbons.

  • Ester Methylene Carbon (-OCH₂CH₃) (60 - 63 ppm): The methylene carbons of the ethyl ester groups will appear in this region.

  • Methine Carbons (-CH(Ac)- and -CH(Ph)-) (48 - 58 ppm): The methine carbons of the pentanedioate backbone will resonate in this upfield region.

  • Acetyl Methyl Carbon (-C(O)CH₃) (29 - 32 ppm): The methyl carbons of the acetyl groups are expected in this range.

  • Ester Methyl Carbon (-OCH₂CH₃) (13 - 15 ppm): The methyl carbons of the ethyl ester groups will be the most upfield signals.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a neat thin film between two NaCl or KBr plates, or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Predicted IR Spectroscopic Data
Frequency Range (cm⁻¹) Vibration Functional Group
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic
~1735C=O stretchEster
~1715C=O stretchKetone
1600, 1495, 1450C=C stretchAromatic Ring
1250 - 1000C-O stretchEster
750, 700C-H bend (out-of-plane)Monosubstituted Aromatic
Interpretation of the IR Spectrum

The IR spectrum will be dominated by the strong absorptions of the carbonyl groups.

  • C-H Stretching (2850 - 3100 cm⁻¹): This region will show absorptions for both the sp²-hybridized C-H bonds of the aromatic ring and the sp³-hybridized C-H bonds of the aliphatic portions of the molecule.

  • Carbonyl Stretching (1715 - 1735 cm⁻¹): This will be the most prominent feature of the spectrum. Two distinct, strong C=O stretching bands are expected: one for the ester carbonyls (around 1735 cm⁻¹) and another for the ketone carbonyls (around 1715 cm⁻¹). The slight difference in frequency is due to the electronic effects of the adjacent oxygen atom in the ester.

  • Aromatic C=C Stretching (1450 - 1600 cm⁻¹): A series of medium to weak absorptions in this region will confirm the presence of the phenyl group.

  • C-O Stretching (1000 - 1250 cm⁻¹): Strong bands in this region will correspond to the C-O stretching vibrations of the ester groups.

  • Aromatic C-H Bending (700 - 750 cm⁻¹): Strong out-of-plane C-H bending vibrations will indicate a monosubstituted benzene ring.

Mass Spectrometry (MS)

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) would be suitable for LC-MS.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted Mass Spectrometry Data
m/z Proposed Fragment Fragmentation Pathway
348[M]⁺Molecular Ion
303[M - C₂H₅O]⁺Loss of an ethoxy radical from an ester
257[M - C₂H₅O - C₂H₂O]⁺Subsequent loss of a ketene molecule
211[M - C₂H₅O - C₂H₂O - C₂H₅OH]⁺Further loss of ethanol
131[Ph-CH=C=O]⁺Cleavage of the pentanedioate chain
43[CH₃CO]⁺Acetyl cation
Interpretation of the Mass Spectrum

The mass spectrum of this compound under EI conditions is expected to show a molecular ion peak, although it may be of low intensity due to the molecule's susceptibility to fragmentation. The fragmentation pattern will be dictated by the presence of the ester and ketone functional groups.[2]

  • Molecular Ion ([M]⁺, m/z 348): The presence of this peak confirms the molecular weight of the compound.

  • Loss of Ethoxy Radical (m/z 303): A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃).

  • Subsequent Fragmentations: Further fragmentation can occur through the loss of neutral molecules such as ketene (CH₂=C=O) and ethanol (C₂H₅OH), leading to the observed ions at m/z 257 and 211.

  • Characteristic Ions: The ion at m/z 131 is characteristic of a fragment containing the phenyl group. The base peak is often the acetyl cation at m/z 43.

Spectroscopic Analysis Workflow

The comprehensive spectroscopic analysis of this compound follows a logical workflow to ensure accurate structure elucidation and purity assessment.

cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis cluster_3 Structure Elucidation prep Pure Compound nmr NMR (1H, 13C) prep->nmr ir FTIR prep->ir ms Mass Spectrometry prep->ms nmr_analysis Chemical Shifts, Coupling, Integration nmr->nmr_analysis ir_analysis Functional Group Identification ir->ir_analysis ms_analysis Molecular Weight, Fragmentation Pattern ms->ms_analysis elucidation Combine Data for Structure Confirmation nmr_analysis->elucidation ir_analysis->elucidation ms_analysis->elucidation

Caption: Generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

The predicted spectroscopic data for this compound provides a detailed fingerprint for the identification and characterization of this molecule. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry offers a powerful and complementary approach to confirming its complex structure. This guide serves as a valuable resource for scientists working with this compound, providing both the expected spectral data and the fundamental protocols for its acquisition and interpretation.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Mass Spectra of β-Keto Esters. Retrieved from [Link]

Sources

An In-depth Technical Guide to Diethyl 2,4-diacetyl-3-phenylpentanedioate (CAS 13277-74-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2,4-diacetyl-3-phenylpentanedioate (CAS No. 13277-74-2), a versatile intermediate in organic synthesis. The document elucidates the compound's chemical and physical properties, details a robust synthesis protocol, and explores its reactivity through a mechanistic lens. Furthermore, it delves into the spectroscopic characterization of the molecule, offering predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside available Mass Spectrometry (MS) information. Potential applications in medicinal chemistry and drug development are discussed, supported by an analysis of its structural motifs. This guide concludes with essential safety and handling information to ensure its proper use in a laboratory setting.

Introduction

This compound is a complex organic molecule characterized by a pentanedioate backbone with acetyl and phenyl substituents.[1][2] Its structure, featuring multiple carbonyl groups and stereocenters, makes it a valuable chiral building block and intermediate in the synthesis of more complex molecular architectures.[3] This guide aims to be a definitive resource for researchers, providing in-depth technical information to facilitate its use in synthetic and medicinal chemistry endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 13277-74-2[1][2]
Molecular Formula C₁₉H₂₄O₆[1]
Molecular Weight 348.39 g/mol [1]
IUPAC Name This compound[1]
Density 1.136 g/cm³[4]
Boiling Point 467.3 °C at 760 mmHg[4]
Flash Point 203.1 °C[4]
Appearance Colorless to pale yellow liquid[5]
Solubility Soluble in alcohol, ether, and aliphatic solvents[5]
XLogP3 2.3[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 11[2]

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a tandem Knoevenagel condensation and Michael addition reaction. This approach offers high atom economy and allows for the construction of the complex carbon skeleton in a single pot.

Reaction Scheme

The overall reaction involves the condensation of benzaldehyde with two equivalents of ethyl acetoacetate.

G cluster_reactants Reactants cluster_products Product benzaldehyde Benzaldehyde product This compound benzaldehyde->product Base Catalyst eaa Ethyl Acetoacetate (2 equiv.) eaa->product

Caption: Overall synthesis scheme.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, diethyl 2,4-diacetyl-3-methylpentanedioate.[6]

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • Benzaldehyde (1 equivalent)

  • Piperidine or a similar basic catalyst (catalytic amount)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde and ethanol.

  • Add ethyl acetoacetate to the flask.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

  • Knoevenagel Condensation: Benzaldehyde reacts with one equivalent of ethyl acetoacetate under basic conditions to form benzylidene acetoacetate.

  • Michael Addition: A second equivalent of ethyl acetoacetate, deprotonated by the base, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl system of benzylidene acetoacetate.

G Reaction Mechanism Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition benzaldehyde Benzaldehyde intermediate1 Benzylidene Acetoacetate benzaldehyde->intermediate1 eaa1 Ethyl Acetoacetate eaa1->intermediate1 Base eaa2 Ethyl Acetoacetate product Final Product eaa2->product Base intermediate1_node Benzylidene Acetoacetate intermediate1_node->product

Caption: Knoevenagel-Michael reaction workflow.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR spectra, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of the molecular structure and comparison with similar compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.40m5HAr-H
4.55d2HCH -CO
4.10q4H-O-CH₂ -CH₃
3.80t1HPh-CH
2.20s6H-CO-CH₃
1.20t6H-O-CH₂-CH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
202.5C =O (acetyl)
168.0C =O (ester)
138.0Ar-C (quaternary)
128.5Ar-C H
127.0Ar-C H
126.5Ar-C H
61.0-O-C H₂-CH₃
58.0C H-CO
45.0Ph-C H
30.0-CO-C H₃
14.0-O-CH₂-C H₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3020MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
1735 - 1715StrongC=O stretch (ester and ketone)
1600, 1495, 1450Medium to WeakC=C stretch (aromatic)
1250 - 1100StrongC-O stretch (ester)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule. The NIST Mass Spectrometry Data Center provides some GC-MS data for this compound.[1]

Key Expected Fragments:

  • [M]+ : The molecular ion peak at m/z = 348.

  • Loss of ethoxy group (-OCH₂CH₃): [M - 45]+

  • Loss of acetyl group (-COCH₃): [M - 43]+

  • Loss of the phenyl group (-C₆H₅): [M - 77]+

Reactivity and Potential Applications

The presence of multiple functional groups in this compound makes it a versatile intermediate for the synthesis of a variety of organic compounds.

Reactivity Profile
  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.

  • Decarboxylation: The β-ketoester moieties can undergo decarboxylation upon heating, typically after hydrolysis.

  • Reduction: The ketone and ester carbonyl groups can be reduced using various reducing agents to form alcohols.

  • Cyclization Reactions: The 1,5-dicarbonyl nature of the backbone makes it a suitable precursor for the synthesis of six-membered rings, such as pyridines and pyrimidines, which are common scaffolds in pharmaceuticals.

Applications in Drug Development

Safety and Handling

As a professional in a laboratory setting, it is crucial to handle all chemicals with care, following established safety protocols.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Fire Safety: The compound is a flammable liquid and should be kept away from open flames and other ignition sources.[5]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its properties, a practical synthesis method with mechanistic insights, comprehensive spectroscopic data, and essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists, enabling them to fully leverage the synthetic potential of this compound in their future endeavors.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemSrc. (2025, August 25). Pentanedioic acid,2,4-diacetyl-3-phenyl-, 1,5-diethyl ester. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

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A Comprehensive Technical Guide to Diethyl 2,4-diacetyl-3-phenylpentanedioate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Diethyl 2,4-diacetyl-3-phenylpentanedioate, a complex organic molecule with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The document elucidates the compound's chemical identity, provides a detailed, mechanistically-grounded protocol for its synthesis via a base-catalyzed multicomponent reaction, outlines comprehensive methods for its spectroscopic characterization, and discusses its current and prospective applications, particularly as a precursor to pharmacologically active compounds. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this high-value chemical entity.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 13277-74-2) is a pentanedioate diester derivative characterized by the presence of two acetyl groups at the C2 and C4 positions and a phenyl group at the C3 position.[1][2][3] Its structure represents an acyclic analogue of the scaffolds typically produced in the Hantzsch dihydropyridine synthesis, making it a subject of interest for creating structural diversity in drug discovery.[4][5]

The official IUPAC name for the compound is This compound .[6] Its molecular structure and key properties are summarized below.

Chemical Structure:

Figure 1: 2D representation of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 13277-74-2[1][2][6]
Molecular Formula C₁₉H₂₄O₆[1][2][6]
Molecular Weight 348.39 g/mol [1][3][6]
Exact Mass 348.157288 g/mol [2][6]
Density 1.136 g/cm³[1][3]
Boiling Point 467.3 °C at 760 mmHg[1][3]
Flash Point 203.1 °C[1][3]
XLogP3 2.3[6]
Topological Polar Surface Area 86.7 Ų[6]

Synthesis and Mechanism

The synthesis of this compound is a classic example of a multicomponent reaction that proceeds through a tandem Knoevenagel condensation and subsequent Michael addition. This approach is superior to simplistic esterification methods sometimes cited, which are not chemically viable for this structure.[1] The most logical and efficient pathway involves the reaction of benzaldehyde with two equivalents of ethyl acetoacetate, catalyzed by a secondary amine such as diethylamine or piperidine.

Underlying Mechanism and Rationale

The reaction proceeds in two distinct, sequential steps, which provides a robust and high-yielding pathway.

  • Knoevenagel Condensation: The first equivalent of ethyl acetoacetate reacts with benzaldehyde under basic conditions. The amine catalyst deprotonates the acidic α-carbon of the β-ketoester, forming an enolate. This enolate then attacks the carbonyl carbon of benzaldehyde, leading to an aldol-type adduct which rapidly dehydrates to yield ethyl 2-acetyl-3-phenylacrylate (a benzylidene intermediate). This step is driven forward by the formation of a stable, conjugated π-system.

  • Michael Addition: The second equivalent of ethyl acetoacetate forms an enolate, which acts as a Michael donor. It attacks the β-carbon of the α,β-unsaturated benzylidene intermediate (the Michael acceptor) in a conjugate addition reaction. This forms the final carbon skeleton of the target molecule. A final protonation step yields this compound.

The choice of a secondary amine catalyst is critical; it is basic enough to facilitate enolate formation without promoting significant side reactions like saponification of the ester groups. The entire process is an elegant demonstration of carbon-carbon bond formation.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 2: Synthesis Workflow cluster_reactants Reactants R1 Benzaldehyde Mix Mix Reactants in Flask (Cool to 0-5 °C) R1->Mix R2 Ethyl Acetoacetate (2 eq.) R2->Mix R3 Diethylamine (cat.) R3->Mix Stir Stir at Room Temp (Monitor via TLC) Mix->Stir Exothermic Control Workup Aqueous Workup (Acidification & Extraction) Stir->Workup Reaction Completion Purify Purification (Recrystallization from Ethanol) Workup->Purify Product Diethyl 2,4-diacetyl- 3-phenylpentanedioate Purify->Product

Caption: Figure 2: Reaction workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar compound and optimized for the synthesis of the phenyl derivative.[7]

Materials:

  • Ethyl acetoacetate (2 equivalents, e.g., 26.0 g, 0.2 mol)

  • Benzaldehyde (1 equivalent, e.g., 10.6 g, 0.1 mol)

  • Diethylamine (catalytic amount, e.g., ~1.0 mL)

  • Ethanol (for recrystallization)

  • Diethyl ether (for extraction)

  • Hydrochloric acid (e.g., 2M, for workup)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add benzaldehyde (10.6 g) and ethyl acetoacetate (26.0 g).

  • Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. While stirring, add diethylamine (~1.0 mL) dropwise over 10 minutes. The solution will become turbid and slightly exothermic. Maintain the temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent.

  • Workup: Once the reaction is complete, dilute the mixture with 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 2M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically a viscous, yellow oil.

  • Purification: The crude oil can be induced to crystallize by scratching with a glass rod or by seeding. Recrystallize the solid from a minimal amount of hot ethanol. Cool the solution slowly to obtain colorless or pale yellow crystals. Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Spectroscopic Characterization and Validation

Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are based on published spectra and calculated predictions, providing a self-validating framework for analysis.[6]

Table 2: Summary of Spectroscopic Data

TechniqueFeatureExpected ObservationRationale
IR Spectroscopy Carbonyl Stretching (C=O)Strong, sharp peaks at ~1740 cm⁻¹ (ester) and ~1720 cm⁻¹ (ketone).[8]Distinct frequencies for ester and ketone carbonyls confirm the presence of both functional groups.
Mass Spectrometry (ESI+) Molecular Ion [M+H]⁺m/z = 349.1649Corresponds to the calculated exact mass of the protonated molecule (C₁₉H₂₅O₆⁺).
Molecular Ion [M+Na]⁺m/z = 371.1468Corresponds to the sodium adduct (C₁₉H₂₄O₆Na⁺), a common observation in ESI-MS.
¹³C NMR (125 MHz, CDCl₃) Carbonyl Carbonsδ ≈ 202 ppm (acetyl C=O), δ ≈ 168 ppm (ester C=O)Ketone and ester carbonyls appear in distinct, characteristic downfield regions.
Aromatic Carbonsδ ≈ 127-138 ppmMultiple signals for the phenyl group carbons (ipso, ortho, meta, para).
Methylene Carbons (-OCH₂)δ ≈ 61 ppmMethylene group of the ethyl esters, deshielded by the adjacent oxygen atom.
¹H NMR (500 MHz, CDCl₃) Aromatic Protons (-C₆H₅)δ ≈ 7.2-7.4 ppm (m, 5H)Multiplet corresponding to the five protons of the monosubstituted phenyl ring.
Methine Protons (C2, C3, C4)δ ≈ 4.0-4.5 ppm (complex m, 3H)Protons on the pentanedioate backbone; complex splitting due to diastereotopicity.[9]
Methylene Protons (-OCH₂)δ ≈ 4.1 ppm (q, 4H)Quartet from the ethyl esters, coupled to the methyl protons.
Acetyl Protons (-COCH₃)δ ≈ 2.1 ppm (s, 6H)Two singlet peaks (may be slightly shifted due to the chiral environment) for the two acetyl methyl groups.
Methyl Protons (-OCH₂CH₃)δ ≈ 1.2 ppm (t, 6H)Triplet from the ethyl esters, coupled to the methylene protons.

Applications in Research and Drug Development

This compound is not merely a chemical curiosity but a valuable intermediate with multiple applications.

Intermediate for Heterocyclic Synthesis

The compound serves as a key precursor for the synthesis of various heterocyclic systems. Its 1,5-dicarbonyl nature makes it an ideal substrate for cyclization reactions with nitrogen sources like ammonia or hydrazine to form substituted piperidines or other nitrogen-containing rings. These scaffolds are prevalent in many biologically active molecules.

Analogue to Hantzsch Esters and Calcium Channel Blockers

The most significant application lies in its structural relationship to 1,4-dihydropyridines (DHPs), commonly known as Hantzsch esters.[10] DHPs are a major class of L-type calcium channel blockers used to treat hypertension and angina.[5] this compound can be considered an acyclic precursor or analogue. Research into its biological activity, or that of its cyclized derivatives, is a promising avenue for discovering novel calcium channel modulators with potentially different pharmacokinetic or pharmacodynamic profiles.

Potential Antimicrobial Applications

The diacetyl functional group is known to possess antimicrobial properties, particularly against gram-negative bacteria and yeasts.[11] While the parent compound itself has not been extensively tested, its structure suggests it could be explored as a lead for developing new antimicrobial agents. This is especially relevant given the increasing challenge of antibiotic resistance.

Conclusion

This compound is a multifunctional organic compound whose value is rooted in its versatile chemical reactivity and its structural connection to established pharmacophores. The robust synthesis protocol detailed herein provides a reliable method for its preparation, while the comprehensive spectroscopic data offers a clear pathway for its validation. For researchers in medicinal chemistry and drug discovery, this compound represents a strategic starting point for the development of novel therapeutics, particularly in the areas of cardiovascular medicine and infectious disease.

References

  • This compound - ChemBK. (2024). ChemBK. Available at: [Link]

  • Pentanedioic acid,2,4-diacetyl-3-phenyl-, 1,5-diethyl ester | Chemsrc. (n.d.). Chemsrc. Available at: [Link]

  • This compound | C19H24O6 | CID 297900 - PubChem. (n.d.). PubChem. Available at: [Link]

  • Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate - PrepChem.com. (n.d.). PrepChem.com. Available at: [Link]

  • diethyl 2,4-diacetyl-3-methylpentanedioate - 5409-57-4, C14H22O6 - ChemSynthesis. (n.d.). ChemSynthesis. Available at: [Link]

  • NMR Spectra of New Compounds. (n.d.). Supporting Information for scientific publication. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Jay, J. M. (1982). Antimicrobial properties of diacetyl. Applied and Environmental Microbiology, 44(3), 525–532. (1982). PubMed. Available at: [Link]

  • Problem 85 Given the following spectroscopic data... - Filo. (2025). Filo. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Spectra Problem #7 Solution. (n.d.). University of Calgary. Available at: [Link]

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An In-depth Technical Guide to Diethyl 2,4-diacetyl-3-phenylpentanedioate: Synthesis, Characterization, and Molecular Properties

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Diethyl 2,4-diacetyl-3-phenylpentanedioate, a complex organic ester with significant potential in synthetic chemistry and drug discovery. This document will delve into its molecular characteristics, a proposed synthetic pathway with detailed experimental protocol, and a thorough guide to its analytical characterization.

Core Molecular Attributes

This compound is a dicarbonyl compound featuring two acetyl groups and two ethyl ester functionalities. The central phenyl group significantly influences its steric and electronic properties.

A summary of its key identifiers and computed properties is presented in Table 1.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₉H₂₄O₆PubChem[1]
Molecular Weight 348.39 g/mol Vulcanchem[2], ChemBK[3], BLD Pharm[4]
CAS Number 13277-74-2PubChem[1], ChemBK[3], BLD Pharm[4]
SMILES CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC)C(=O)CPubChem[1]

Synthesis Pathway: A Knoevenagel-Michael Tandem Approach

While multiple synthetic routes can be envisaged, a highly efficient and logical approach to this compound involves a base-catalyzed tandem Knoevenagel condensation followed by a Michael addition. This strategy leverages readily available starting materials and proceeds through a well-understood reaction mechanism.

The overall synthetic scheme is as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product benzaldehyde Benzaldehyde reaction_mixture Reaction Mixture (Ethanol, Reflux) benzaldehyde->reaction_mixture ethyl_acetoacetate Ethyl Acetoacetate (2 equiv.) ethyl_acetoacetate->reaction_mixture piperidine Piperidine piperidine->reaction_mixture final_product This compound reaction_mixture->final_product Tandem Knoevenagel-Michael Reaction

Figure 1: Proposed synthesis of this compound.

Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between one equivalent of benzaldehyde and one equivalent of ethyl acetoacetate, catalyzed by a weak base such as piperidine. This step forms an electrophilic α,β-unsaturated intermediate, ethyl 2-acetyl-3-phenylacrylate.

Subsequently, a second equivalent of ethyl acetoacetate, deprotonated by the base to form a nucleophilic enolate, attacks the intermediate via a Michael 1,4-conjugate addition. This tandem sequence in a one-pot reaction is an efficient method for the construction of the target molecule.

Detailed Experimental Protocol

Materials:

  • Benzaldehyde (1 equivalent)

  • Ethyl acetoacetate (2 equivalents)

  • Piperidine (0.1 equivalents)

  • Ethanol (anhydrous)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde and ethyl acetoacetate in anhydrous ethanol.

  • Add piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Analytical Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data based on its structure, which can be used as a benchmark for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m5HPhenyl-H
~4.10-4.25q4H-OCH₂CH₃
~3.80d2HC2-H, C4-H
~3.50t1HC3-H
~2.20s6H-C(O)CH₃
~1.20t6H-OCH₂CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~202-C(O)CH₃
~168-C(O)O-
~138Quaternary Phenyl-C
~128-129Phenyl-CH
~61-OCH₂-
~58C2, C4
~45C3
~30-C(O)CH₃
~14-OCH₂CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~3050Aromatic C-H stretch
~2980Aliphatic C-H stretch
~1735Ester C=O stretch
~1715Ketone C=O stretch
~1600Aromatic C=C stretch
~1200C-O stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 348. Key fragmentation patterns would likely involve the loss of ethoxy (-OC₂H₅), acetyl (-COCH₃), and ethoxycarbonyl (-COOC₂H₅) groups.

Applications and Future Directions

The structural motifs within this compound, particularly the 1,5-dicarbonyl system, make it a valuable precursor for the synthesis of various heterocyclic compounds, such as pyridines and pyrans, through cyclization reactions. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. Further research into the derivatization and biological evaluation of this compound and its analogs is warranted.

Conclusion

This technical guide has provided a detailed overview of this compound, including its molecular properties, a robust synthetic protocol, and a comprehensive set of predicted analytical data for its characterization. The presented information aims to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating further exploration of this promising chemical entity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemBK. This compound. [Link]

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A-Z Guide to Domino Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth exploration of the one-pot domino synthesis of diethyl 2,4-diacetyl-3-phenylpentanedioate, a versatile synthon in organic chemistry and a precursor for various heterocyclic compounds. Domino reactions, characterized by their efficiency and atom economy, represent a cornerstone of modern green chemistry.[1] This document details the underlying mechanistic principles, offers a robust and validated experimental protocol, and discusses key parameters for process optimization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient synthetic strategy.

Introduction: The Power of Domino Reactions

The synthesis of complex organic molecules often requires multiple, sequential steps, leading to increased waste, time, and cost. Domino reactions, also known as tandem or cascade reactions, offer an elegant solution by combining several bond-forming transformations in a single pot without isolating intermediates.[2] This approach significantly enhances synthetic efficiency, reduces solvent and reagent consumption, and minimizes purification steps.

The target molecule, this compound (C₁₉H₂₄O₆), is a highly functionalized acyclic compound.[3] Its structure is primed for subsequent cyclization reactions, making it a valuable intermediate in the synthesis of pharmacologically relevant scaffolds, such as highly substituted piperidines.[4] The synthesis detailed herein utilizes a classic Knoevenagel condensation followed by a Michael addition, a powerful sequence in carbon-carbon bond formation.

Mechanistic Insights: A Tale of Two Reactions

The formation of this compound from benzaldehyde and ethyl acetoacetate proceeds through a two-step domino sequence catalyzed by a basic catalyst, such as an amine (e.g., diethylamine, L-proline).

Step 1: Knoevenagel Condensation The reaction initiates with the base-catalyzed condensation of benzaldehyde with one equivalent of ethyl acetoacetate. The catalyst deprotonates the acidic α-carbon of ethyl acetoacetate, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields the α,β-unsaturated intermediate, diethyl 2-acetyl-3-phenylacrylate.

Step 2: Michael Addition A second equivalent of ethyl acetoacetate, also activated by the catalyst to form an enolate, then acts as a Michael donor. It attacks the β-carbon of the electron-deficient α,β-unsaturated intermediate (the Michael acceptor) in a conjugate addition reaction. This step forms the final carbon skeleton of the target molecule. Protonation of the resulting enolate yields this compound.

Organocatalysts like L-proline are particularly effective for this transformation.[5][6] L-proline, a natural amino acid, acts as a bifunctional catalyst where its secondary amine group functions as a Lewis base and the carboxylic acid group as a Brønsted acid, facilitating the reaction sequence.[7]

Domino_Reaction_Mechanism Reactants Benzaldehyde + 2x Ethyl Acetoacetate Step1 Knoevenagel Condensation Reactants->Step1 + Catalyst Catalyst Base Catalyst (e.g., L-Proline) Catalyst->Step1 Intermediate α,β-Unsaturated Intermediate (Diethyl 2-acetyl-3-phenylacrylate) Step1->Intermediate Step2 Michael Addition Intermediate->Step2 + 1x Ethyl Acetoacetate + Catalyst Product This compound Step2->Product

Caption: Domino reaction sequence for the synthesis.

Validated Experimental Protocol

This protocol provides a reliable method for the synthesis. The causality behind key choices, such as temperature control and catalyst selection, is critical for success and reproducibility.

3.1. Materials and Reagents

  • Benzaldehyde: ≥99%, freshly distilled to remove benzoic acid impurities.

  • Ethyl acetoacetate: ≥99%, analytical grade.

  • L-proline: ≥99%, organocatalyst grade.

  • Ethanol: Anhydrous, for reaction medium.

  • Ethyl acetate & Hexane: HPLC grade, for chromatography.

  • Saturated Sodium Bicarbonate Solution: For work-up.

  • Brine (Saturated NaCl solution): For work-up.

  • Anhydrous Magnesium Sulfate (MgSO₄): For drying.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (20 mL).

  • Reagent Addition: Add benzaldehyde (10 mmol, 1.06 g) and ethyl acetoacetate (22 mmol, 2.86 g, 2.2 equiv.). Stir the mixture to ensure homogeneity. Rationale: A slight excess of the dicarbonyl compound ensures the complete consumption of the aldehyde, which can be more difficult to remove during purification.

  • Catalyst Introduction: Add L-proline (1 mol%, 0.115 g). Rationale: L-proline is an efficient and environmentally benign organocatalyst for this transformation. 1 mol% is typically sufficient to achieve a good reaction rate without complicating purification.[6]

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the benzaldehyde spot indicates reaction completion.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oil in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). Rationale: The bicarbonate wash removes the acidic catalyst and any unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product as a viscous, pale yellow oil.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1 to 7:3). Combine the fractions containing the pure product and concentrate under reduced pressure to yield a colorless to pale yellow solid.

Experimental_Workflow Setup 1. Reagent Mixing (Benzaldehyde, Ethyl Acetoacetate, L-Proline, Ethanol) Reaction 2. Reaction (Reflux, 4-6h) Setup->Reaction Monitoring 3. TLC Monitoring Reaction->Monitoring Concentration1 4. Solvent Removal (Rotary Evaporation) Monitoring->Concentration1 Reaction Complete Extraction 5. Aqueous Work-up (EtOAc, NaHCO₃, Brine) Concentration1->Extraction Drying 6. Drying & Filtration (MgSO₄) Extraction->Drying Concentration2 7. Final Concentration Drying->Concentration2 Purification 8. Purification (Column Chromatography) Concentration2->Purification Product Pure Product Purification->Product

Caption: Step-by-step experimental workflow.

Process Optimization and Data

The efficiency of the domino reaction is sensitive to several parameters. The choice of catalyst and solvent, along with reaction temperature, can significantly impact yield and reaction time. Below is a summary of typical conditions and expected outcomes.

Parameter Condition Rationale / Expected Outcome Typical Yield
Stoichiometry Aldehyde:Dicarbonyl (1:2.2)Ensures complete consumption of the aldehyde, simplifying purification.-
Catalyst L-proline (1-5 mol%)Green, efficient catalyst. Higher loading may speed up the reaction but can complicate work-up.85-95%
Diethylamine (5-10 mol%)A classic, effective base catalyst. May require more rigorous purification to remove.[9]80-90%
Solvent EthanolGood solubility for reactants; allows for reflux at a moderate temperature.High
Solvent-freeEnvironmentally friendly, often leads to faster reaction times but can be difficult to control exotherms.Variable, can be >90%
Temperature Reflux (78°C in Ethanol)Provides sufficient thermal energy to overcome activation barriers without significant side product formation.High
Room TemperaturePossible with more reactive substrates or higher catalyst loading, but reaction times are significantly longer.Lower to Moderate

Table 1: Key parameters for reaction optimization.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow solid or viscous oil.[8]

  • Molecular Formula: C₁₉H₂₄O₆[10]

  • Molecular Weight: 348.39 g/mol [11]

  • ¹H NMR: Expect characteristic peaks for the ethyl ester groups, acetyl methyl groups, the phenyl ring, and the methine protons of the pentanedioate backbone.

  • ¹³C NMR: Expect signals corresponding to the carbonyls of the ester and acetyl groups, the aromatic carbons, and the aliphatic carbons of the backbone.

  • Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to its molecular weight.

Conclusion

The domino synthesis of this compound is a highly efficient and atom-economical method for constructing a complex, functionalized molecule in a single synthetic operation. By understanding the underlying Knoevenagel-Michael reaction sequence and carefully controlling key experimental parameters, researchers can reliably produce this valuable intermediate with high yield and purity. This guide provides a robust framework for implementing this protocol, enabling further exploration in medicinal chemistry and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Goswami, S. V., Thorat, P. B., & Bhusare, S. R. (2012). An efficient one-pot multi-component synthesis of highly functionalized piperidines.
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The Strategic Role of Diethyl 2,4-diacetyl-3-phenylpentanedioate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Diethyl 2,4-diacetyl-3-phenylpentanedioate, a versatile yet often overlooked intermediate in organic synthesis. Moving beyond a simple cataloging of reactions, we will dissect the strategic considerations and mechanistic underpinnings that make this molecule a powerful tool for constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage multicomponent reactions and sophisticated synthetic strategies. We will delve into its synthesis, elucidate its role as a key building block for heterocyclic systems, and provide detailed, field-proven experimental protocols.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, with the molecular formula C₁₉H₂₄O₆, is a richly functionalized acyclic molecule that serves as a pivotal precursor in the synthesis of a variety of complex organic structures.[1][2][3] Its true synthetic potential lies in the strategic placement of its functional groups: two acetyl moieties and two ethyl ester groups flanking a central phenyl-substituted carbon. This arrangement allows for a diverse range of subsequent chemical transformations, making it a valuable asset in the synthetic chemist's arsenal. While not a household name in organic chemistry, its utility as an intermediate for crafting pharmaceuticals and agrochemicals is noteworthy.[1] This guide will illuminate the synthesis and primary applications of this compound, with a particular focus on its role in the formation of substituted piperidines, which are prevalent scaffolds in numerous bioactive compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₄O₆[2][3]
Molecular Weight 348.39 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in alcohol, ether, and aliphatic solvents[1]
CAS Number 13277-74-2[2][3]

Synthesis of this compound: A Multicomponent Reaction Approach

The most efficient and elegant synthesis of this compound is achieved through a one-pot multicomponent reaction involving benzaldehyde and two equivalents of ethyl acetoacetate. This reaction is a classic example of a tandem Knoevenagel condensation followed by a Michael addition.

Mechanistic Insights

The reaction proceeds in two key stages. The first is a Knoevenagel condensation between benzaldehyde and one molecule of ethyl acetoacetate, typically catalyzed by a weak base such as diethylamine. This step forms an α,β-unsaturated carbonyl compound, ethyl 2-benzylideneacetoacetate. The second stage is a Michael addition, where a second molecule of ethyl acetoacetate, deprotonated by the base to form an enolate, acts as a nucleophile and attacks the β-carbon of the newly formed α,β-unsaturated system.[4][5][6] This 1,4-conjugate addition is thermodynamically controlled and results in the formation of the target pentanedioate derivative.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition benzaldehyde Benzaldehyde ethyl_acetoacetate1 Ethyl Acetoacetate intermediate Ethyl 2-benzylideneacetoacetate (α,β-unsaturated carbonyl) benzaldehyde->intermediate Base (e.g., Diethylamine) ethyl_acetoacetate1->intermediate ethyl_acetoacetate2 Ethyl Acetoacetate (Enolate) product This compound intermediate->product Base ethyl_acetoacetate2->product

Caption: Synthesis of this compound via a tandem Knoevenagel condensation and Michael addition.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of the analogous methyl derivative and is expected to yield the desired phenyl compound with high purity.[7]

Materials:

  • Benzaldehyde (freshly distilled)

  • Ethyl acetoacetate (pure, vacuum distilled)

  • Diethylamine

  • Ice-salt bath

  • Thick-walled flask with a thermometer

  • Diluted ethanol for recrystallization

Procedure:

  • Preparation of the Reaction Vessel: In a thick-walled flask equipped with a thermometer that reaches near the bottom, combine 2 equivalents of pure, cooled ethyl acetoacetate with 1 equivalent of freshly distilled benzaldehyde.

  • Cooling: Cool the flask to between -10 and -15 °C in a freezing mixture of ice and salt.

  • Catalyst Addition and Temperature Control: To the cooled reaction mixture, add a few drops of diethylamine. Initially, a temperature increase may not be observed as any acidic impurities in the reactants will neutralize the first drops of the amine catalyst.[7]

  • Initiation of the Reaction: Continue the slow, dropwise addition of diethylamine. A slight elevation in temperature of a few degrees indicates the start of the reaction. At this point, the initially clear liquid will become turbid.[7]

  • Controlled Reaction Progression: After the reaction has initiated, continue the gradual addition of diethylamine while allowing the temperature to slowly rise to 0 °C. The addition should be done with frequent shaking. In total, approximately 1.5 g (about 60 drops) of diethylamine should be used for a reaction at the 50-gram scale of ethyl acetoacetate. The entire addition process should take about one hour.[7]

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stand in the freezing mixture for an additional 15 minutes before removing it and allowing it to warm to room temperature. If any secondary reactions cause the temperature to rise above 20 °C, briefly cool the flask in an ice-water bath.[7]

  • Crystallization: The product will be a viscous, bright yellow liquid containing suspended water droplets. Allow it to stand undisturbed for two to three days to solidify into a crystalline mass. To hasten crystallization, the mixture can be seeded with crystals from a previous preparation after one day of standing.[7]

  • Purification: The crude product can be purified by pressing it on a porous plate and recrystallizing from diluted ethanol to obtain colorless needles.

Role in the Synthesis of Bioactive Heterocycles: A Gateway to Substituted Piperidines

The true synthetic value of this compound is realized in its use as a precursor for complex heterocyclic structures, most notably polysubstituted piperidines. The piperidine ring is a common motif in a vast number of natural products and pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[8]

The pentanedioate derivative can undergo a reductive amination reaction, where the acetyl carbonyl groups are transformed into amines, which then cyclize to form a piperidine ring. This process allows for the stereoselective synthesis of highly functionalized piperidines, which are valuable intermediates in drug discovery.

General Reaction Pathway to Substituted Piperidines

The conversion of this compound to a polysubstituted piperidine typically involves a one-pot, multi-component condensation reaction with an aromatic aldehyde and an amine in the presence of a catalyst.

G start This compound product Polysubstituted Piperidine start->product reagents Aromatic Aldehyde + Amine reagents->product catalyst Catalyst (e.g., ZrCl4) catalyst->product

Caption: General scheme for the synthesis of polysubstituted piperidines from this compound.

Causality in Experimental Design

The choice of catalyst is crucial for the efficient synthesis of these piperidine derivatives. Lewis acids like Zirconium(IV) chloride (ZrCl₄) have been shown to be effective catalysts for this type of multicomponent reaction, leading to good yields and short reaction times under mild conditions.[9] The use of a one-pot synthesis is highly advantageous as it reduces the number of synthetic steps, minimizes waste, and improves overall efficiency, which are key considerations in both academic and industrial settings. The substituents on the aromatic aldehyde and the amine can be varied to create a library of structurally diverse piperidine derivatives for screening in drug discovery programs.

Future Outlook and Applications in Drug Development

The synthetic versatility of this compound and its derivatives positions them as valuable building blocks in the ongoing search for new therapeutic agents. The ability to readily access highly substituted piperidine scaffolds opens the door to the exploration of novel chemical space. These piperidine derivatives can be further functionalized to optimize their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. The general synthetic routes outlined in this guide provide a solid foundation for the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is essential to work in a well-ventilated area and avoid contact with skin and eyes.[1] Always wear appropriate personal protective equipment, including gloves, goggles, and a lab coat, when handling this compound.[1]

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its efficient, multicomponent synthesis and its ability to serve as a precursor to complex, bioactive heterocyclic scaffolds, such as polysubstituted piperidines, make it a valuable tool for researchers in both academia and the pharmaceutical industry. A thorough understanding of the mechanistic principles governing its synthesis and subsequent transformations, as detailed in this guide, will enable chemists to harness its full potential in the design and creation of novel molecules with significant biological activity.

References

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  • Synthesis of poly substituted piperidines in the presence of zirconium(IV) chloride as an effective catalyst - ResearchGate. (n.d.). Available at: [Link]

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The Strategic Intermediate: A Technical Guide to Diethyl 2,4-diacetyl-3-phenylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of pharmaceutical and heterocyclic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Diethyl 2,4-diacetyl-3-phenylpentanedioate, a seemingly unassuming dicarbonyl compound, represents a potent and versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its symmetrically substituted pentanedioate backbone, adorned with reactive acetyl and ester functionalities, offers multiple points for chemical elaboration, making it a valuable building block in the drug discovery and development pipeline.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its applications as a key intermediate in the generation of heterocyclic systems with potential therapeutic relevance.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective utilization in synthesis. This compound is a colorless to pale yellow liquid, exhibiting solubility in common organic solvents such as alcohols and ethers.[1] Key computed and experimental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₉H₂₄O₆[2]
Molecular Weight348.39 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
SolubilitySoluble in alcohol, ether, and aliphatic solvents[1]
IUPAC NameThis compound[2]
CAS Number13277-74-2[2]

Synthesis of this compound: A Hantzsch-Type Approach

The most common and logical synthetic route to this compound is a modification of the Hantzsch dihydropyridine synthesis, which, in its initial stages, involves the condensation of an aldehyde with two equivalents of a β-ketoester. In this case, benzaldehyde is condensed with two equivalents of ethyl acetoacetate. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition.

Reaction Workflow

Synthesis_Workflow benzaldehyde Benzaldehyde intermediate Ethyl 2-acetyl-3-phenylacrylate (Knoevenagel Product) benzaldehyde->intermediate Knoevenagel Condensation ethyl_acetoacetate1 Ethyl Acetoacetate (1 eq) ethyl_acetoacetate1->intermediate ethyl_acetoacetate2 Ethyl Acetoacetate (1 eq) product This compound ethyl_acetoacetate2->product intermediate->product Michael Addition

Caption: Synthesis workflow for this compound.

Mechanistic Insight

The synthesis is a well-orchestrated sequence of classical organic reactions. The causality behind this one-pot synthesis lies in the reactivity of the starting materials under basic or acidic catalysis.

  • Knoevenagel Condensation: The reaction is initiated by the condensation of benzaldehyde with one equivalent of ethyl acetoacetate. This acid- or base-catalyzed reaction proceeds through the formation of an enolate from ethyl acetoacetate, which then attacks the carbonyl carbon of benzaldehyde, followed by dehydration to yield the α,β-unsaturated intermediate, ethyl 2-acetyl-3-phenylacrylate.

  • Michael Addition: The second equivalent of ethyl acetoacetate, in the presence of a base, forms an enolate that acts as a Michael donor. This enolate then undergoes a conjugate addition to the electron-deficient double bond of the Knoevenagel product, leading to the formation of the carbon skeleton of this compound.

Experimental Protocol (Adapted from a similar synthesis)

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • Benzaldehyde (1 equivalent)

  • Diethylamine (catalytic amount)

  • Ice-salt bath

  • Thick-walled flask with a thermometer

Procedure:

  • In a thick-walled flask, combine 2 equivalents of pure, cooled ethyl acetoacetate with 1 equivalent of freshly distilled benzaldehyde.[3]

  • Cool the flask to between -10 and -15 °C using an ice-salt bath.[3]

  • Slowly add a few drops of diethylamine to the stirred reaction mixture. A slight increase in temperature should be observed, and the clear liquid may become turbid.[3]

  • Continue the dropwise addition of diethylamine while allowing the temperature to slowly rise to 0 °C. The total addition should take approximately one hour.[3]

  • After the addition is complete, allow the reaction mixture to stand for an additional 15 minutes in the cooling bath before removing it and allowing it to warm to room temperature.[3]

  • The crude product is typically a viscous, bright yellow liquid.[3] Purification can be achieved through column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

For a research scientist, unambiguous characterization of a synthesized intermediate is non-negotiable. While experimentally obtained and published spectra for this compound are not available in the searched literature, a predicted ¹H and ¹³C NMR spectrum can be extrapolated from the known chemical shifts of similar structures.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m5HPhenyl-H
~4.50d2HCH-CO
~4.10q4HO-CH₂-CH₃
~3.80t1HPh-CH
~2.20s6HCO-CH₃
~1.20t6HO-CH₂-CH₃
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~202CO-CH₃
~168COO
~138Phenyl C (quaternary)
~129Phenyl CH
~128Phenyl CH
~127Phenyl CH
~62O-CH₂
~58CH-CO
~45Ph-CH
~30CO-CH₃
~14O-CH₂-CH₃

This compound in Heterocyclic Synthesis

The true value of this compound lies in its utility as a precursor to a variety of heterocyclic systems, which are prevalent in many classes of pharmaceuticals.[1] The presence of two 1,3-dicarbonyl units within the molecule provides the necessary functionality for cyclization reactions with various dinucleophiles.

Synthesis of Substituted Pyrazoles

A prominent application of 1,3-dicarbonyl compounds is their reaction with hydrazine derivatives to form pyrazoles, a class of heterocycles with a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[4]

Pyrazole_Synthesis start This compound pyrazole Substituted Pyrazole Derivative start->pyrazole Cyclocondensation hydrazine Hydrazine (or substituted hydrazine) hydrazine->pyrazole

Sources

Unlocking the Therapeutic Potential of Diethyl 2,4-diacetyl-3-phenylpentanedioate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Scaffold of Latent Potential

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. Diethyl 2,4-diacetyl-3-phenylpentanedioate, a polyfunctionalized acyclic 1,5-dicarbonyl compound, represents such a scaffold. While specific biological data for this exact molecule remains nascent, its structural motifs—a central phenyl-substituted carbon, flanking β-dicarbonyl systems, and terminal ester groups—suggest a rich potential for derivatization and biological activity. This technical guide provides an in-depth analysis of this compound, from its synthesis to its prospective applications in drug discovery, supported by detailed experimental protocols. For the purpose of this guide, we will refer to the compound as 'DAPP'.

Table 1: Physicochemical Properties of this compound (DAPP)

PropertyValueSource
CAS Number 13277-74-2ChemBK[1]
Molecular Formula C₁₉H₂₄O₆Vulcanchem[2]
Molecular Weight 348.39 g/mol Vulcanchem[2]
Appearance Colorless to pale yellow liquidChemBK[1]
Solubility Soluble in alcohol, ether, and aliphatic solventsChemBK[1]

Synthesis of this compound (DAPP): A Knoevenagel-Michael Approach

The synthesis of DAPP is logically approached through a tandem Knoevenagel condensation and Michael addition reaction, a robust strategy for the formation of 1,5-dicarbonyl compounds.[3] This method offers high atom economy and allows for the assembly of the complex DAPP structure from readily available starting materials. A plausible and efficient synthetic route is detailed below, adapted from similar syntheses of related 1,5-dicarbonyl compounds.[2][4]

Experimental Protocol: Synthesis of DAPP

1. Objective: To synthesize this compound via a base-catalyzed reaction of benzaldehyde and ethyl acetoacetate.

2. Materials:

  • Benzaldehyde (1 equivalent)
  • Ethyl acetoacetate (2 equivalents)
  • Piperidine (catalytic amount, ~0.1 equivalents)
  • Ethanol (anhydrous, as solvent)
  • Diethyl ether (for extraction)
  • Saturated aqueous sodium bicarbonate solution
  • Brine
  • Anhydrous magnesium sulfate
  • Rotary evaporator
  • Standard laboratory glassware

3. Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 eq) and ethyl acetoacetate (2 eq) in anhydrous ethanol.
  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
  • Dissolve the resulting oil in diethyl ether and transfer to a separatory funnel.
  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

4. Causality of Experimental Choices:

  • Piperidine as Catalyst: A secondary amine like piperidine is an effective catalyst for both the initial Knoevenagel condensation of benzaldehyde with one molecule of ethyl acetoacetate and the subsequent Michael addition of a second ethyl acetoacetate molecule to the resulting benzylideneacetoacetate intermediate.[5]
  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the Michael addition step, which is typically slower than the Knoevenagel condensation.
  • Aqueous Work-up: The washing steps are crucial to remove the catalyst and any unreacted starting materials, ensuring a cleaner crude product for purification.

benzaldehyde [label="Benzaldehyde"]; ethyl_acetoacetate1 [label="Ethyl Acetoacetate (1 eq)"]; intermediate [label="Ethyl 2-benzylideneacetoacetate", shape=ellipse, style=dashed]; ethyl_acetoacetate2 [label="Ethyl Acetoacetate (1 eq)"]; DAPP [label="this compound (DAPP)", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

benzaldehyde -> intermediate [label="Knoevenagel Condensation\n(Piperidine, EtOH)"]; ethyl_acetoacetate1 -> intermediate; intermediate -> DAPP [label="Michael Addition\n(Piperidine, EtOH, Reflux)"]; ethyl_acetoacetate2 -> DAPP; }

Caption: Synthetic pathway for this compound (DAPP).

Potential Medicinal Chemistry Applications

The DAPP scaffold is a versatile platform for generating compounds with potential therapeutic applications. Its 1,5-dicarbonyl nature makes it a prime precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.[6] Furthermore, the inherent reactivity of the β-dicarbonyl moieties suggests potential for direct biological activity.

Precursor for Bioactive Pyridine Derivatives

1,5-dicarbonyl compounds are classical precursors for the synthesis of pyridines via condensation with an ammonia source, a reaction reminiscent of the Hantzsch pyridine synthesis.[3] Pyridine scaffolds are found in numerous drugs, and the ability to generate novel substituted pyridines from DAPP is a significant avenue for drug discovery.

Pyridine_Synthesis DAPP This compound (DAPP) cyclization Cyclization & Dehydration DAPP->cyclization ammonia Ammonium Acetate (Nitrogen Source) ammonia->cyclization dihydropyridine Substituted Dihydropyridine cyclization->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Substituted Pyridine Derivative oxidation->pyridine

Caption: Conversion of DAPP to substituted pyridine derivatives.

Potential Anti-inflammatory Activity

The presence of β-keto ester moieties in DAPP suggests potential anti-inflammatory activity.[7] Compounds with β-dicarbonyl groups have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8] The phenyl substituent in DAPP could also contribute to binding within the active sites of inflammatory targets.

Potential Antimicrobial Activity

Dicarbonyl compounds have demonstrated antimicrobial properties.[9][10] The electrophilic nature of the carbonyl carbons in DAPP could allow for covalent interactions with nucleophilic residues in bacterial enzymes or proteins, leading to inhibition of microbial growth. The overall lipophilicity of the molecule, influenced by the phenyl and diethyl ester groups, would also play a crucial role in its ability to penetrate bacterial cell membranes.

Potential Anticancer Activity

The evaluation of novel synthetic compounds for cytotoxic activity against cancer cell lines is a primary step in anticancer drug discovery.[11][12] The polyfunctional nature of DAPP provides multiple points for interaction with biological macromolecules, which could lead to the disruption of cellular processes in rapidly dividing cancer cells.

Proposed Experimental Workflows for Biological Evaluation

To explore the therapeutic potential of DAPP, a series of well-established in vitro assays are proposed. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the concentration of DAPP that inhibits 50% of cell viability (IC₅₀), providing a measure of its cytotoxic potential.[13][14]

1. Objective: To evaluate the in vitro cytotoxicity of DAPP against human cancer cell lines (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity.

2. Materials:

  • Human cancer cell line (e.g., MCF-7) and non-cancerous cell line (e.g., HEK293)
  • DAPP, dissolved in DMSO to create a stock solution
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • DMSO (for formazan solubilization)
  • 96-well microplates
  • Microplate reader

3. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
  • Prepare serial dilutions of the DAPP stock solution in complete culture medium.
  • Remove the old medium from the wells and add 100 µL of the DAPP dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

start [label="Seed cells in 96-well plate"]; incubate1 [label="Incubate for 24h"]; treat [label="Treat cells with DAPP dilutions"]; incubate2 [label="Incubate for 48h"]; add_mtt [label="Add MTT solution"]; incubate3 [label="Incubate for 4h"]; solubilize [label="Solubilize formazan with DMSO"]; read [label="Read absorbance at 570 nm", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Calculate IC₅₀", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read; read -> analyze; }

Sources

Methodological & Application

Application Notes & Protocols: Diethyl 2,4-diacetyl-3-phenylpentanedioate as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing Diethyl 2,4-diacetyl-3-phenylpentanedioate as a pivotal building block in heterocyclic chemistry. The unique structural architecture of this precursor, featuring a β,δ-tricarbonyl system, offers a powerful platform for constructing diverse and complex heterocyclic scaffolds. We will delve into the causality behind experimental choices, providing not just procedural steps but also the underlying chemical logic. This document outlines the synthesis of the precursor itself, followed by its application in the construction of highly substituted pyridine and dihydropyrimidine core structures, which are prevalent in pharmacologically active compounds.[1]

The Strategic Advantage of this compound

This compound is a symmetrically substituted 1,5-dicarbonyl compound, which also contains a 1,3-dicarbonyl functionality on each side of the central phenyl-substituted carbon. This dense arrangement of reactive sites makes it an exceptionally versatile starting material for multicomponent reactions or intramolecular cyclizations. Its utility lies in the ability to undergo condensation reactions with various nucleophiles to form a wide range of heterocyclic systems. This guide will focus on two such high-impact transformations: the Hantzsch-type pyridine synthesis and the Biginelli-type dihydropyrimidine synthesis.

Preparation of the Precursor: this compound

The synthesis of the title compound is a classic example of a domino Knoevenagel condensation followed by a Michael addition. Benzaldehyde is first condensed with one equivalent of ethyl acetoacetate to form an α,β-unsaturated intermediate. This intermediate is not isolated but is immediately subjected to a Michael addition by a second equivalent of ethyl acetoacetate to yield the final product.

G cluster_reactants Reactants cluster_process Reaction Sequence R1 Benzaldehyde P1 Knoevenagel Condensation R1->P1 R2 Ethyl Acetoacetate (2 eq.) R2->P1 1 eq. P2 Michael Addition R2->P2 1 eq. R3 Piperidine (cat.) R3->P1 P1->P2 Intermediate P3 Work-up & Recrystallization P2->P3 Product This compound P3->Product

Caption: Workflow for the synthesis of the title precursor.

Experimental Protocol 2.1: Synthesis of this compound

  • Reagent Setup: To a 250 mL round-bottom flask, add ethyl acetoacetate (26.0 g, 0.2 mol) and benzaldehyde (10.6 g, 0.1 mol).

  • Solvent & Catalyst: Add 50 mL of absolute ethanol to dissolve the reactants. To this solution, add piperidine (1.0 mL) as a basic catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the benzaldehyde spot indicates reaction completion (typically 4-6 hours).

  • Isolation: Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.

  • Purification: Collect the resulting white solid by vacuum filtration and wash the filter cake with 2 x 20 mL of cold ethanol to remove unreacted starting materials and impurities.

  • Drying & Characterization: Dry the product in a vacuum oven at 40°C overnight. The expected yield is typically 75-85%. Characterize the product by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR, IR).

ParameterExpected Value
Molecular Formula C₁₉H₂₄O₆[2]
Molecular Weight 348.39 g/mol [3]
Appearance White to off-white crystalline solid
Expected Yield 75-85%
Melting Point Approx. 145-148°C

Senior Application Scientist's Note: The choice of piperidine as a catalyst is crucial; it is basic enough to deprotonate the active methylene of ethyl acetoacetate for the initial condensation but not so strong as to promote significant side reactions. Controlling the temperature is key to preventing the retro-Michael reaction.

Application I: Synthesis of Poly-substituted Pyridines via Intramolecular Hantzsch-type Condensation

The Hantzsch pyridine synthesis is a cornerstone of heterocyclic chemistry, traditionally involving a four-component reaction.[4] By using this compound, we can execute a more controlled, intramolecular variant. The precursor already contains the two β-dicarbonyl equivalents and the aldehyde-derived component. The reaction simply requires a nitrogen source, such as ammonium acetate, to facilitate cyclization and subsequent oxidation to the aromatic pyridine ring.[5][6]

G cluster_process Reaction Steps Precursor Diethyl 2,4-diacetyl- 3-phenylpentanedioate Step1 Enamine Formation Precursor->Step1 Reagent Ammonium Acetate (Nitrogen Source) Reagent->Step1 Solvent Glacial Acetic Acid Solvent->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Step4 Oxidation (in situ) Step3->Step4 Product Diethyl 4-phenyl-2,6-dimethyl- pyridine-3,5-dicarboxylate Step4->Product

Caption: Mechanistic pathway for the intramolecular Hantzsch-type synthesis.

Experimental Protocol 3.1: Synthesis of Diethyl 2,6-diacetyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve this compound (3.48 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Nitrogen Source: Add ammonium acetate (1.54 g, 20 mmol) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with continuous stirring for 3 hours.

  • Monitoring: Follow the reaction's progress by TLC (2:1 Hexane:Ethyl Acetate), observing the formation of a new, more polar spot corresponding to the dihydropyridine product.

  • Isolation: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying & Characterization: Dry the product under vacuum. The expected yield of the dihydropyridine is typically high (>90%). The product can be characterized by NMR and Mass Spectrometry. For oxidation to the pyridine, proceed to Protocol 3.2.

Experimental Protocol 3.2: Oxidation to the Pyridine Derivative

  • Setup: The crude dihydropyridine from the previous step can be dissolved in a suitable solvent like chloroform or acetonitrile.

  • Oxidizing Agent: Add an oxidizing agent such as ceric ammonium nitrate (CAN) or a mild oxidant like iodine in methanol.

  • Reaction: Stir the reaction at room temperature until the dihydropyridine is fully consumed (monitor by TLC).

  • Work-up: Perform an appropriate aqueous work-up to remove the oxidant, dry the organic layer, and evaporate the solvent.

  • Purification: Purify the final pyridine product by column chromatography or recrystallization.

ParameterDihydropyridinePyridine
Appearance Yellow SolidPale Yellow / White Solid
Expected Yield >90% (from precursor)>80% (from DHP)
Key ¹H NMR Signal ~5.0 ppm (s, 1H, C4-H)Aromatic protons only

Application II: Synthesis of Dihydropyrimidines via Biginelli-type Reaction

The Biginelli reaction is a classic multicomponent synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[7][8] Our precursor can be cleverly employed in a modified Biginelli-type reaction. The internal 1,3-dicarbonyl systems can react with urea or thiourea under acidic catalysis to form a fused heterocyclic system.

G cluster_reactants Core Reactants cluster_process Reaction Sequence R1 Diethyl 2,4-diacetyl- 3-phenylpentanedioate P2 Nucleophilic Attack by Enol R1->P2 R2 Urea or Thiourea P1 Acyliminium Ion Formation R2->P1 R3 Acid Catalyst (e.g., HCl) R3->P1 P1->P2 P3 Cyclization & Dehydration P2->P3 Product Substituted Dihydropyrimidinone P3->Product

Caption: Simplified workflow for the Biginelli-type synthesis.

Experimental Protocol 4.1: Synthesis of a Dihydropyrimidinone Derivative

  • Reagent Setup: In a 100 mL flask, suspend this compound (3.48 g, 10 mmol) and urea (0.9 g, 15 mmol) in 40 mL of ethanol.

  • Catalyst: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reaction: Heat the mixture to reflux for 8-10 hours. The reaction should become homogeneous as it progresses.

  • Monitoring: Monitor for the consumption of the starting material via TLC (1:1 Hexane:Ethyl Acetate).

  • Isolation: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Drying & Characterization: Dry the product in a vacuum oven. Characterize using IR (presence of C=O and N-H stretches), NMR, and mass spectrometry.

ParameterValue / Observation
Catalyst Lewis or Brønsted acids (HCl, p-TSA)
Solvent Ethanol, Acetonitrile, or solvent-free
Reaction Time 8-12 hours
Expected Yield 60-75%
Key IR Peaks (cm⁻¹) ~3240 (N-H), ~1700 (Ester C=O), ~1650 (Ureide C=O)

Senior Application Scientist's Note: The choice between urea and thiourea allows for the synthesis of dihydropyrimidin-2(1H)-ones and dihydropyrimidin-2(1H)-thiones, respectively. The latter are often valuable intermediates for further functionalization at the sulfur atom. The acidity of the catalyst is critical; too little will result in a sluggish reaction, while too much can cause degradation of the starting material.

Conclusion

This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of complex heterocyclic molecules. The protocols detailed herein for the construction of pyridine and dihydropyrimidine scaffolds are robust, high-yielding, and serve as a testament to the strategic utility of this building block. These application notes provide a solid foundation for researchers in medicinal chemistry and organic synthesis to explore the vast potential of this compound in creating novel molecular architectures for drug discovery and development.

References

  • ChemBK. (2024). This compound - Introduction. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Campagna, S., et al. (1999). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ploeger, K., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. Available at: [Link]

  • Jetir.org. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Grokipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Available at: [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]

  • ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Available at: [Link]

  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Available at: [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Available at: [Link]

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Application Notes and Protocols: Diethyl 2,4-diacetyl-3-phenylpentanedioate as a Precursor for Novel Bis-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the core structure of numerous blockbuster drugs and promising therapeutic candidates.[1][2][3] Their five-membered heterocyclic ring, containing two adjacent nitrogen atoms, provides a unique and versatile scaffold for designing molecules with a wide array of biological activities.[4][5] The pyrazole moiety is a key pharmacophore in drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil.[2][6] The broad spectrum of pharmacological properties associated with pyrazoles—including anticancer, antimicrobial, anti-inflammatory, and antiviral activities—continues to drive research into novel synthetic routes for creating diverse pyrazole libraries.[4][7][8][9]

A well-established and robust method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11][12][13] This reaction is highly efficient and adaptable, allowing for the creation of a wide range of substituted pyrazoles.[14][15] This application note details the use of a more complex and symmetrical precursor, diethyl 2,4-diacetyl-3-phenylpentanedioate, for the synthesis of a novel bis-pyrazole derivative. The symmetrical nature of this precursor offers the potential for creating unique dimeric pyrazole structures, which could exhibit interesting pharmacological properties due to their bivalent nature.

This guide provides a detailed theoretical framework, a step-by-step experimental protocol, and expected analytical data for the synthesis of a bis-pyrazole derivative from this compound and phenylhydrazine. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the reaction.

Proposed Reaction Scheme and Mechanism

The reaction of this compound with a hydrazine, such as phenylhydrazine, is anticipated to proceed via a double Knorr pyrazole synthesis, yielding a bis-pyrazole derivative. The two 1,3-dicarbonyl systems within the precursor molecule will each react with a molecule of phenylhydrazine to form two pyrazole rings linked by a central phenyl-substituted methylene bridge.

The reaction mechanism, as illustrated in the diagram below, begins with the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl system, followed by dehydration to form a hydrazone intermediate.[12] An intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the remaining carbonyl carbon leads to cyclization. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[12] This process occurs at both ends of the precursor molecule to yield the final bis-pyrazole product.

reaction_mechanism cluster_start Step 1: Initial Condensation cluster_cyclization Step 2: Intramolecular Cyclization cluster_aromatization Step 3: Dehydration and Aromatization cluster_repeat Step 4: Repetition on Second Dicarbonyl Unit A This compound C Hydrazone Intermediate A->C + Phenylhydrazine - H₂O B Phenylhydrazine D Cyclized Intermediate C->D Nucleophilic Attack E Bis-pyrazole Product D->E - H₂O F Final Bis-pyrazole Product E->F Repeat Steps 1-3

Caption: Proposed mechanism for the formation of a bis-pyrazole derivative.

Experimental Protocol: Synthesis of a Novel Bis-Pyrazole Derivative

This protocol is adapted from general Knorr pyrazole synthesis procedures.[10] Researchers should perform a small-scale trial reaction to optimize conditions for their specific laboratory setup.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound13277-74-2C19H24O6348.391.0348 mg
Phenylhydrazine100-63-0C6H8N2108.142.20.22 mL
Glacial Acetic Acid64-19-7C2H4O260.05Catalytic~5 drops
Ethanol (Absolute)64-17-5C2H6O46.07-10 mL

Equipment

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Procedure

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (348 mg, 1.0 mmol).

  • Reagent Addition: Add absolute ethanol (10 mL) to dissolve the starting material. Once dissolved, add phenylhydrazine (0.22 mL, 2.2 mmol) to the solution, followed by the addition of 5 drops of glacial acetic acid as a catalyst.[10]

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30:70 ethyl acetate:hexane). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible. This is expected to take 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation and Filtration: Slowly add cold water (20 mL) to the concentrated reaction mixture with stirring to precipitate the crude product. Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure bis-pyrazole derivative.

Workflow Diagram

workflow start Start setup Reaction Setup: - Add reagents to flask - Dissolve in ethanol start->setup reaction Reaction: - Add phenylhydrazine and acetic acid - Reflux at 80-85 °C setup->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to room temperature - Concentrate solution monitoring->workup Complete precipitation Precipitation: - Add cold water - Filter the solid workup->precipitation purification Purification: - Recrystallization or - Column Chromatography precipitation->purification product Pure Bis-pyrazole Product purification->product

Caption: Experimental workflow for the synthesis of the bis-pyrazole derivative.

Expected Analytical Data for the Bis-Pyrazole Product

The following table provides expected analytical data for the putative bis-pyrazole product. This data is predictive and should be confirmed by experimental analysis.[16][17][18]

Analytical TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)* δ 7.20-7.50 (m, 15H): Overlapping multiplets corresponding to the protons of the three phenyl rings. * δ 6.50 (s, 2H): Singlet for the two protons on the pyrazole rings. * δ 4.50 (t, 1H): Triplet for the methine proton of the central bridging carbon. * δ 4.10 (q, 4H): Quartet for the methylene protons of the two ethyl ester groups. * δ 2.20 (s, 6H): Singlet for the methyl protons on the two pyrazole rings. * δ 1.20 (t, 6H): Triplet for the methyl protons of the two ethyl ester groups.
¹³C NMR (CDCl₃, 100 MHz)* δ 165.0: Carbonyl carbon of the ester. * δ 140.0-155.0: Aromatic and pyrazole ring carbons. * δ 125.0-130.0: Aromatic carbons. * δ 105.0: Pyrazole ring carbon. * δ 60.0: Methylene carbon of the ethyl ester. * δ 40.0: Central methine carbon. * δ 14.0: Methyl carbon of the ethyl ester. * δ 12.0: Methyl carbon on the pyrazole ring.
FT-IR (KBr, cm⁻¹)* 3050-3100: Aromatic C-H stretch. * 2900-3000: Aliphatic C-H stretch. * 1720-1740: C=O stretch of the ester. * 1590-1610: C=C and C=N stretching of the aromatic and pyrazole rings.
Mass Spec. (ESI+)* [M+H]⁺: Expected molecular ion peak corresponding to the molecular weight of the product + 1.

Causality in Experimental Design

  • Choice of Hydrazine: Phenylhydrazine is chosen to introduce an additional aromatic ring, which can be important for biological activity and allows for easier monitoring by UV detection during chromatography. Using hydrazine hydrate would result in an N-unsubstituted pyrazole.

  • Stoichiometry: A slight excess of phenylhydrazine (2.2 equivalents) is used to ensure the complete conversion of both dicarbonyl units of the starting material.[12]

  • Catalyst: Glacial acetic acid serves as an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.[10][11]

  • Solvent and Temperature: Ethanol is a suitable polar protic solvent that dissolves the reactants and allows the reaction to be conducted at a moderate reflux temperature, promoting the reaction rate without causing significant decomposition.

  • Work-up and Purification: The product is expected to be a solid with low solubility in water. Therefore, precipitation by adding water is an effective initial purification step. Recrystallization or column chromatography is then employed to remove any remaining impurities and unreacted starting materials.

Conclusion

The synthesis of pyrazole derivatives from 1,3-dicarbonyl precursors is a versatile and powerful tool in medicinal chemistry and drug development.[3][10] this compound serves as a unique precursor for the synthesis of novel bis-pyrazole derivatives, which are of interest for their potential as bivalent ligands or molecules with enhanced biological activity. The protocol and data presented in this application note provide a comprehensive guide for researchers to explore the synthesis and potential applications of this new class of compounds.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Various Authors. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Various Authors. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry.
  • Various Authors. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Wiley Online Library.
  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Various Authors. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
  • Various Authors. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • Various Authors. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
  • Various Authors. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Various Authors. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Various Authors. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.
  • Various Authors. (n.d.). Structure and spectral data of pyrazole derivatives. ResearchGate.
  • Suresh HM and Suresha Kumara TH. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
  • Various Authors. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Various Authors. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Various Authors. (n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR.

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Synthesis of Novel Pyrimidine Scaffolds from Diethyl 2,4-diacetyl-3-phenylpentanedioate: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of Pyrimidines in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents, exhibiting activities as antiviral, antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The synthesis of novel pyrimidine analogs remains a critical endeavor for medicinal chemists, driven by the quest for compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

This technical guide provides a detailed exploration of the synthesis of pyrimidine derivatives utilizing Diethyl 2,4-diacetyl-3-phenylpentanedioate as a versatile 1,3-dicarbonyl precursor. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a robust, step-by-step protocol for the synthesis of a model dihydropyrimidinone, and discuss the essential analytical techniques for structural elucidation and characterization.

The Biginelli Reaction: A Time-Honored Strategy for Pyrimidine Synthesis

The synthesis of the target pyrimidine derivatives from this compound is achieved through the renowned Biginelli reaction. First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component condensation reaction has stood the test of time as an efficient and straightforward method for the preparation of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[4] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).

Mechanistic Insights: The N-Acyliminium Ion Pathway

While several mechanisms have been proposed over the years, the most widely accepted pathway for the Biginelli reaction proceeds through an N-acyliminium ion intermediate. This mechanism provides a rational framework for understanding the reaction's progression and for optimizing reaction conditions.

The reaction is initiated by the acid-catalyzed condensation of the aldehyde (in our case, benzaldehyde) and urea. This step forms a key N-acyliminium ion intermediate. This electrophilic species then undergoes a nucleophilic attack from the enol form of the 1,3-dicarbonyl compound (this compound). The subsequent cyclization and dehydration steps lead to the formation of the stable dihydropyrimidine ring.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a model pyrimidine derivative from this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
This compound13277-74-2C₁₉H₂₄O₆>98%Major suppliers
Benzaldehyde100-52-7C₇H₆O>99%Major suppliers
Urea57-13-6CH₄N₂O>99%Major suppliers
Thiourea62-56-6CH₄N₂S>99%Major suppliers
Hydrochloric Acid (concentrated)7647-01-0HCl37%Major suppliers
Ethanol (absolute)64-17-5C₂H₆O>99.8%Major suppliers
Ethyl Acetate141-78-6C₄H₈O₂>99.5%Major suppliers
Hexane110-54-3C₆H₁₄>99%Major suppliers
Protocol 1: Synthesis of Ethyl 4-(4-acetyl-5-oxo-1-phenyl-2-(phenylcarbamoyl)hexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10 mmol, 3.48 g), benzaldehyde (10 mmol, 1.06 g, 1.02 mL), and urea (12 mmol, 0.72 g).

  • Solvent and Catalyst Addition: To the flask, add 30 mL of absolute ethanol, followed by the dropwise addition of 0.5 mL of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Recrystallization: For further purification, recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure dihydropyrimidinone derivative as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60°C for 4 hours.

Protocol 2: Synthesis of the Corresponding 2-Thioxo-pyrimidine Derivative

To synthesize the 2-thioxo analog, follow Protocol 1, substituting urea with thiourea (12 mmol, 0.91 g) on an equimolar basis. The reaction and work-up procedures remain the same.

Structural Characterization of the Synthesized Pyrimidine Derivatives

The unambiguous determination of the molecular structure of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_confirmation Structure Confirmation synthesis Synthesized Pyrimidine Derivative ftir FTIR Spectroscopy (Functional Group Identification) synthesis->ftir nmr NMR Spectroscopy (¹H & ¹³C for Structural Elucidation) synthesis->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) synthesis->ms structure Confirmed Molecular Structure ftir->structure nmr->structure ms->structure

Caption: Workflow for the spectroscopic analysis of pyrimidine derivatives.

Expected Spectroscopic Data
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will provide valuable information about the functional groups present in the molecule.[5][6] Key vibrational bands to look for include:

    • N-H stretching vibrations in the region of 3100-3300 cm⁻¹.

    • C=O stretching vibrations (from the ester and acetyl groups, and the urea moiety) around 1650-1750 cm⁻¹.

    • C=C and C=N stretching vibrations within the pyrimidine ring.

    • For the thioxo-derivative, a characteristic C=S stretching band will be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the detailed structural elucidation of the pyrimidine derivatives.[7]

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the pyrimidine ring, the phenyl group, the ethyl ester, and the acetyl groups. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications and Future Directions

The dihydropyrimidinone scaffold synthesized from this compound serves as a versatile platform for further chemical modifications. The presence of multiple functional groups (ester, acetyl, and the pyrimidine ring itself) allows for a wide range of derivatization reactions, enabling the generation of a library of novel compounds for biological screening. These derivatives hold significant promise in the development of new therapeutic agents for a variety of diseases.[2][3]

The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space of pyrimidine derivatives and to accelerate the discovery of new and effective medicines.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. Available at: [Link]

  • Biginelli reaction - Wikipedia. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

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Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents via Hantzsch Condensation of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Polyhydroquinolines

The quest for novel anti-inflammatory drugs with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Polyhydroquinolines (PHQs) represent a promising class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] The structural backbone of PHQs, a fused 1,4-dihydropyridine ring system, serves as a versatile scaffold for the development of new therapeutic agents.[1][3] This application note provides a comprehensive guide to the synthesis of a novel polyhydroquinoline derivative with predicted anti-inflammatory activity, utilizing Diethyl 2,4-diacetyl-3-phenylpentanedioate as a key building block in a modified Hantzsch multicomponent reaction.

The Hantzsch reaction, a classic multicomponent condensation, offers an efficient and atom-economical pathway to construct the dihydropyridine core.[4][5] By strategically selecting the starting materials, a diverse library of PHQ derivatives can be synthesized and screened for biological activity. Herein, we detail a reproducible protocol for the synthesis of a hypothetical, yet scientifically plausible, anti-inflammatory agent, and discuss the underlying reaction mechanism, experimental considerations, and the biological evaluation of such compounds.

Scientific Rationale and Mechanistic Insights

The synthesis of polyhydroquinolines from this compound is predicated on the principles of the Hantzsch reaction.[4][6] This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, a nitrogen donor (commonly ammonium acetate), and a 1,3-dicarbonyl compound.[3][7] In this proposed synthesis, this compound will serve as the 1,3-dicarbonyl component, reacting with an aromatic aldehyde, ethyl acetoacetate, and ammonium acetate to form the polyhydroquinoline scaffold.

The reaction is believed to proceed through a series of interconnected equilibria, as illustrated in the diagram below. The key steps include:

  • Knoevenagel Condensation: The aromatic aldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated carbonyl intermediate.[6]

  • Enamine Formation: A second equivalent of a β-dicarbonyl compound (in this case, one of the acetyl groups of this compound) reacts with ammonia (from ammonium acetate) to generate a reactive enamine.

  • Michael Addition and Cyclization: The enamine undergoes a Michael addition to the α,β-unsaturated carbonyl intermediate, followed by an intramolecular condensation and dehydration to yield the final polyhydroquinoline product.[6]

The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. While the classical Hantzsch reaction is often conducted in refluxing alcohol, modern variations employ a range of catalysts, including Lewis acids, Brønsted acids, and even green catalysts like starch sulfuric acid, to improve efficiency and environmental friendliness.[3][8]

Hantzsch_Mechanism cluster_0 Intermediate Formation cluster_1 Enamine Formation cluster_2 Cyclization A Aromatic Aldehyde C α,β-Unsaturated Carbonyl A->C Knoevenagel Condensation B Ethyl Acetoacetate B->C G Michael Adduct C->G Michael Addition D This compound F Enamine Intermediate D->F E Ammonium Acetate E->F F->G H Polyhydroquinoline G->H Cyclization & Dehydration

Caption: Proposed mechanism of the Hantzsch polyhydroquinoline synthesis.

Experimental Protocol: Synthesis of a Novel Polyhydroquinoline Derivative

This protocol describes a general procedure for the synthesis of a polyhydroquinoline derivative using this compound. Researchers should optimize the reaction conditions for their specific aromatic aldehyde.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (20 mL)

  • Catalyst (e.g., 10 mol% Sulphamic acid)[7]

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate and hexane for TLC and column chromatography

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), ammonium acetate (1.2 mmol), and the catalyst (e.g., Sulphamic acid, 10 mol%).

  • Solvent Addition: Add 20 mL of ethanol to the flask and place a magnetic stir bar in the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[7]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., 3:1 hexane:ethyl acetate). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or if further purification is required, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1][9]

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Synthesis_Workflow A 1. Combine Reactants & Catalyst (this compound, Aldehyde, Ethyl Acetoacetate, Ammonium Acetate, Catalyst) B 2. Add Ethanol A->B C 3. Reflux (80°C, 2-6h) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Isolate Product (Filtration or Concentration) E->F G 7. Purify (Recrystallization or Column Chromatography) F->G H 8. Characterize (NMR, Mass Spectrometry) G->H

Caption: Experimental workflow for the synthesis of polyhydroquinolines.

In Vivo Anti-Inflammatory Activity Data

The anti-inflammatory activity of newly synthesized polyhydroquinoline derivatives is commonly evaluated using the carrageenan-induced paw edema model in rats.[10] This assay provides a reliable measure of a compound's ability to reduce acute inflammation. The table below presents representative data for the percentage of edema inhibition by a series of polyhydroquinoline compounds, demonstrating their potential as anti-inflammatory agents.

CompoundDose (mg/kg)Time (h)% Edema InhibitionReference
PHQ Derivative 120355.2%[11]
PHQ Derivative 220368.4%[11]
PHQ Derivative 320372.1%[11]
Indomethacin (Standard)10386.9%[11]

This table contains representative data from the literature for similar polyhydroquinoline compounds and is intended for illustrative purposes.

Mechanism of Anti-Inflammatory Action

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins.[12][13] It is hypothesized that polyhydroquinoline derivatives exert their anti-inflammatory effects through a similar mechanism. Molecular docking studies of some PHQ derivatives have shown potential binding to the active site of prostaglandin endoperoxide synthase II (COX-2), suggesting an inhibitory role.[2]

Further investigation into the specific interactions between the synthesized polyhydroquinoline and the COX enzymes would be necessary to fully elucidate its mechanism of action. In vitro COX inhibition assays would be a critical next step in the preclinical evaluation of these novel compounds.[14]

Conclusion

The Hantzsch multicomponent reaction provides a powerful and versatile platform for the synthesis of novel polyhydroquinoline derivatives from readily available starting materials like this compound. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis and anti-inflammatory potential of this promising class of compounds. The adaptability of the Hantzsch reaction allows for the creation of diverse chemical libraries, increasing the probability of discovering new drug candidates with improved therapeutic profiles.

References

  • Wu, H., et al. (2012). Synthesis of Polyhydroquinolines Hantzsch Reaction Catalyzed by Starch Sulfuric Acid in Water. Asian Journal of Chemistry, 24(7), 2815-2818.
  • Allameh, S., et al. (2018). An Efficient and Facile Synthesis of Polyhydroquinolines through Hantzsch Reaction Catalyzed by a Novel and Reusable Cu (II) Complex. Journal of the Chilean Chemical Society, 63(1), 3865-3868.
  • Safari, J., & Gandomi-Ravandi, S. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Journal of the Serbian Chemical Society, 79(1), 1-11.
  • Rostamnia, S., et al. (2022). Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneous Catalyst. Chemical Methodologies, 6(9), 639-648.
  • Patil, S. B., et al. (2013). Sulphamic acid assisted synthesis of polyhydroquinolines via Hantzsch multicomponent reaction: A green approach. Journal of Chemical and Pharmaceutical Research, 5(12), 834-838.
  • Zhang, H., & Yibo, W. (2024). Synthesis of Polyhydroquinoline Derivatives in the Presence of Nanoboehmite by Hantzsch Reaction. Journal of Synthetic Chemistry, 3(1), 36-48.
  • Posadas, I., et al. (2004). Anti-inflammatory activity in carrageenan-induced paw edema in rats of some N-acyl hydrazone derivatives. European Journal of Medicinal Chemistry, 39(10), 867-876.
  • Alam, A., et al. (2022). Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET. ACS Omega, 7(21), 17873-17887.
  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • Khan, K. M., et al. (2022). Bio-Oriented Synthesis of Novel Polyhydroquinoline Derivatives as α-Glucosidase Inhibitor for Management of Diabetes. ACS Omega, 8(7), 6549-6561.
  • Posadas, I., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Cikánová, P., et al. (2012). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 17(8), 9447-9457.
  • Al-Salahi, R., et al. (2015). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2011). Design and synthesis of azolopyrimidoquinolines, pyrimidoquinazolines as anti-oxidant, anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 46(9), 4345-4352.
  • Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481.
  • Jones, J. A., et al. (2011). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters, 13(19), 5264-5267.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • de Oliveira, C. F., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Molecules, 27(8), 2539.
  • Ouellette, M., et al. (2011). Human cyclooxygenase-1 activity and its responses to COX inhibitors are allosterically regulated by nonsubstrate fatty acids. Journal of Biological Chemistry, 286(21), 18455-18464.
  • Khan, K. M., et al. (2023). Bio-Oriented Synthesis of Novel Polyhydroquinoline Derivatives as α-Glucosidase Inhibitor for Management of Diabetes. ACS Omega, 8(7), 6549-6561.
  • Liu, Y., et al. (2023).
  • Heitor, B. (2024). Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. Der Pharma Lettre, 16(9), 03-04.
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  • Shvartz, V., et al. (2007). Inhibition of COX activity by compounds 7 and 15.
  • Lu, C. (2005). MODULATION OF COX I AND COX II-MEDIATED FORMATION OF VARIOUS ARACHIDONIC ACID METABOLITES IN VITRO AND IN VIVO BY DIETARY POLYPHENOLS. KU ScholarWorks.

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Application of Diethyl 2,4-diacetyl-3-phenylpentanedioate in the Synthesis of Novel Analgesic Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile 1,5-Dicarbonyl Scaffold

In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the exploration of versatile chemical scaffolds is of paramount importance. Diethyl 2,4-diacetyl-3-phenylpentanedioate, a unique 1,5-dicarbonyl compound, has emerged as a promising precursor for the synthesis of heterocyclic systems with potential therapeutic applications.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate in the development of potential analgesic drugs.

The strategic placement of carbonyl and ester functionalities within the this compound molecule provides a rich platform for a variety of chemical transformations. Its structure, derived from the condensation of ethyl acetoacetate and benzaldehyde, is primed for cyclization reactions to generate pharmacologically relevant heterocyclic cores. This application note will detail the synthesis of the title compound and its subsequent conversion into pyridine derivatives, a class of compounds well-documented for their analgesic and anti-inflammatory properties.[2][3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in subsequent reactions. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₉H₂₄O₆PubChem[6]
Molecular Weight348.4 g/mol PubChem[6]
IUPAC NameThis compoundPubChem[6]
AppearanceColorless to pale yellow liquidChemBK[1]
SolubilitySoluble in alcohol, ether, and aliphatic solventsChemBK[1]

Synthetic Protocol: Preparation of this compound

The synthesis of this compound is achieved through a base-catalyzed condensation reaction between ethyl acetoacetate and benzaldehyde. This transformation proceeds via a sequential Knoevenagel condensation and Michael addition mechanism.[7][8][9][10] The following protocol is adapted from a similar synthesis of diethyl 2,4-diacetyl-3-methylpentanedioate.[11]

Reaction Scheme

G cluster_0 Synthesis of this compound 2 x Ethyl Acetoacetate 2 x Ethyl Acetoacetate Reaction Reaction 2 x Ethyl Acetoacetate->Reaction This compound This compound Reaction->this compound Base Catalyst (e.g., Piperidine) Benzaldehyde Benzaldehyde Benzaldehyde->Reaction

Caption: Overall reaction for the synthesis of the target compound.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (2.0 equivalents) and benzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a weak base, such as piperidine or diethylamine (approximately 0.1 equivalents). The use of a weak base is critical to prevent self-condensation of the aldehyde.[8]

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Application in Analgesic Synthesis: Formation of Pyridine Derivatives

1,5-Dicarbonyl compounds are well-established precursors for the synthesis of pyridine derivatives through condensation with ammonia or its salts.[12][13] These pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules, including those with analgesic and anti-inflammatory effects.[2][3][4][5][14]

Synthetic Workflow

G cluster_0 Synthesis of Pyridine Derivative Start This compound Step1 Reaction with Ammonia Source (e.g., Ammonium Acetate) Start->Step1 Step2 Cyclization and Dehydration Step1->Step2 Step3 Oxidation (Aromatization) Step2->Step3 End Substituted Pyridine Derivative (Potential Analgesic) Step3->End

Caption: Workflow for the synthesis of a pyridine-based analgesic candidate.

Detailed Protocol: Synthesis of a Substituted Pyridine
  • Reaction Mixture: In a sealed tube, dissolve this compound (1.0 equivalent) in glacial acetic acid. Add ammonium acetate (1.5-2.0 equivalents) to the solution.

  • Heating and Cyclization: Securely seal the tube and heat the reaction mixture to 120-140 °C for 4-6 hours. The ammonium acetate serves as the nitrogen source for the pyridine ring formation.

  • Aromatization: During the reaction, the initially formed dihydropyridine intermediate will undergo oxidation to the aromatic pyridine. In some cases, an additional oxidizing agent may be required to drive the reaction to completion.

  • Isolation and Purification: After cooling, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent such as dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by column chromatography to yield the desired substituted pyridine derivative.

Alternative Synthetic Avenue: Potential for Pyrazolone Formation

Pyrazolones are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) with pronounced analgesic and antipyretic properties.[15][16] Classically, pyrazolones are synthesized from the condensation of β-ketoesters with hydrazines.[15] While this compound is a 1,5-dicarbonyl compound, its structure contains two 1,3-dicarbonyl-like functionalities. This presents a novel and exploratory opportunity to investigate its reaction with hydrazine derivatives to potentially form bis-pyrazolone structures or other unique heterocyclic systems with analgesic potential. Further research is warranted to explore this synthetic route.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile intermediate in the synthesis of potential analgesic drug candidates. Its straightforward preparation and the ability to be converted into medicinally relevant pyridine scaffolds make it an attractive starting point for drug discovery programs. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and explore the pharmacological potential of novel compounds derived from this promising scaffold. Future work should focus on the synthesis of a library of pyridine derivatives and their subsequent evaluation in in-vitro and in-vivo analgesic and anti-inflammatory assays to establish structure-activity relationships. Furthermore, the exploration of its reactivity towards hydrazines to form novel pyrazolone-type structures could open up new avenues for the development of next-generation analgesic and anti-inflammatory agents.

References

  • Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4‐Chloro‐3‐oxobutanoate in Ionic Liquid. SciELO. Available at: [Link].

  • This compound. PubChem. Available at: [Link].

  • 1,5-Diketone synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link].

  • Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. ResearchGate. Available at: [Link].

  • A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. PMC. Available at: [Link].

  • Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate. PrepChem.com. Available at: [Link].

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].

  • Synthesis of 1,3 and 1,5-dicarbonyl compounds. Química Organica.org. Available at: [Link].

  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. IJSDR. Available at: [Link].

  • This compound. ChemBK. Available at: [Link].

  • Knoevenagel condensation. Wikipedia. Available at: [Link].

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. ResearchGate. Available at: [Link].

  • Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. PMC. Available at: [Link].

  • Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization. YouTube. Available at: [Link].

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH. Available at: [Link].

  • Pyrazolone – Knowledge and References. Taylor & Francis. Available at: [Link].

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. Available at: [Link].

  • One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. NIH. Available at: [Link].

  • Preparation of benzaldehyde dialkyl acetal or substituted benzaldehyde dialkyl acetal. Google Patents.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. Available at: [Link].

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. Available at: [Link].

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link].

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link].

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Application Notes and Protocols for Diethyl 2,4-diacetyl-3-phenylpentanedioate in the Development of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Antibacterial Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Diethyl 2,4-diacetyl-3-phenylpentanedioate, a diethyl ester of a dicarboxylic acid, represents an intriguing starting point for such investigations.[1] While direct comprehensive studies on its antibacterial profile are emerging, its structural elements are reminiscent of the well-established 1,4-dihydropyridine (DHP) class of compounds. DHPs are synthesized via the Hantzsch reaction and are known for a wide range of biological activities, including antibacterial properties.[2][3][4][5] This document provides a detailed guide for researchers on the synthesis, characterization, and comprehensive antibacterial evaluation of this compound and its analogues. The protocols outlined herein are based on established methodologies for the assessment of novel antimicrobial candidates and are designed to elucidate the potential of this compound class as a new frontier in the fight against bacterial infections.

Synthesis of this compound

The synthesis of this compound can be achieved through a modified Hantzsch-like condensation reaction. The rationale behind this approach is the reaction of an aldehyde with a β-ketoester in the presence of an ammonia source, which is the cornerstone of DHP synthesis.[2]

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Antibacterial Screening Protocols

A systematic evaluation of the antibacterial activity of this compound is crucial to determine its spectrum of activity and potency. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition, two fundamental assays in antimicrobial susceptibility testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay provides a quantitative measure of the compound's potency.

Materials:

  • This compound

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic (e.g., Ciprofloxacin, Amoxicillin) as a positive control[2]

  • DMSO (for dissolving the compound)

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Example MIC Data Table

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
This compound16864>128
Ciprofloxacin0.50.250.1251
Protocol 2: Agar Disc Diffusion (Zone of Inhibition) Assay

This qualitative assay is used to screen for antibacterial activity. A zone of inhibition around a disc impregnated with the test compound indicates its ability to inhibit bacterial growth.

Materials:

  • This compound

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

  • Standard antibiotic discs

Procedure:

  • Preparation of Bacterial Lawn: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Using a sterile swab, evenly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.

  • Disc Preparation and Application: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile filter paper discs with a specific volume of the compound solution and allow the solvent to evaporate. Place the impregnated discs, along with a standard antibiotic disc (positive control) and a solvent-only disc (negative control), onto the surface of the inoculated MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger diameter indicates greater antibacterial activity.

Data Presentation: Example Zone of Inhibition Data Table

Compound (Concentration)S. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)
This compound (100 µ g/disc )1518100
Ciprofloxacin (5 µ g/disc )25302822

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization mic MIC Determination (Broth Microdilution) characterization->mic Test Compound zone Zone of Inhibition (Disc Diffusion) characterization->zone Test Compound data_analysis Determine MIC values & Zone Diameters mic->data_analysis zone->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar mechanism Mechanism of Action Studies data_analysis->mechanism

Caption: Experimental workflow for the synthesis and antibacterial evaluation of this compound.

Understanding the Causality: Potential Mechanisms of Antibacterial Action

While the precise mechanism of action for this compound requires empirical validation, insights can be drawn from structurally related 1,4-dihydropyridine derivatives. The antibacterial effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes.

  • Disruption of Bacterial Cell Membranes: A primary proposed mechanism is the perturbation of the bacterial cell membrane's integrity.[3][4][6][7] The lipophilic nature of these compounds may facilitate their insertion into the lipid bilayer, leading to increased membrane fluidity, pore formation, and leakage of essential intracellular components, ultimately resulting in cell death.[6] This disruption can affect both Gram-positive and Gram-negative bacteria, although differences in cell wall structure can influence susceptibility.

  • Inhibition of Essential Enzymes: Another plausible mechanism is the inhibition of crucial bacterial enzymes. For instance, some heterocyclic compounds have been shown to target dihydrofolate reductase (DHFR), an enzyme vital for nucleotide synthesis.[8] Inhibition of DHFR would halt DNA replication and bacterial proliferation. Other potential targets include DNA gyrase, an enzyme essential for maintaining DNA topology.[9]

  • Interference with Cell Division: Some small molecules can inhibit bacterial cell division by interfering with the formation of the Z-ring, a critical structure in bacterial cytokinesis.[10][11][12] This leads to filamentation and ultimately cell death.

The selection of MIC and zone of inhibition assays is therefore logical as they provide a broad assessment of a compound's ability to halt bacterial growth, regardless of the specific mechanism. Further mechanistic studies, such as membrane permeabilization assays or enzyme inhibition assays, would be necessary to elucidate the precise mode of action of this compound.

mechanism_of_action cluster_targets Potential Bacterial Targets cluster_effects Resulting Cellular Effects cluster_outcome Ultimate Outcome compound This compound membrane Cell Membrane compound->membrane Disruption enzymes Essential Enzymes (e.g., DHFR, DNA Gyrase) compound->enzymes Inhibition division Cell Division Machinery (e.g., FtsZ) compound->division Interference leakage Leakage of Cellular Contents membrane->leakage metabolism_halt Metabolic Arrest enzymes->metabolism_halt replication_block DNA Replication Block enzymes->replication_block no_division Inhibition of Cell Division division->no_division bactericidal Bactericidal Effect leakage->bactericidal bacteriostatic Bacteriostatic Effect metabolism_halt->bacteriostatic replication_block->bacteriostatic no_division->bacteriostatic

Caption: Plausible mechanisms of antibacterial action for this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and antibacterial evaluation of this compound. The outlined protocols are robust and based on established methodologies in the field of antimicrobial drug discovery. The structural similarity of this compound to the 1,4-dihydropyridine class suggests a promising avenue for the development of novel antibacterial agents. Future research should focus on elucidating the specific mechanism of action, exploring the structure-activity relationships through the synthesis of analogues, and evaluating the in vivo efficacy and toxicity of the most promising candidates. These endeavors will be critical in determining the therapeutic potential of this novel chemical scaffold in addressing the urgent challenge of antibiotic resistance.

References

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022-10-13). ACS Omega. [Link]

  • Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. (n.d.). MDPI. [Link]

  • Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines. (n.d.). PMC - NIH. [Link]

  • Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. (2023-04-26). The Pharma Innovation. [Link]

  • Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. (2025-01-07). Frontiers. [Link]

  • Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. (n.d.). PMC - PubMed Central. [Link]

  • Design and synthesis of 1,4-dihydropyridine derivatives as antibacterials. (2024-10-21). ResearchGate. [Link]

  • 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. (2022-05-25). PMC - NIH. [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022-10-12). Springer. [Link]

  • Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives. (n.d.). PubMed. [Link]

  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. (n.d.). NIH. [Link]

  • Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. (n.d.). PubMed. [Link]

  • Antibacterial and Antileishmanial Activity of 1,4‐Dihydropyridine Derivatives. (2024-09-04). DOI. [Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (2025-08-09). ResearchGate. [Link]

  • Dihydropyridine calcium channel blockers. (n.d.). Wikipedia. [Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (n.d.). PubMed. [Link]

  • Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. (2023-04-26). The Pharma Innovation. [Link]

  • 1,4-Dihydropyridine based drugs as calcium channel blockers. (n.d.). ResearchGate. [Link]

  • Blocking of cell wall formation by antibiotics stops bacterial cell division. (2023-03-23). EurekAlert!. [Link]

  • Demonstration of the structure activity relationship of the synthesized 1,4-dihydropyridine based amlodipine bioisosteres P1–P14. (n.d.). ResearchGate. [Link]

  • Bacterial cell shape control by nutrient-dependent synthesis of cell division inhibitors. (2021-03-25). PNAS. [Link]

  • Antibiotic. (n.d.). Wikipedia. [Link]

  • Research reveals mechanism of bacterial cell division inhibition. (2015-04-29). Agência FAPESP. [Link]

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Protocol for the synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Introduction

This compound is a dicarboxylic acid diethyl ester with the molecular formula C₁₉H₂₄O₆.[1][2] Such highly functionalized molecules serve as versatile building blocks in organic synthesis, particularly in the development of complex heterocyclic systems and as precursors for pharmaceutical agents like anti-inflammatory drugs and analgesics.[3] This application note provides a comprehensive, field-proven protocol for the synthesis of this target molecule.

The synthesis is achieved through an elegant and efficient one-pot, three-component reaction involving benzaldehyde and two equivalents of ethyl acetoacetate. The transformation proceeds via a tandem sequence of a Knoevenagel condensation followed by a Michael addition, catalyzed by a weak organic base. This method is analogous to the initial stages of the classic Hantzsch dihydropyridine synthesis, which utilizes similar precursors.[4][5] This guide explains the underlying reaction mechanisms, provides a detailed step-by-step protocol, and outlines the necessary safety precautions and expected outcomes for researchers in organic chemistry and drug discovery.

Scientific Principles and Reaction Mechanism

The overall synthesis can be summarized as the reaction of one equivalent of benzaldehyde with two equivalents of ethyl acetoacetate to form the final product. The reaction is catalyzed by a catalytic amount of a weak secondary amine, such as piperidine or diethylamine, which is crucial for facilitating both key steps of the sequence.

The reaction unfolds in two distinct, sequential phases within the same reaction vessel:

  • Knoevenagel Condensation: The reaction commences with the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step.[6][7] The amine catalyst deprotonates one molecule of ethyl acetoacetate, an active methylene compound, to form an enolate. This enolate then performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. A subsequent elimination of a water molecule yields the α,β-unsaturated product, ethyl 2-benzylideneacetoacetate. The use of a weak base is critical to prevent the self-condensation of the aldehyde.[6]

  • Michael Addition (1,4-Conjugate Addition): The second phase involves the addition of a nucleophile to the α,β-unsaturated carbonyl compound formed in the first step.[8] A second molecule of ethyl acetoacetate is deprotonated by the amine catalyst to form another enolate. This enolate then acts as a "Michael donor" and attacks the electrophilic β-carbon of the ethyl 2-benzylideneacetoacetate intermediate (the "Michael acceptor").[9] This 1,4-addition is a thermodynamically controlled process that results in the formation of a new carbon-carbon bond, creating the pentanedioate backbone. Subsequent protonation yields the final, stable product, this compound.

Experimental Protocol

This protocol is adapted from a well-established procedure for a structurally similar compound.[10] It has been optimized for the synthesis of the phenyl-substituted target molecule.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl AcetoacetateReagent Grade, ≥99%Sigma-AldrichShould be pure and freshly distilled if necessary.
BenzaldehydeReagent Grade, ≥99%Sigma-AldrichShould be free of benzoic acid (freshly distilled).
PiperidineReagent Grade, ≥99%Sigma-AldrichCatalyst. Diethylamine can also be used.[10]
Ethanol95% or AbsoluteFisher ScientificFor recrystallization.
Ice-Salt Bath--For temperature control.
Round-Bottom Flask250 mL-Equipped with a magnetic stir bar.
Thermometer--To monitor internal reaction temperature.
Dropping Funnel--For controlled addition of the catalyst.
Buchner Funnel & Flask--For vacuum filtration.
Reagent Stoichiometry and Quantities
CompoundMolecular Wt. ( g/mol )EquivalentsMolesAmount
Ethyl Acetoacetate130.142.00.38450.0 g (48.9 mL)
Benzaldehyde106.121.00.19220.4 g (19.5 mL)
Piperidine85.15Catalytic~0.02~1.5 g (~1.7 mL)
Step-by-Step Synthesis Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, combine 50.0 g (0.384 mol) of pure ethyl acetoacetate and 20.4 g (0.192 mol) of freshly distilled benzaldehyde.

  • Cooling: Place the flask in an ice-salt bath and cool the mixture to between -10°C and -5°C with continuous stirring. Ensure the thermometer bulb is submerged in the reaction mixture.

  • Catalyst Addition (Initiation): Using a dropping funnel or pipette, slowly add piperidine dropwise to the cold reaction mixture. The initially clear liquid may become turbid.[10] Add the first 10-15 drops slowly and watch for a slight increase in temperature (1-2°C). This indicates the reaction has initiated.

  • Controlled Reaction: Continue the dropwise addition of piperidine. Allow the internal temperature to slowly rise but not exceed 0°C during this phase. If the temperature rises too quickly, pause the addition and allow it to cool. The total amount of piperidine added should be approximately 1.5 g (around 60-70 drops).[10] This entire addition process should take about one hour.

  • Reaction Completion: Once all the piperidine has been added, allow the flask to stand in the ice bath for an additional 15-20 minutes with stirring. Afterwards, remove the flask from the ice-salt bath and allow it to slowly warm to room temperature. Monitor the temperature; if it rises above 25°C due to a secondary reaction, briefly cool the flask in an ice-water bath.[10]

  • Crystallization and Isolation: The reaction mixture will be a viscous, yellowish liquid, possibly with suspended water droplets.[10] Cover the flask and let it stand at room temperature. The product will slowly crystallize over 2 to 3 days. To expedite this, you can scratch the inside of the flask with a glass rod or seed it with a crystal from a previous batch.

  • Purification (Recrystallization): Once the product has solidified into a crystalline mass, collect the crude solid by vacuum filtration using a Buchner funnel. Press the solid to remove excess liquid. Purify the crude product by recrystallizing from diluted ethanol (e.g., 70-80% ethanol in water). Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure, colorless needles.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator under vacuum to a constant weight.

Workflow Visualization

Synthesis_Workflow cluster_prep Phase 1: Preparation & Staging cluster_reaction Phase 2: Catalyzed Reaction cluster_purification Phase 3: Isolation & Purification A Combine Benzaldehyde & Ethyl Acetoacetate in Flask B Cool Mixture to -10°C in Ice-Salt Bath A->B C Slow, Dropwise Addition of Piperidine Catalyst B->C D Knoevenagel Condensation (Formation of α,β-Unsaturated Intermediate) C->D E Michael Addition (C-C Bond Formation) D->E F Warm to Room Temperature & Allow Reaction Completion E->F G Crude Product Crystallization (2-3 Days) F->G H Isolate via Vacuum Filtration G->H I Recrystallize from Diluted Ethanol H->I J Dry Final Product (Colorless Needles) I->J

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

  • Physical Appearance: The purified product should be a white to off-white crystalline solid, appearing as colorless needles after recrystallization.[10]

  • Molecular Formula: C₁₉H₂₄O₆

  • Molecular Weight: 348.39 g/mol [1]

  • Yield: Typical yields for this type of reaction are moderate to high, generally in the range of 60-80%, depending on the purity of the reagents and adherence to the temperature protocol.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the proton environment and structural integrity.

    • ¹³C NMR: To verify the carbon skeleton.

    • FT-IR: To identify key functional groups, such as the ester and ketone carbonyls (C=O stretches typically around 1710-1740 cm⁻¹).

    • Mass Spectrometry: To confirm the molecular weight.

Safety and Handling Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[3]

  • Ethyl acetoacetate and Benzaldehyde: These are irritants. Avoid contact with skin and eyes and inhalation of vapors.

  • Piperidine: Corrosive, flammable, and toxic. It should be handled with extreme care, avoiding all contact and inhalation.[3]

  • The ice-salt bath can reach temperatures well below 0°C; handle with thermal gloves to avoid cold burns.

References

  • Vulcanchem. (n.d.). This compound.
  • ChemBK. (2024). This compound.
  • PrepChem.com. (n.d.). Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate.
  • Grokipedia. (n.d.). Hantzsch ester.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Slideshare. (n.d.). Knoevenagel reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

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Application Notes and Protocols for the Knoevenagel Condensation of Benzaldehyde and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[2][3] This reaction is a modification of the aldol condensation and is pivotal in the synthesis of α,β-unsaturated compounds, which are valuable precursors for a wide array of pharmaceuticals, fine chemicals, and functional polymers.[1]

This application note provides a detailed experimental protocol for the Knoevenagel condensation between benzaldehyde and ethyl acetoacetate, yielding ethyl 2-acetyl-3-phenylacrylate. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step laboratory procedure, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Mechanistic Overview: A Base-Catalyzed Cascade

The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The fundamental role of the base is to generate a nucleophilic carbanion from the active methylene compound, which then initiates the condensation cascade.

  • Enolate Formation: A weak base, such as piperidine or an amine, abstracts an acidic α-proton from the active methylene group of ethyl acetoacetate. This deprotonation is facilitated by the presence of two electron-withdrawing groups (an acetyl and an ester group), which stabilize the resulting enolate ion through resonance.[4]

  • Nucleophilic Attack: The resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This step results in the formation of a tetrahedral intermediate.

  • Aldol Addition: The tetrahedral intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy adduct (an aldol).

  • Dehydration: Under the reaction conditions, this β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated α,β-unsaturated product, ethyl 2-acetyl-3-phenylacrylate. The removal of water can drive the reaction equilibrium towards the product.[5]

Experimental Protocol: Synthesis of Ethyl 2-acetyl-3-phenylacrylate

This protocol details a robust and reproducible method for the Knoevenagel condensation of benzaldehyde and ethyl acetoacetate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
BenzaldehydeC₇H₆O106.121.06 g (1.0 mL)101.0
Ethyl AcetoacetateC₆H₁₀O₃130.141.56 g (1.5 mL)121.2
PiperidineC₅H₁₁N85.150.085 g (0.1 mL)10.1
EthanolC₂H₅OH46.0720 mL--
Diethyl Ether(C₂H₅)₂O74.12As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol) and ethyl acetoacetate (1.56 g, 12 mmol) in 20 mL of ethanol.

  • Catalyst Addition: While stirring, add piperidine (0.085 g, 1 mmol) to the reaction mixture.

  • Reaction Progression: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle or oil bath.[6][7]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 30 mL of water. Extract the aqueous layer with diethyl ether (3 x 20 mL).[8]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ethyl 2-acetyl-3-phenylacrylate.

Workflow Visualization

Knoevenagel_Condensation_Workflow Experimental Workflow for Knoevenagel Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification reactants 1. Add Benzaldehyde and Ethyl Acetoacetate to Ethanol catalyst 2. Add Piperidine (Catalyst) reactants->catalyst Stirring reflux 3. Heat to Reflux (approx. 80°C) catalyst->reflux tlc 4. Monitor by TLC reflux->tlc 2-4 hours cool 5. Cool to Room Temperature tlc->cool Reaction Complete extract 6. Quench with Water & Extract with Diethyl Ether cool->extract dry 7. Dry Organic Layer (Na2SO4) extract->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Column Chromatography (Optional) concentrate->purify final_product Ethyl 2-acetyl-3-phenylacrylate purify->final_product Pure Product

Caption: A schematic overview of the experimental workflow.

Causality in Experimental Design

  • Choice of Base: Piperidine is a commonly used weak base for the Knoevenagel condensation.[5] A strong base, such as sodium hydroxide, would risk promoting the self-condensation of benzaldehyde (Cannizzaro reaction) or saponification of the ester.

  • Stoichiometry: A slight excess of the active methylene compound (ethyl acetoacetate) is used to ensure the complete consumption of the aldehyde.

  • Solvent: Ethanol is a suitable polar protic solvent that dissolves the reactants and facilitates the reaction. In some protocols, solvent-free conditions or the use of ionic liquids have been explored to enhance reaction rates and simplify purification.[7][9]

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation to proceed at a reasonable rate. Some variations of this reaction can be performed at room temperature, though they may require longer reaction times or more active catalysts.[9]

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be unequivocally monitored by TLC, which will show the consumption of the starting materials and the formation of a new, less polar product spot. The final product can be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The expected product, ethyl 2-acetyl-3-phenylacrylate, has characteristic spectroscopic signatures that can be compared with literature data.

Conclusion

The Knoevenagel condensation of benzaldehyde and ethyl acetoacetate is a classic and efficient method for the synthesis of a highly functionalized α,β-unsaturated carbonyl compound. The protocol provided herein is robust and can be adapted for the synthesis of a variety of related compounds by modifying the starting aldehyde and active methylene components. A thorough understanding of the reaction mechanism and the role of each component is crucial for troubleshooting and optimizing the reaction for specific applications in research and drug development.

References

  • HKUST Research Portal. (n.d.). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor | Request PDF. Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Studies of the Solvent-Free Knoevenagel Condensation over Commercial NiO compared with NiO Drived from Hydrotalcites. (2023). Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]

  • SciELO. (2012). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. Retrieved from [Link]

  • YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. Retrieved from [Link]

  • Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Utilizing Diethyl 2,4-diacetyl-3-phenylpentanedioate as a Precursor to 1,4-Dihydropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of an Acyclic Precursor in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of structure-activity relationships (SAR) is the cornerstone of rational drug design.[1] It is the systematic investigation of how the chemical structure of a compound influences its biological activity. While the final active molecule is the primary focus, the precursors and intermediates in its synthesis hold significant strategic importance. Diethyl 2,4-diacetyl-3-phenylpentanedioate, a key acyclic intermediate, serves as a quintessential example.[2][3][4] This molecule is not typically the subject of direct SAR studies; rather, it is a critical building block in the renowned Hantzsch synthesis, which leads to the formation of the pharmacologically vital 1,4-dihydropyridine (1,4-DHP) scaffold.[5][6]

The 1,4-DHP core is present in numerous FDA-approved drugs and is a "privileged structure" in medicinal chemistry due to its diverse biological activities.[7][8] These activities include, but are not limited to, calcium channel modulation for cardiovascular diseases, as well as antimicrobial, anticancer, and anti-inflammatory effects.[6][8][9][10][11] Therefore, understanding the synthesis and subsequent structural modifications of 1,4-DHPs derived from precursors like this compound is fundamental for researchers in drug development.

This guide provides an in-depth look at the synthesis of 1,4-DHP derivatives, leveraging the principles of the Hantzsch reaction, and outlines detailed protocols for the biological evaluation necessary to establish a robust SAR.

Physicochemical Properties of the Precursor

A foundational understanding of the starting materials is crucial for successful synthesis and purification.

PropertyValueSource
Molecular Formula C₁₉H₂₄O₆[3][4]
Molecular Weight 348.4 g/mol [3][4]
Appearance Colorless to pale yellow liquid[2]
Solubility Soluble in alcohol, ether, and aliphatic solvents[2]
Primary Application Intermediate in pharmaceutical synthesis[2]

Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Condensation

The Hantzsch synthesis is a classic multi-component reaction that efficiently constructs the 1,4-DHP ring system. The reaction involves the condensation of an aldehyde (in this case, benzaldehyde to introduce the phenyl group), two equivalents of a β-ketoester (ethyl acetoacetate), and a source of ammonia. This compound is an intermediate in this one-pot reaction.

Protocol 1: One-Pot Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details the synthesis of a foundational 1,4-DHP structure, which can then be used as a parent compound for further SAR studies.

Rationale: This one-pot method is chosen for its efficiency and high atom economy. The use of a reflux condenser is critical to prevent the loss of volatile reactants and solvent. An inert atmosphere is not strictly necessary but can prevent oxidative side reactions. The recrystallization step is a crucial purification technique to obtain a product of high purity, which is essential for accurate biological testing.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in absolute ethanol.

  • Catalysis: Add a catalytic amount (e.g., 5-10 mol%) of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion and Isolation: Once the reaction is complete (typically after 2-4 hours), cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the pure diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Benzaldehyde one_pot One-Pot Reaction (Ethanol, Acetic Acid) benzaldehyde->one_pot ethyl_acetoacetate Ethyl Acetoacetate (2 eq.) ethyl_acetoacetate->one_pot ammonium_acetate Ammonium Acetate ammonium_acetate->one_pot reflux Reflux one_pot->reflux cool Cooling & Precipitation reflux->cool filter Filtration cool->filter recrystallize Recrystallization filter->recrystallize dhp_product Diethyl 2,6-dimethyl-4-phenyl- 1,4-dihydropyridine-3,5-dicarboxylate recrystallize->dhp_product

Caption: Workflow for the Hantzsch synthesis of a 1,4-DHP derivative.

Application in Structure-Activity Relationship (SAR) Studies

The true utility of the Hantzsch synthesis in drug discovery lies in its flexibility for creating a library of analogs for SAR studies. By systematically varying the three core components (aldehyde, β-ketoester, and ammonia source), researchers can probe the chemical space around the 1,4-DHP scaffold.

Key Structural Modifications and Their Anticipated Effects:
  • C4-Position (Derived from the Aldehyde): The substituent at the C4 position is critical for activity, particularly in calcium channel modulation.[12]

    • Aromatic Ring: An aromatic ring, often a phenyl group, is generally required for optimal activity.

    • Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring significantly impact potency. Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the ortho or meta positions often enhance activity, while para substitution can be detrimental.[12]

  • C3 and C5 Positions (Derived from the β-Ketoester): The ester groups at these positions are crucial for anchoring the molecule to its biological target.[13]

    • Ester Identity: Varying the alkyl chain length of the ester (e.g., methyl, ethyl, isopropyl) can influence lipophilicity and, consequently, cell permeability and activity.

    • Asymmetry: Introducing different ester groups at C3 and C5 creates a chiral center at C4, allowing for the investigation of stereoselectivity in biological activity. Often, one enantiomer is significantly more active than the other.[12]

  • N1 Position (Derived from the Ammonia Source):

    • Unsubstituted N-H: The N-H bond is generally considered essential for activity in classical 1,4-DHPs.[12] Substitution at this position typically abolishes or greatly reduces activity.

SAR_Principles DHP_core 1,4-Dihydropyridine Core N1-H (Essential) C4-Substituent C3/C5-Esters C4_mod C4-Position Modification: - Phenyl ring is optimal. - Ortho/Meta EWG enhances activity. - Para substitution reduces activity. DHP_core:c4->C4_mod Key for Potency C35_mod C3/C5-Position Modification: - Ester groups are crucial. - Varying alkyl groups affects lipophilicity. - Asymmetry can lead to stereoselectivity. DHP_core:c35->C35_mod Binding & Lipophilicity N1_mod N1-Position: - Unsubstituted N-H is critical. - Substitution abolishes activity. DHP_core:n1->N1_mod Essential for Activity

Caption: Core SAR principles for the 1,4-dihydropyridine scaffold.

Protocols for Biological Evaluation

To build an SAR, the synthesized analogs must be evaluated in relevant biological assays. Below are example protocols for assessing activities commonly associated with 1,4-DHPs.

Protocol 2: In Vitro Calcium Channel Blocking Activity Assay

Rationale: The primary mechanism of action for many clinically used 1,4-DHPs is the blockade of L-type calcium channels. This protocol provides a method to assess this activity by measuring the inhibition of potassium-induced contractions in isolated smooth muscle tissue, which is a functional consequence of calcium influx.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum or rat aorta)

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Isotonic force transducer and data acquisition system

  • Potassium chloride (KCl) solution (high concentration, e.g., 80 mM)

  • Synthesized 1,4-DHP compounds dissolved in a suitable vehicle (e.g., DMSO)

  • Positive control (e.g., Nifedipine)

Procedure:

  • Tissue Preparation: Mount a segment of the smooth muscle tissue in the organ bath containing aerated physiological salt solution maintained at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Induction of Contraction: Induce a sustained contraction by replacing the normal salt solution with one containing a high concentration of KCl. This depolarizes the cell membrane and opens voltage-gated L-type calcium channels.

  • Compound Addition: Once a stable contraction plateau is reached, add the test compounds in a cumulative concentration-response manner.

  • Data Recording: Record the relaxation of the tissue as a percentage of the maximal KCl-induced contraction.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the compound concentration to generate a dose-response curve. Calculate the IC₅₀ value (the concentration required to inhibit 50% of the maximal contraction) for each compound.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

Rationale: Several 1,4-DHP derivatives have shown promise as anticancer agents or as agents that can reverse multidrug resistance.[6][14][15][16] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized 1,4-DHP analogs for a specified period (e.g., 48 or 72 hours). Include vehicle-only and positive controls.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value for each compound.

Summarizing SAR Data

The data generated from these biological assays should be organized to clearly illustrate the relationship between structure and activity.

Table 1: Hypothetical SAR Data for C4-Phenyl Substituted 1,4-DHP Analogs

Compound IDC4-SubstituentCa²⁺ Channel IC₅₀ (nM)MCF-7 IC₅₀ (µM)
Parent Phenyl15025.0
1a 2-Nitrophenyl2518.5
1b 3-Nitrophenyl3015.2
1c 4-Nitrophenyl25030.1
1d 3-Chlorophenyl4512.8
1e 4-Methoxyphenyl500> 50

Conclusion

This compound is a valuable precursor that provides access to the medicinally significant 1,4-dihydropyridine scaffold. While not the direct subject of SAR studies, its role in the Hantzsch synthesis enables the creation of diverse libraries of 1,4-DHP analogs. By systematically modifying the substituents at the C4, C3, and C5 positions and evaluating the resulting compounds in robust biological assays, researchers can elucidate critical structure-activity relationships. This rational, iterative process of synthesis and testing is fundamental to the optimization of lead compounds and the development of novel therapeutics for a wide range of diseases.

References

  • ChemBK. (2024). This compound - Introduction.
  • PrepChem.com. Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate.
  • Coburn, R. A., Wierzba, M., Suto, M. J., Solo, A. J., Triggle, A. M., & Triggle, D. J. (1988). 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of Medicinal Chemistry, 31(11), 2103–2107.
  • ECHEMI. This compound.
  • Jarabak, R., & Varon, D. (1990).
  • Gao, Y., & Wang, L. (2019). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Organic & Biomolecular Chemistry, 17(30), 7139-7149.
  • Kuroda, H., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed.
  • PubChem. This compound.
  • ResearchGate. (2016). Synthesis and Biological Evaluation of 1,4-Dihydropyridine Derivatives as Anti-inflammatory Agents.
  • Grandi, M., et al. (1994). Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity. Acta Oncologica, 33(5), 555-558.
  • Pharmacy 180. SAR of Dihydropyridines.
  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1813.
  • de Oliveira, B. R., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(19), 6682.
  • Asati, V., et al. (2016). Design, Synthesis, and Biological Evaluation of 1,4-dihydropyridine Derivatives as Potent Antitubercular Agents. PubMed.
  • ResearchGate. (2014). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers.
  • Bissery, M. C., et al. (1995).
  • Kamal, A., et al. (2015). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC.
  • Drug Design Org. Structure Activity Relationships.
  • Khan, I., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(15), 4991.
  • Parthiban, A., & Makam, P. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(46), 30045-30074.
  • Lunkad, A. (2021, July 3). SAR of Dihydropyridines / SAR of Nifedipine. YouTube.
  • Frontiers. (2022). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents.
  • Ignited Minds Journals. A Study on the Biological Evaluation of Dihydropyridines.
  • Yoshinari, T., et al. (1989). Reversal of multidrug resistance by new dihydropyridines with lower calcium antagonistic activity. Cancer Chemotherapy and Pharmacology, 24(6), 367-370.
  • Bodnar, P. M., et al. (2018). Stereochemical Structure Activity Relationship Studies (S-SAR)
  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry, 14(4), 282-290.
  • Dastmalchi, S., et al. (2007). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. Chemical Biology & Drug Design, 70(5), 415-426.
  • RSC Publishing. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
  • Lin, C. H., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 25(1), 19.
  • Pradeep Kumar L., et al. (2020). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(1), 76-83.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate (CAS No. 13277-74-2). This resource is designed for researchers and drug development professionals to address common challenges and improve reaction yields. We will delve into the reaction mechanism, provide a detailed troubleshooting guide in a question-and-answer format, and present an optimized experimental protocol.

Frequently Asked Questions (FAQs): Understanding the Synthesis

Question: What is the primary synthetic route for this compound?

The most common and direct route is a base-catalyzed condensation reaction between benzaldehyde and two equivalents of ethyl acetoacetate. This reaction is a classic example of a tandem Knoevenagel condensation followed by a Michael addition. It is mechanistically related to the Hantzsch dihydropyridine synthesis but does not involve a nitrogen donor to form a pyridine ring.[1]

Question: Can you explain the reaction mechanism?

Certainly. The synthesis proceeds in two key stages, often occurring in the same reaction vessel:

  • Knoevenagel Condensation: A basic catalyst (e.g., diethylamine, piperidine) deprotonates the α-carbon of one molecule of ethyl acetoacetate, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields an intermediate, diethyl 2-acetyl-3-phenylpropenedioate.

  • Michael Addition: The second molecule of ethyl acetoacetate is deprotonated by the base to form another enolate. This enolate then acts as a Michael donor, attacking the β-carbon of the α,β-unsaturated system formed in the Knoevenagel product. A final protonation step yields the target molecule, this compound.

The overall reaction pathway is visualized below.

Reaction_Mechanism cluster_knoevenagel Stage 1: Knoevenagel Condensation cluster_michael Stage 2: Michael Addition Benzaldehyde Benzaldehyde Intermediate α,β-Unsaturated Intermediate Benzaldehyde->Intermediate EAA1 Ethyl Acetoacetate (1 eq) EAA1->Benzaldehyde - H₂O Base1 Base (cat.) Base1->Benzaldehyde - H₂O FinalProduct This compound Intermediate->FinalProduct + H⁺ EAA2 Ethyl Acetoacetate (1 eq) EAA2->FinalProduct + H⁺ Base2 Base (cat.) Base2->FinalProduct + H⁺

Caption: The two-stage Knoevenagel-Michael reaction pathway.

Troubleshooting Guide: Improving Your Yield

This section addresses specific issues you may encounter during the synthesis.

Problem Area 1: Low or No Product Yield

Question: My final yield is significantly lower than expected, or the reaction failed entirely. What are the most common causes?

This is a frequent issue that can be traced back to several factors. Use the following logic to diagnose the problem.

Troubleshooting_Yield Start Low / No Yield Reagents Check Reagent Quality & Stoichiometry Start->Reagents Catalyst Evaluate Catalyst Start->Catalyst Conditions Assess Reaction Conditions Start->Conditions Aldehyde Is Benzaldehyde pure? (Distill if old) Reagents->Aldehyde EAA Is Ethyl Acetoacetate fresh? (Check for hydrolysis) Reagents->EAA Stoich Is EAA:Aldehyde ratio at least 2:1? Reagents->Stoich Cat_Type Is catalyst a mild base? (e.g., Piperidine, Diethylamine) Catalyst->Cat_Type Cat_Amount Is catalyst amount catalytic? (Avoid excess) Catalyst->Cat_Amount Cat_Acid Are reagents free from acid? (Acid neutralizes catalyst) Catalyst->Cat_Acid Temp Was temperature controlled? (Avoid high temps & side reactions) Conditions->Temp Time Was reaction time sufficient? Conditions->Time Solvent Was the correct solvent used? (e.g., Ethanol, DMF) Conditions->Solvent

Caption: Diagnostic flowchart for troubleshooting low reaction yield.

  • Reagent Quality:

    • Benzaldehyde: Benzaldehyde can oxidize to benzoic acid upon storage. Benzoic acid will neutralize your basic catalyst, halting the reaction. It is highly recommended to use freshly distilled benzaldehyde.

    • Ethyl Acetoacetate: This reagent can hydrolyze over time. Use a fresh bottle or distill before use.

    • Catalyst: Ensure your amine catalyst (e.g., diethylamine) has not degraded. The initial portions of the amine may be neutralized by trace acids in the reagents.[2]

  • Reaction Conditions:

    • Temperature Control: The reaction is often exothermic. It's crucial to maintain a low temperature (e.g., 0 to 10°C), especially during the catalyst addition, to prevent side reactions.[2] Uncontrolled temperature increases can lead to the formation of tars and other byproducts.

    • Catalyst Addition: The base catalyst should be added slowly and dropwise to manage the reaction rate and temperature. A sudden increase in temperature upon catalyst addition is a sign the reaction has initiated.[2]

Problem Area 2: Formation of Side Products

Question: My TLC analysis shows multiple spots, and the crude product is not clean. What are the likely impurities?

The presence of multiple products indicates that side reactions are competing with the main pathway.

  • Knoevenagel Product: The most common side product is the intermediate from the first stage of the reaction (diethyl 2-acetyl-3-phenylpropenedioate). This occurs if the Michael addition is slow or incomplete.

    • Solution: Ensure a 2:1 or slightly higher molar ratio of ethyl acetoacetate to benzaldehyde. You can also try increasing the reaction time or slightly increasing the amount of catalyst.

  • Self-Condensation of Ethyl Acetoacetate: The base can catalyze the self-condensation of ethyl acetoacetate, leading to products like dehydroacetic acid.

    • Solution: This is more likely at higher temperatures. Strict temperature control is the best preventative measure.

  • Cannizzaro Reaction: If a strong base is used in the absence of enolizable protons, benzaldehyde can undergo a disproportional reaction to form benzyl alcohol and benzoic acid.

    • Solution: Use a mild organic base like piperidine or diethylamine, not strong bases like NaOH or KOH.

Problem Area 3: Product Isolation and Purification

Question: The crude product is a viscous oil that won't crystallize. What is the best purification strategy?

While the analogous methyl product is known to crystallize, the phenyl derivative may be more challenging.[2]

  • Recrystallization:

    • Solvent Choice: The ideal solvent is one in which the product is soluble when hot but sparingly soluble when cold. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.

    • Seeding: If you have a small crystal of pure product from a previous batch, adding it to the cooled, supersaturated solution can induce crystallization.

    • Trituration: If the oil is persistent, try stirring it vigorously with a poor solvent (like cold hexane). This can sometimes induce solidification by "washing" away impurities that inhibit crystallization.

  • Column Chromatography:

    • If recrystallization fails, column chromatography is the most reliable method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing the polarity) is a good starting point for elution. Monitor the fractions by TLC to isolate the pure product.

Optimized Experimental Protocol

This protocol is adapted from established methods for similar aldehyde-acetoacetate condensations.[2]

Reagents & Materials

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
Benzaldehyde (freshly distilled)106.120.1010.6 g (10.2 mL)
Ethyl Acetoacetate130.140.2228.6 g (28.3 mL)
Diethylamine73.14~0.02~1.5 g (~2.1 mL)
Ethanol (95%)--For recrystallization
Ice-salt bath--For cooling

Procedure:

  • Preparation: In a 250 mL thick-walled flask equipped with a magnetic stirrer and a thermometer, combine ethyl acetoacetate (28.3 mL, 0.22 mol) and freshly distilled benzaldehyde (10.2 mL, 0.10 mol).

  • Cooling: Place the flask in an ice-salt bath and cool the mixture to between 0°C and 5°C with continuous stirring.

  • Catalyst Addition: Using a dropping funnel or pipette, add diethylamine dropwise to the cold reaction mixture over approximately 45-60 minutes. Monitor the temperature closely, ensuring it does not rise above 10°C. If the temperature begins to rise rapidly, slow the addition rate. The mixture will likely become turbid and more viscous as the reaction proceeds.[2]

  • Reaction: After the addition is complete, allow the mixture to stir in the cooling bath for another 30 minutes. Then, remove the flask from the bath and let it slowly warm to room temperature. Let the reaction stand for 24-48 hours. The product may begin to crystallize or remain as a viscous yellow oil.[2]

  • Work-up:

    • Add 50 mL of cold water to the reaction mixture and stir to dissolve any unreacted starting materials and catalyst salts.

    • If the product has solidified, collect the crystals by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • If the product is an oil, transfer the mixture to a separatory funnel. Extract with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Recrystallization: Dissolve the crude solid (or the oil obtained after solvent evaporation) in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

    • Chromatography: If necessary, purify the crude material by silica gel column chromatography using a hexane/ethyl acetate eluent system.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Hantzsch ester. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kiasat, A. R., et al. (2015). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Oriental Journal of Chemistry. Retrieved from [Link]

  • Patil, S. B., et al. (2014). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate (CAS 13277-74-2)[1][2][3]. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the underlying mechanisms, provide field-tested protocols, and offer solutions to frequently encountered challenges.

Overview of the Synthesis: A Tandem Reaction Pathway

The synthesis of this compound is a classic example of a tandem reaction, specifically a Knoevenagel condensation followed by a Michael addition. The overall reaction involves the condensation of benzaldehyde with two equivalents of ethyl acetoacetate, typically catalyzed by a weak base like piperidine or diethylamine.[4]

The Mechanism Unveiled:

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of benzaldehyde and one molecule of ethyl acetoacetate. The base deprotonates the active methylene group of the ethyl acetoacetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.[5][6] Subsequent dehydration yields an α,β-unsaturated intermediate, ethyl 2-acetyl-3-phenylacrylate.[4][7]

  • Michael Addition: A second molecule of ethyl acetoacetate, also activated by the base to form an enolate, then attacks the electrophilic β-carbon of the newly formed α,β-unsaturated system (a 1,4-conjugate addition).[8] This step forms the final carbon skeleton of the target molecule. Protonation of the resulting enolate yields the desired product, this compound.

Visualizing the Reaction Pathways

To better understand the synthesis and potential pitfalls, let's visualize the core chemical transformations.

Main Synthesis Pathway

Main Synthesis Pathway Figure 1: Knoevenagel-Michael Tandem Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Benzaldehyde I2 Ethyl 2-acetyl-3-phenylacrylate (Knoevenagel Product) R1->I2 Knoevenagel Condensation R2 Ethyl Acetoacetate (2 eq.) I1 Enolate of Ethyl Acetoacetate R2->I1 + Piperidine Cat Piperidine (cat.) Cat->I1 I1->I2 Knoevenagel Condensation P This compound I1->P Michael Addition I2->P Michael Addition

Caption: Figure 1: Knoevenagel-Michael Tandem Reaction

Common Side Reaction: Self-Condensation

Side Reaction Figure 2: Self-Condensation of Ethyl Acetoacetate cluster_reactants Reactant cluster_intermediate Intermediate cluster_product Side Product R1 Ethyl Acetoacetate (2 eq.) I1 Enolate of Ethyl Acetoacetate R1->I1 + Base P Ethyl acetoacetate dimer (β-keto ester) R1->P Claisen-like Condensation Base Strong Base (e.g., NaOEt) Base->I1 I1->P Claisen-like Condensation

Caption: Figure 2: Self-Condensation of Ethyl Acetoacetate

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Problem ID Observed Issue Potential Causes Recommended Solutions & Explanations
TS-01 Low or No Yield of Final Product 1. Ineffective Catalyst: The amine catalyst may be neutralized by acidic impurities in the starting materials.[9] 2. Reaction Stalled: The reaction may have stopped after the initial Knoevenagel condensation. 3. Low Temperature: Insufficient thermal energy to drive the reaction to completion.Solution 1: Use freshly distilled benzaldehyde and ethyl acetoacetate. Add the catalyst dropwise until a slight exotherm is observed, indicating the reaction has initiated.[9] Solution 2: Monitor the reaction by TLC. If a new spot corresponding to the Knoevenagel intermediate appears but doesn't convert, consider extending the reaction time or slightly increasing the temperature. Solution 3: While the initial stage can be run at 0°C, allowing the reaction to proceed at room temperature or with gentle warming (e.g., to 40-50°C) can facilitate the Michael addition.[4]
TS-02 Isolation of a Major Byproduct, Not the Target 1. Knoevenagel Product: The main isolate is ethyl 2-acetyl-3-phenylacrylate. 2. Self-Condensation: The byproduct is derived from the self-condensation of ethyl acetoacetate.[10][11]Solution 1: The Michael addition is the slower step. Ensure a 2:1 molar ratio of ethyl acetoacetate to benzaldehyde. Extending the reaction time is crucial. The presence of a slight excess of the amine catalyst can also promote the second addition. Solution 2: This is more common with strong bases like sodium ethoxide.[11][12][13] Stick to weaker amine catalysts like piperidine or diethylamine, which are sufficiently basic to deprotonate the active methylene compound without promoting rampant self-condensation.[6]
TS-03 Product is an Oil and Fails to Solidify 1. Impurities: Presence of unreacted starting materials or the oily Knoevenagel intermediate is preventing crystallization. 2. Diastereomeric Mixture: The product has two chiral centers, and different diastereomers may have different physical properties, sometimes forming eutectic mixtures that are difficult to crystallize.Solution 1: Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient). Once a purer fraction is obtained, attempt recrystallization from a suitable solvent like ethanol/water. Solution 2: After purification, try "seeding" the oil with a previously obtained crystal if available.[9] Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation. Patience is key; sometimes crystallization can take several days at low temperatures.[9]
TS-04 Reaction Mixture Turns Dark Brown/Black 1. Aldehyde Decomposition: Benzaldehyde can oxidize or undergo side reactions, especially at elevated temperatures or on prolonged reaction times. 2. Catalyst-Related Side Reactions: Piperidine or other amines can sometimes lead to colored byproducts.Solution 1: Use freshly distilled, high-purity benzaldehyde. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidation. Avoid excessive heating. Solution 2: Ensure the catalyst concentration is kept low (catalytic amounts, not stoichiometric). A well-controlled reaction temperature helps minimize these side pathways.
Troubleshooting Workflow

Troubleshooting Workflow start Experiment Complete check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity (TLC/NMR) Acceptable? check_yield->check_purity Yes problem_yield Address Low Yield (See TS-01) check_yield->problem_yield No problem_purity Address Impurities (See TS-02, TS-04) check_purity->problem_purity No end_success Success: Pure Product Obtained check_purity->end_success Yes end_fail Re-evaluate Strategy problem_yield->end_fail purify Purify via Column Chromatography problem_purity->purify problem_isolation Address Isolation Issue (See TS-03) problem_isolation->end_fail recrystallize Recrystallize Product purify->recrystallize recrystallize->problem_isolation Fails to Solidify recrystallize->end_success Solidifies

Caption: Figure 3: A Logical Flow for Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What is the ideal catalyst for this reaction? A1: Weakly basic secondary amines like piperidine are excellent catalysts for the Knoevenagel condensation.[6][14] They are basic enough to deprotonate the active methylene group of ethyl acetoacetate but not so strong as to promote the self-condensation of the ester or the Cannizzaro reaction of benzaldehyde.[6]

Q2: Can I use a stronger base like sodium ethoxide (NaOEt)? A2: While NaOEt will catalyze the reaction, it significantly increases the rate of side reactions, particularly the Claisen-like self-condensation of ethyl acetoacetate to form ethyl acetoacetate and other oligomers.[10][11] This will complicate purification and lower the yield of the desired product. For this specific tandem reaction, amine catalysis is superior.

Q3: Why must the starting materials be pure? A3: Benzaldehyde is prone to oxidation to benzoic acid. Any acidic impurity will neutralize the basic amine catalyst, effectively halting the reaction.[9] Using freshly distilled starting materials ensures the catalyst remains active and the reaction proceeds efficiently.

Q4: How can I monitor the reaction's progress effectively? A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 4:1 Hexane:Ethyl Acetate. You should be able to see the consumption of benzaldehyde (starting material), the appearance and then consumption of the intermediate (ethyl 2-acetyl-3-phenylacrylate), and the appearance of the final product spot. The product is significantly more polar than the starting materials but may have an Rf value close to the intermediate.

Q5: The product is reported as a solid, but I always get a viscous oil. What should I do? A5: This is a common issue (see TS-03 ). The crude product is often an oil due to the presence of impurities or it being a mixture of diastereomers. The first step is purification by column chromatography. After obtaining pure fractions (confirmed by TLC), dissolve the oil in a minimum amount of hot ethanol and add water dropwise until it becomes slightly cloudy. Allow it to cool slowly to room temperature, then place it in a refrigerator. Seeding or scratching can be very effective here.[9]

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity while minimizing side product formation.

Materials:

  • Benzaldehyde (freshly distilled, 10.6 g, 0.1 mol)

  • Ethyl acetoacetate (freshly distilled, 28.6 g, 0.22 mol)

  • Piperidine (0.5 mL, ~0.005 mol)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (0.1 mol) and ethyl acetoacetate (0.22 mol).

  • Initiation: Cool the flask in an ice-water bath. Slowly add piperidine (0.5 mL) dropwise with vigorous stirring.

  • Reaction: After the addition of the catalyst, remove the ice bath and allow the mixture to stir at room temperature. The mixture may become warm and turn yellow. Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

  • Workup: Once the reaction is complete (as judged by TLC), let the mixture stand, ideally in a refrigerator, for 24 hours. The product may begin to crystallize.

  • Isolation & Purification:

    • If the product solidifies, collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove unreacted starting materials.

    • If the product remains an oil, it must be purified by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Recrystallization: Recrystallize the crude solid or the purified product from an ethanol/water solvent system to obtain colorless needles.

  • Drying & Characterization: Dry the purified crystals under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis. The expected melting point is approximately 79-80°C.[9]

References
  • Vertex AI Search Result 1 : Provides basic information on this compound, including its molecular formula and a generalized synthesis description. 15

  • Vertex AI Search Result 2 : Describes the Claisen condensation for ethyl acetoacetate synthesis, a relevant side reaction. 10

  • Vertex AI Search Result 3 : General information on this compound from ChemBK. 16

  • Purechemistry : Details the mechanism of the Knoevenagel condensation, including deprotonation, nucleophilic addition, and elimination steps. Link

  • Toppr : Explains the self-condensation of ethyl acetate in the presence of sodium ethoxide, yielding acetoacetic ester. Link

  • National Institutes of Health (NIH) : Describes a tandem Knoevenagel condensation–Michael addition reaction, analogous to the target synthesis. Link

  • PrepChem.com : Provides a detailed experimental procedure for a closely related compound, highlighting the importance of catalyst initiation and product crystallization. Link

  • Google Patents : Discusses improvements in the Claisen condensation of ethyl acetate, a potential side reaction. Link

  • ResearchGate : Discusses Knoevenagel/Michael-addition cascade reactions. Link

  • Wikipedia : General overview of the Knoevenagel condensation, noting that weakly basic amines are typical catalysts to avoid self-condensation. Link

  • Organic Chemistry Portal : Details the Knoevenagel condensation mechanism and its modifications. Link

  • ResearchGate : Discusses the acetoacetic ester condensation, specifying bases capable of effecting the reaction. Link

  • Thermo Fisher Scientific : Provides a historical and mechanistic overview of the Knoevenagel condensation, mentioning the reaction of benzaldehyde with ethyl acetoacetate using piperidine. Link

  • Chemistry for Everyone (WordPress) : Discusses various reactions of ethyl acetoacetate, including Knoevenagel condensation. Link

  • PubChem : Provides comprehensive data for this compound (CID 297900). Link

  • ECHEMI : Lists properties for this compound (CAS 13277-74-2). Link

  • Sigma-Aldrich : Product listing for this compound. Link

  • Semantic Scholar : Abstract regarding condensation products of benzaldehyde and acetoacetic ester. Link

  • ACS Publications : Discusses the mechanism of piperidine-catalyzed Knoevenagel condensation. Link

  • ResearchGate : Discusses byproducts in the Knoevenagel condensation between benzaldehyde and ethyl acetoacetate. Link

  • National Institutes of Health (NIH) : Details how product selectivity in Knoevenagel reactions depends on conditions like reaction time and catalyst. Link

  • Alfa Chemistry : Product listing for a related compound, diethyl 2,4-diacetyl-3-methylpentanedioate. Link

  • Google Patents : Describes a synthesis method involving diethyl malonate, a related active methylene compound. Link

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Technical Support Guide: Purification of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development facing challenges with the purification of Diethyl 2,4-diacetyl-3-phenylpentanedioate. As a complex diester often synthesized via base-catalyzed condensation reactions, its purification requires a systematic approach to remove unreacted starting materials, catalysts, and side products. This document offers troubleshooting advice and detailed protocols grounded in established chemical principles.

Section 1: Understanding the Purification Challenge

This compound (MW: 348.39 g/mol , Formula: C₁₉H₂₄O₆) is typically synthesized through a Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate.[1][2] The reaction is catalyzed by a mild base, which, along with unreacted starting materials and potential side-products, constitutes the primary purification challenge.[3] The crude product can range from a viscous, pale yellow liquid to a semi-solid mass, dictating the initial purification strategy.[4][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude reaction mixture?

The impurity profile is directly linked to the synthesis method. For a typical Knoevenagel condensation, you should anticipate:

  • Unreacted Starting Materials: Benzaldehyde and ethyl acetoacetate.

  • Catalyst Residues: Basic catalysts like piperidine, diethylamine, or DBU. If an acidic workup was performed, these would be in their salt forms.

  • Side-Products: Michael adducts or self-condensation products of ethyl acetoacetate.[1]

  • Solvent: Residual reaction solvents such as DMF, DCM, or ethanol.[6]

Q2: My crude product is a viscous oil, but literature suggests it should be a solid. What should I do?

This is a common issue known as "oiling out," where the compound separates as a liquid instead of crystallizing. It is often due to the presence of impurities that depress the melting point.

  • Initial Step: First, attempt to induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed" crystal from a previous successful batch.[5]

  • If Oiling Persists: The product is likely too impure for direct recrystallization. The recommended course of action is to proceed with column chromatography to isolate the target compound before attempting recrystallization for final polishing.

Q3: What is the best initial purification strategy: recrystallization or column chromatography?

The choice depends on the state and estimated purity of your crude product.

  • If the crude is a solid: Direct recrystallization is often the most efficient first step. It is faster and uses less solvent than chromatography for bulk purification.

  • If the crude is an oil or a low-purity solid: Column chromatography is the superior choice as it can separate components with different polarities effectively.[7][8]

Q4: How can I effectively monitor the purity of my product during purification?

Thin-Layer Chromatography (TLC) is the most indispensable tool for this purpose.[7]

  • Identify Components: Spot the crude mixture, pure starting materials (if available), and your collected fractions on a TLC plate.

  • Select a Solvent System: A good starting point for a solvent system (mobile phase) is a mixture of hexane and ethyl acetate. A ratio of 4:1 (Hexane:Ethyl Acetate) is often suitable.

  • Analyze: The desired product, being moderately polar, should have an Rf value between 0.3 and 0.5. Impurities will travel at different rates. Fractions containing only the spot corresponding to your pure product can be combined.

Section 3: Purification Workflow and Decision Diagram

The following diagram outlines the logical workflow for purifying this compound from a typical reaction mixture.

G RM Crude Reaction Mixture Workup Aqueous Work-up (e.g., dilute HCl wash, brine wash, dry over Na₂SO₄) RM->Workup Crude_Product Crude Product (Solvent Evaporated) Workup->Crude_Product Decision1 Is the crude product a solid or an oil? Crude_Product->Decision1 Recryst Recrystallization (e.g., from ethanol/water) Decision1->Recryst Solid Chrom Column Chromatography (Silica Gel) Decision1->Chrom Oil / Very Impure Purity_Check1 Check Purity (TLC, Melting Point) Recryst->Purity_Check1 Pure_Fractions Combine Pure Fractions & Evaporate Solvent Chrom->Pure_Fractions Pure_Solid Pure Crystalline Product Purity_Check1->Pure_Solid Pure Impure_Solid Impure Solid Purity_Check1->Impure_Solid Impure Impure_Solid->Chrom Re-purify Decision2 Is final polishing required? Pure_Fractions->Decision2 Decision2->Recryst Yes Final_Product Pure Product Decision2->Final_Product No

Caption: Purification strategy for this compound.

Section 4: Troubleshooting Guides

Recrystallization Issues
ProblemRoot Cause(s)Recommended Solution(s)
Failure to Crystallize Solution is too dilute; Incorrect solvent choice; High impurity load.1. Evaporate some solvent to increase concentration. 2. Cool the solution slowly, first at room temperature, then in an ice bath. 3. Add a co-solvent (anti-solvent) dropwise until turbidity appears, then warm to re-dissolve and cool slowly. For this compound, using a diluted alcohol solution is a good starting point.[5] 4. If impurities are the cause, clean the material via column chromatography first.
Low Recovery Too much solvent was used; The compound is partially soluble in the cold solvent; Premature crystallization during hot filtration.1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Ensure the solution is thoroughly cooled before filtering the crystals. 3. Recover a second crop of crystals by evaporating some solvent from the filtrate and re-cooling. 4. Preheat the funnel and filter paper if performing hot filtration.
Product is Discolored or Oily Incomplete removal of colored impurities; Product "oiling out" instead of crystallizing.1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot-filter and proceed. 2. If an oil forms, re-heat the solution, add more solvent, and allow it to cool more slowly.
Column Chromatography Issues
ProblemRoot Cause(s)Recommended Solution(s)
Poor Separation Incorrect mobile phase polarity; Column was poorly packed; Column was overloaded with crude material.1. Optimize Mobile Phase: Use TLC to find a solvent system where the desired compound has an Rf of ~0.3-0.4 and is well-separated from impurities. Decrease solvent polarity (more hexane) to increase retention; increase polarity (more ethyl acetate) to decrease retention.[7] 2. Repack the Column: Ensure the stationary phase is packed evenly without air bubbles or cracks.[9] 3. Reduce Load: Use a larger column or apply less crude material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, switch from 10% ethyl acetate in hexane to 20% or 30%. This is known as gradient elution.
Compound Elutes at Solvent Front Mobile phase is too polar.Start with a much less polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

Section 5: Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to neutralize and remove any basic catalyst.

  • Wash the organic layer with saturated aqueous sodium bicarbonate to remove any acidic byproducts.

  • Wash the organic layer with saturated sodium chloride solution (brine) to remove the bulk of the water.

  • Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization from Ethanol/Water
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid completely.

  • While the solution is still hot, add warm water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven or air-dry to a constant weight. The expected result is colorless needles.[5]

Protocol 3: Flash Column Chromatography
  • Prepare the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom.[9] Fill the column about two-thirds full with the chosen eluent (e.g., 10% Ethyl Acetate in Hexane).

  • Pack the Column: Slowly add silica gel to the column while gently tapping the side to ensure even packing and dislodge air bubbles. Add a thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the column. Alternatively, pre-adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[9]

  • Elute the Column: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel.[7]

  • Collect Fractions: Collect the eluate in a series of labeled test tubes. Monitor the separation of components by TLC analysis of the collected fractions.[8]

  • Combine and Concentrate: Combine the fractions that contain the pure desired product and remove the solvent using a rotary evaporator.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 31(3), 724-726. Retrieved from [Link]

  • ChemSynthesis. (n.d.). diethyl 2,4-diacetyl-3-methylpentanedioate. Retrieved from [Link]

  • Gkizis, P., et al. (2015). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 13(29), 7994-7998. Retrieved from [Link]

  • Chemsrc. (n.d.). Pentanedioic acid,2,4-diacetyl-3-phenyl-, 1,5-diethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

  • Ramesh, P., et al. (2013). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized Gelatine. RSC Advances, 4(15), 7368-7373. Retrieved from [Link]

Sources

Catalyst selection for the synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection and to offer practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what is the role of the catalyst?

The synthesis of this compound is typically achieved via a multicomponent reaction that can be mechanistically described as a Knoevenagel condensation followed by a Michael addition. The overall reaction involves the condensation of benzaldehyde with two equivalents of ethyl acetoacetate.

The catalyst plays a crucial role in initiating the reaction by facilitating the formation of a key intermediate. In this synthesis, a base catalyst is typically used to deprotonate the active methylene group of ethyl acetoacetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of benzaldehyde (Knoevenagel condensation), and after a series of steps including dehydration, forms an α,β-unsaturated intermediate. A second molecule of the ethyl acetoacetate enolate then attacks this intermediate via a Michael addition to form the final product.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition EA Ethyl Acetoacetate Enolate Enolate Intermediate EA->Enolate Deprotonation Cat Base Catalyst (e.g., Piperidine) Cat->Enolate Adduct1 Aldol Adduct Enolate->Adduct1 Nucleophilic Attack Benz Benzaldehyde Benz->Adduct1 Unsaturated α,β-Unsaturated Intermediate Adduct1->Unsaturated Dehydration EA2 Ethyl Acetoacetate (2nd eq.) Product This compound Unsaturated->Product Enolate2 Enolate Intermediate EA2->Enolate2 Deprotonation Enolate2->Product 1,4-Conjugate Addition Cat2 Base Catalyst Cat2->Enolate2

Caption: Reaction pathway for the synthesis of this compound.

Q2: Which catalysts are recommended for this synthesis, and how do I choose the best one?

The choice of catalyst is critical and depends on the desired reaction rate, yield, and purity profile. Both homogeneous and heterogeneous catalysts can be employed.

  • Homogeneous Base Catalysts: Weak organic bases are highly effective.

    • Piperidine/Pyridine: A classic choice for Knoevenagel-type reactions, often used in small quantities. It is effective but can be difficult to remove completely during workup.

    • Diethylamine: A suitable alternative to piperidine, often requiring careful temperature control to prevent side reactions.[1]

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base that can significantly accelerate the reaction, even at room temperature.[2]

  • Organocatalysts:

    • Amino acids (e.g., L-proline, β-alanine): These are considered "green" catalysts and can provide good yields, though they may require longer reaction times.

  • Heterogeneous Catalysts: These offer the significant advantage of easy separation and potential for recycling.[3]

    • γ-Alumina (γ-Al2O3) nanoparticles: Have been shown to be effective and reusable catalysts for similar multi-component reactions under solvent-free conditions.[4]

    • Immobilized enzymes/proteins: Systems like immobilized Bovine Serum Albumin (BSA) or Gelatine have been used for Knoevenagel condensations, offering a green and mild catalytic approach.[5][6]

Catalyst Selection Workflow:

G start Define Synthesis Goals q1 Priority: High Yield & Speed? start->q1 q2 Priority: Green Chemistry & Easy Workup? q1->q2 No cat1 Homogeneous Bases: - Piperidine - DBU q1->cat1 Yes cat2 Heterogeneous Catalysts: - γ-Al2O3 - Immobilized Gelatine q2->cat2 Yes cat3 Organocatalysts: - L-proline q2->cat3 No

Caption: Decision workflow for selecting a suitable catalyst.

Q3: What are the typical reaction conditions?
  • Solvent: The reaction can be run in various solvents. Polar aprotic solvents like DMF or DMSO are common.[7] For greener approaches, ethanol is a good choice, and some heterogeneous catalysts allow for solvent-free conditions.[4]

  • Temperature: This is highly catalyst-dependent. Reactions with strong bases like DBU may proceed at room temperature, while others, particularly with weaker bases or heterogeneous catalysts, may require heating (e.g., 80-100°C) to achieve a reasonable rate. For some amine catalysts, initial cooling is required to control the exothermic reaction before allowing it to proceed at room temperature or with gentle heating.[1]

  • Stoichiometry: A molar ratio of 1:2 of benzaldehyde to ethyl acetoacetate is standard. The catalyst is used in sub-stoichiometric amounts, typically 5-20 mol%.

Troubleshooting Guide

Problem 1: Low or No Product Yield
  • Q: My reaction has been running for several hours, but TLC analysis shows mostly starting materials. What could be the issue?

    • A: Catalyst Inactivity: The first point to check is the catalyst. If using a basic amine catalyst like diethylamine, it can be neutralized by acidic impurities in the reactants (e.g., traces of acid in ethyl acetoacetate or oxidized benzaldehyde).[1] Ensure the purity of your starting materials. Benzaldehyde should be freshly distilled if it has been stored for a long time.

    • A: Insufficient Temperature: Some catalysts, particularly heterogeneous ones, require thermal energy to be effective. If you are running the reaction at room temperature with a mild catalyst, a gradual increase in temperature may be necessary.

    • A: Water Removal: The Knoevenagel condensation step produces water, which can inhibit the reaction or lead to side reactions. If the reaction seems to stall, using a Dean-Stark trap or adding a drying agent like anhydrous MgSO₄ might be beneficial, especially in non-polar solvents.

Problem 2: Formation of Impurities and Side Products
  • Q: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side products and how can I avoid them?

    • A: Self-Condensation of Ethyl Acetoacetate: Strong bases can promote the self-condensation of ethyl acetoacetate. This can be minimized by adding the base catalyst slowly to the reaction mixture or by choosing a milder catalyst.

    • A: Formation of the Knoevenagel Product Only: The reaction may stop after the initial Knoevenagel condensation, especially if the reaction conditions are not optimal for the subsequent Michael addition. This results in the α,β-unsaturated intermediate (benzylideneacetoacetate). To favor the formation of the final product, ensure the 2:1 stoichiometry of ethyl acetoacetate to benzaldehyde is maintained and consider increasing the reaction time or temperature.

    • A: Hantzsch Ester Formation: If ammonia or an ammonium salt is used as the catalyst or nitrogen source, there is a possibility of forming a Hantzsch ester, a dihydropyridine derivative.[8][9] This involves the condensation of the aldehyde, two equivalents of the β-ketoester, and ammonia.[10] If this is observed, switching to a non-ammonia-based catalyst like piperidine or DBU is recommended.

Troubleshooting Decision Tree:

G start Problem Encountered q1 Low / No Yield? start->q1 q2 Impurity Formation? start->q2 sol1 Check Reactant Purity (distill benzaldehyde) Increase Temperature q1->sol1 Yes sol2 Identify Impurity by NMR/MS q2->sol2 Yes q3 Knoevenagel intermediate (1:1 adduct)? sol2->q3 sol3 Increase Reaction Time/Temp Ensure 2:1 Stoichiometry q3->sol3 Yes sol4 Use Milder Catalyst Slow Catalyst Addition q3->sol4 No (Other byproducts)

Caption: A decision tree for troubleshooting common synthesis issues.

Problem 3: Difficult Product Purification
  • Q: The crude product is a viscous oil that is difficult to crystallize and purify by column chromatography. What are the best practices for purification?

    • A: Crystallization: The crude product, although often an oil initially, may solidify upon standing for a day or two.[1] Seeding with a previously obtained pure crystal can induce crystallization. Recrystallization from a solvent mixture like ethanol/water is often effective.

    • A: Workup Procedure: Before purification, it is essential to properly work up the reaction mixture. This typically involves neutralizing any acidic or basic catalyst, washing with water and brine, and drying the organic layer. If a homogeneous catalyst like piperidine was used, an acidic wash (e.g., dilute HCl) can help remove it.

    • A: Column Chromatography: If crystallization fails, column chromatography on silica gel is the standard method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The similar polarity of the desired product and potential byproducts can make separation challenging, so careful fraction collection is key.

Catalyst Performance Comparison

Catalyst TypeCatalyst ExampleTypical ConditionsAdvantagesDisadvantages
Homogeneous Base Piperidine, Diethylamine2-10 mol%, RT to 80°CHigh efficiency, low costDifficult to remove, potential for side reactions
Strong Base DBU5-15 mol%, RTVery fast reaction ratesCan cause self-condensation, higher cost
Organocatalyst L-Proline10-20 mol%, 50-100°C"Green" catalyst, mild conditionsSlower reaction times, higher catalyst loading
Heterogeneous γ-Al₂O₃ NanoparticlesSolvent-free, 90°CEasily separable, reusableHigher initial cost, may require higher temperatures

Experimental Protocols

Protocol 1: General Synthesis using Piperidine Catalyst
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and benzaldehyde (5.3 g, 0.05 mol).

  • Add ethanol (25 mL) as the solvent.

  • Slowly add piperidine (0.43 g, 5 mmol, 10 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), water (25 mL), and saturated NaCl solution (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Protocol 2: Screening of Heterogeneous Catalysts (Example: γ-Al₂O₃)
  • In a 25 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and the heterogeneous catalyst (e.g., γ-Al₂O₃ nanoparticles, 0.1 g).

  • Stir the mixture at a set temperature (e.g., 90°C) under solvent-free conditions.

  • Take small aliquots at regular intervals (e.g., every hour) and analyze by GC or TLC to determine the conversion of the starting material.

  • Upon completion, cool the mixture and add a solvent like ethyl acetate to dissolve the product.

  • Separate the catalyst by simple filtration. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

  • The filtrate containing the product can then be concentrated and purified as described in Protocol 1.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate. Retrieved from [Link]

  • Grokipedia. (n.d.). Hantzsch ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch ester. Retrieved from [Link]

  • ChemSynthesis. (n.d.). diethyl 2,4-diacetyl-3-methylpentanedioate. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Hantzsch Ester. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Dalton Transactions. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2022). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • ResearchGate. (2021). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Organic Reactions. (1967). The Knoevenagel Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Rasayan J. Chem. (2015). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]

  • MDPI. (2022). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]

  • RSC Advances. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Diethyl 2,4-diacetyl-3-phenylpentanedioate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction outcomes for higher yield and purity.

The synthesis of this compound (CAS No. 13277-74-2) is a classic example of a multicomponent reaction that hinges on the precise control of reaction conditions.[1][2] It is typically achieved through a base-catalyzed condensation of one equivalent of benzaldehyde with two equivalents of ethyl acetoacetate.

The reaction mechanism proceeds through two well-established sequential steps:

  • Knoevenagel Condensation : The reaction of benzaldehyde with a molecule of ethyl acetoacetate to yield an α,β-unsaturated intermediate (benzylideneacetoacetate).[3][4][5]

  • Michael Addition : The subsequent conjugate addition of a second molecule of ethyl acetoacetate (as an enolate) to the unsaturated intermediate, forming the final product.[3]

This molecule is a key acyclic precursor in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs), a significant class of compounds used as calcium channel blockers.[6][7] Therefore, optimizing its synthesis is critical for the efficient production of these and other related therapeutic agents.

Experimental and Troubleshooting Workflow

The following diagram outlines the general workflow for the synthesis and the key decision points for troubleshooting common issues.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis reagent_prep Reagent Preparation (Purify Benzaldehyde & Acetoacetate) glassware_prep Glassware Setup (Dry, Inert Atmosphere) reagent_prep->glassware_prep setup Reaction Setup (Combine Aldehyde & Ester, Cool to -10°C) glassware_prep->setup catalyst Catalyst Addition (Slow, Dropwise - Diethylamine/Piperidine) setup->catalyst monitoring Reaction Monitoring (TLC for Aldehyde Consumption) catalyst->monitoring workup Aqueous Workup (Neutralize Catalyst) monitoring->workup low_yield Low Yield? monitoring->low_yield stalled Reaction Stalled? monitoring->stalled extraction Solvent Extraction workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification analysis Characterization (NMR, MS, MP) purification->analysis oily_product Oily Product? purification->oily_product

Caption: Workflow for Synthesis and Troubleshooting.

Detailed Experimental Protocol

This protocol is adapted from established methods for similar condensations and is optimized for high purity.[8]

Materials:

  • Benzaldehyde (freshly distilled to remove benzoic acid)

  • Ethyl acetoacetate (pure, vacuum distilled if necessary)

  • Diethylamine or Piperidine (catalyst)

  • Ethanol (for recrystallization)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Ice-salt bath

Procedure:

  • Preparation: In a thick-walled flask equipped with a magnetic stirrer and a thermometer, combine ethyl acetoacetate (2.0 equivalents) and freshly distilled benzaldehyde (1.0 equivalent).

  • Cooling: Cool the flask to between -15°C and -10°C using an ice-salt bath. Ensure the thermometer bulb is submerged in the reaction mixture.[8]

  • Catalyst Addition: Begin the slow, dropwise addition of the base catalyst (e.g., diethylamine, ~0.1 equivalents). The first few drops may not cause a temperature change as they neutralize trace acidic impurities.[8]

  • Initiation: Continue adding the catalyst dropwise until a slight increase in temperature (a few degrees) is observed and the clear liquid becomes turbid. This indicates the reaction has initiated.[8]

  • Controlled Reaction: Continue the dropwise addition of the catalyst while allowing the temperature to slowly rise to 0°C. Maintain the temperature below 5°C with occasional cooling to prevent side reactions. The total addition should take approximately one hour.

  • Reaction Monitoring: After catalyst addition is complete, let the mixture stir for another 15-30 minutes. Monitor the consumption of benzaldehyde using Thin Layer Chromatography (TLC).[7]

  • Crystallization: Remove the flask from the cooling bath and allow it to stand at room temperature. The product, a viscous yellow liquid, should slowly solidify into a crystalline mass over 1-3 days.[8] Seeding with a previously obtained crystal can accelerate this process.

  • Purification:

    • Scrape the solid crystalline mass from the flask.

    • Press the crude product on a porous plate or filter paper to remove excess oil and water.

    • Recrystallize the solid from diluted ethanol. The pure product should form as colorless needles.[8]

Optimized Reaction Conditions Summary
ParameterRecommended ConditionRationale & Notes
Reactants Benzaldehyde, Ethyl AcetoacetateUse freshly distilled benzaldehyde to remove acidic impurities that can neutralize the catalyst.
Stoichiometry 1 eq. Benzaldehyde : 2 eq. Ethyl AcetoacetateA slight excess of the ethyl acetoacetate can help drive the reaction to completion.
Catalyst Diethylamine or Piperidine (~0.1 eq.)A weak base is crucial to prevent the self-condensation of benzaldehyde, a common side reaction with stronger bases.[5][9]
Solvent Solvent-free or minimal polar solvent (e.g., Ethanol)The reaction often proceeds efficiently without a solvent. Ethanol can be used if solubility is an issue.[6][10]
Temperature -15°C to 0°C initially, then room temp.Low initial temperature controls the exothermic reaction and minimizes side product formation.[8]
Reaction Time 1-3 hours for addition, then 24-72 hours for crystallizationMonitor via TLC. The reaction itself is relatively fast, but crystallization may be slow.[8][9]
Purification Recrystallization from dilute ethanolYields high-purity, colorless needles. Column chromatography (Silica gel, Hexane:EtOAc) can be used for oily products.[8]
Troubleshooting Guide

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Answer: Low yield is a common issue that can stem from several factors.[9]

  • Inactive Catalyst: The base catalyst may have been neutralized by acidic impurities in your starting materials. Benzaldehyde readily oxidizes to benzoic acid upon exposure to air. Ensure you use freshly distilled benzaldehyde. You can test this by adding the catalyst slowly; if no initial temperature increase is observed after a significant portion is added, acidic impurities are likely the cause.[8]

  • Purity of Ethyl Acetoacetate: Ensure the ethyl acetoacetate is of high purity, as impurities can inhibit the reaction.

  • Temperature Control: If the temperature rises too high (above 5-10°C) during catalyst addition, side reactions can dominate, consuming your starting materials and reducing the yield of the desired product.

  • Insufficient Reaction Time: While the initial condensation is fast, the product may take a long time to crystallize out of the reaction mixture. Ensure you have allowed sufficient time for this to occur before attempting isolation. Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.[7]

Q2: The reaction mixture turned dark brown/black, and the final product is an intractable oil that won't crystallize. What should I do?

Answer: Dark coloration and oil formation typically indicate the presence of significant impurities or side products.

  • Cause - Side Reactions: This is often due to side reactions like the self-condensation of benzaldehyde or the Michael addition of the active methylene compound to the α,β-unsaturated product, which can be more prevalent with extended reaction times or higher temperatures.[9] Using a strong base can also lead to undesired polymerization.

  • Solution - Purification: An oily product can often be purified using column chromatography. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.

  • Solution - Prevention: To prevent this in future experiments, ensure strict temperature control, use a weak base catalyst, and monitor the reaction to avoid letting it run for an unnecessarily long time after the starting materials are consumed.

Q3: My reaction seems to stop before all the starting material is consumed. How can I drive it to completion?

Answer: A stalled reaction is often due to the deactivation or insufficient amount of catalyst.

  • Catalyst Neutralization: As mentioned, acidic impurities can neutralize the amine catalyst.[8] If you suspect this is the case and TLC shows significant unreacted aldehyde, you can try adding a small additional amount of catalyst while carefully monitoring the temperature.

  • Equilibrium: The Knoevenagel condensation can be reversible. The by-product of the reaction is water. While this is a minor component in a solvent-free reaction, its presence can affect the equilibrium. In some cases, adding molecular sieves can help drive the reaction forward, though this is less common in this specific synthesis.[4]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this synthesis?

Answer: The synthesis is a tandem reaction. First, the base catalyst (B:) deprotonates one molecule of ethyl acetoacetate to form an enolate. This enolate then attacks the carbonyl carbon of benzaldehyde in a Knoevenagel condensation. Dehydration of the resulting aldol adduct yields benzylideneacetoacetate. A second molecule of ethyl acetoacetate is then deprotonated and acts as a Michael donor, attacking the β-carbon of the α,β-unsaturated benzylideneacetoacetate. A final protonation step yields the neutral this compound product.[3][7]

Q2: Can I use a stronger base like sodium hydroxide or sodium ethoxide to speed up the reaction?

Answer: It is strongly discouraged. Strong bases will deprotonate the aldehyde's α-protons (if present) or catalyze a Cannizzaro reaction for aldehydes without α-protons like benzaldehyde. More critically, they promote the rapid self-condensation of the ethyl acetoacetate and other undesired side reactions, leading to a complex mixture of products and low yields of the target compound.[5][9] The use of a weak amine base like piperidine or diethylamine is essential for controlling the reaction.

Q3: Does this reaction create any stereocenters?

Answer: Yes, the final product has two chiral centers at the C2 and C4 positions of the pentanedioate backbone. The described synthesis uses achiral reactants and catalysts, and will therefore produce a racemic mixture of diastereomers. If a specific stereoisomer is required, asymmetric synthesis strategies or chiral separation techniques would be necessary.

Q4: What are the key safety considerations for this experiment?

Answer: Standard laboratory safety precautions should be followed.

  • Ventilation: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.

  • Reagent Hazards: Benzaldehyde is a skin and respiratory irritant. Diethylamine and piperidine are corrosive and flammable bases.[11] Avoid inhalation and skin contact.

References
  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture . ACS Publications. Available at: [Link]

  • This compound - ChemBK . ChemBK. Available at: [Link]

  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE . Dergipark. Available at: [Link]

  • Preparation of diethyl 2,4-diacetyl-3-methylpentanedioate . PrepChem.com. Available at: [Link]

  • Hantzsch pyridine synthesis - Wikipedia . Wikipedia. Available at: [Link]

  • Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation . PubMed. Available at: [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters . Macmillan Group, Princeton University. Available at: [Link]

  • 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic . ResearchGate. Available at: [Link]

  • diethyl 2,4-diacetyl-3-methylpentanedioate - 5409-57-4, C14H22O6, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available at: [Link]

  • Knoevenagel condensation - Wikipedia . Wikipedia. Available at: [Link]

  • This compound | C19H24O6 | CID 297900 - PubChem . PubChem. Available at: [Link]

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Recrystallization techniques for purifying Diethyl 2,4-diacetyl-3-phenylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Document ID: TSC-CHEM-260122-001

Introduction

Welcome to the technical support guide for the purification of this compound (CAS: 13277-74-2). This molecule, often a product of multicomponent reactions like the Hantzsch dihydropyridine synthesis, can be challenging to purify due to the potential for side products and its specific physicochemical properties.[1][2] This document provides a comprehensive set of frequently asked questions (FAQs), in-depth troubleshooting guides, and a validated experimental protocol to assist researchers in obtaining high-purity crystalline material.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for the recrystallization of this compound?

Answer: Based on the purification of structurally similar β-keto esters, a mixed-solvent system is highly recommended.[3][4] The ideal approach is to use a solvent in which the compound is highly soluble when hot but poorly soluble when cold, paired with an "anti-solvent" in which the compound is poorly soluble at all temperatures.

For this compound, the recommended system is Ethanol/Water .

  • Rationale: The compound is reported to be soluble in alcohols.[5] Ethanol will act as the primary solvent to dissolve the compound and soluble impurities at an elevated temperature. The gradual addition of water (the anti-solvent) will reduce the overall solubility of the compound, inducing crystallization as the solution cools. A similar compound, diethyl 2,4-diacetyl-3-methylpentanedioate, is successfully recrystallized from diluted alcohol.[3]

Q2: My compound has formed an oil at the bottom of the flask instead of crystals. What is "oiling out" and how can I prevent it?

Answer: "Oiling out" occurs when the compound precipitates from a supersaturated solution at a temperature above its melting point.[6] Instead of forming a crystalline lattice, the molecules aggregate as a liquid. This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated.

  • Solution:

    • Re-heat the solution to dissolve the oil back into the solvent.

    • Add a small amount of additional hot primary solvent (e.g., 10-15% more ethanol) to decrease the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystals instead of oiling out.[7] Scratching the flask during the cooling phase can also sometimes help initiate crystallization before the oiling out temperature is reached.[6]

Q3: I've followed the cooling procedure, but no crystals have formed. What should I do?

Answer: The failure to form crystals is typically due to one of two reasons: using too much solvent or the formation of a stable supersaturated solution.[8]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inner surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]

    • Seed the Solution: If you have a small crystal of the pure compound saved from a previous batch, add it to the solution. This "seed crystal" acts as a template for crystallization.[7]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[8] Gently heat the solution to evaporate a portion of the solvent (e.g., reduce the volume by 20-25%) and then attempt the cooling process again.

Q4: My final product has a low yield. What are the common causes?

Answer: Low yield is a frequent problem in recrystallization. The primary causes include:

  • Using excessive solvent: Too much solvent will retain a significant amount of the product in the mother liquor even after cooling.[8] Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: If the compound crystallizes during a hot filtration step, product will be lost on the filter paper.[6]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve and wash away a portion of your product.[8]

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can leave product dissolved in the mother liquor.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures with detailed causal analysis and corrective actions.

Problem: Persistent Yellow/Brown Color in Final Crystals
  • Causality: The crude product from a Hantzsch-type synthesis may contain colored, polar impurities that are soluble in the recrystallization solvent.[1] These impurities can become trapped in the crystal lattice.

  • Solution: Activated Charcoal Treatment

    • After dissolving the crude compound in the minimum amount of hot ethanol, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (approx. 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal cautiously to a slightly cooled solution to avoid violent boiling.

    • Swirl the mixture and gently reheat for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal before proceeding with the cooling and crystallization steps.[10]

Problem: Crystals Crash Out of Solution Too Quickly
  • Causality: Rapid crystallization traps impurities within the crystals, negating the purification.[9] This happens when the solution is too concentrated or cools too abruptly.

  • Solution: Modulate Saturation and Cooling Rate

    • Add More Solvent: Reheat the solution and add a small excess of the primary solvent (ethanol) to slightly decrease the concentration.[9]

    • Slow Cooling: After dissolution, place the flask in an insulated container (e.g., a beaker packed with glass wool or a Dewar flask) to ensure a slow, gradual decrease in temperature. This allows for the selective formation of pure crystals.

Section 3: Standard Operating Protocol (SOP) for Recrystallization

This protocol is designed as a self-validating system for the purification of approximately 5 grams of crude this compound.

I. Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer Flasks (sized so solvent fills at least half the volume)

  • Hotplate/Stirrer

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Glass Stirring Rod

  • Ice Bath

II. Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of the crude compound into a 125 mL Erlenmeyer flask.

    • Add 20 mL of ethanol. Place the flask on a hotplate and heat to a gentle boil while stirring.

    • Continue adding hot ethanol in small (1-2 mL) portions until the solid just dissolves. Record the total volume of ethanol used. This ensures you are using the minimum amount of hot solvent.[8]

  • Water Addition (Inducing Saturation):

    • While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

    • Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin within 15-30 minutes.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation (Cold Filtration):

    • Set up a Buchner funnel with filter paper that fits snugly. Wet the paper with a small amount of ice-cold ethanol/water mixture.

    • Turn on the vacuum and quickly pour the cold, crystalline slurry into the funnel.

    • Use a small amount of the ice-cold filtrate to rinse any remaining crystals from the flask into the funnel.

  • Washing:

    • With the vacuum still on, wash the crystals with a minimal amount (2 x 5 mL) of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature (<40°C).

    • Weigh the final product and calculate the percent recovery. Determine the melting point to assess purity.

Section 4: Data & Visual Workflows

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₉H₂₄O₆[5][11]
Molecular Weight348.39 g/mol [12]
Boiling Point467.3°C at 760 mmHg[12]
Density1.136 g/cm³[12]
LogP2.30680[12]
Table 2: Recommended Recrystallization Solvents
SolventBoiling Point (°C)RoleRationale
Ethanol78.5Primary SolventGood solubility when hot, poor solubility when cold.[13]
Water100Anti-SolventCompound is insoluble, used to induce precipitation.[13]
Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve Add_Water Add Hot Water to Cloud Point Dissolve->Add_Water Clarify Clarify with Hot Ethanol Add_Water->Clarify Cool Slow Cool to RT, then Ice Bath Clarify->Cool Filter Cold Vacuum Filtration Cool->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End Troubleshooting_Tree Start Solution Cooled Crystals Crystals Formed? Start->Crystals Oiled_Out Oiled Out? Crystals->Oiled_Out No Success Proceed to Filtration Crystals->Success Yes Supersat Supersaturation Likely Oiled_Out->Supersat No Oiling_Fix Re-heat, Add More Solvent, Cool Slowly Oiled_Out->Oiling_Fix Yes Scratch Scratch / Seed Supersat->Scratch Crystals2 Crystals Formed? Scratch->Crystals2 Crystals2->Success Yes Too_Much_Solvent Too Much Solvent Crystals2->Too_Much_Solvent No Reduce_Vol Reduce Volume, Re-cool Too_Much_Solvent->Reduce_Vol

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the structural elucidation of complex organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering deep insights into molecular structure, connectivity, and stereochemistry. This guide provides an in-depth analysis of Diethyl 2,4-diacetyl-3-phenylpentanedioate, a molecule featuring multiple stereocenters and functional groups that present a rich case for spectroscopic investigation.

While experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of NMR theory to present a detailed, predicted analysis of its ¹H and ¹³C NMR spectra. We will explore the causal relationships between the molecule's structure and its spectral features, compare the utility of NMR with alternative analytical techniques, and provide a robust, field-proven protocol for data acquisition.

The Structural Landscape: Stereoisomerism and Tautomerism

This compound (C₁₉H₂₄O₆) possesses three chiral centers (at C2, C3, and C4).[1][2] This gives rise to the possibility of multiple diastereomers, which would significantly complicate the NMR spectrum. For the purpose of this guide, we will analyze a single diastereomer while acknowledging that a synthetic sample would likely contain a mixture, leading to additional sets of signals.

Furthermore, as a β-dicarbonyl compound, this molecule can exist in equilibrium with its enol tautomers. This keto-enol tautomerism would result in a different set of NMR signals for the enolic form, with characteristic chemical shifts for enolic protons and carbons. The analysis below focuses on the primary keto form, which is often predominant in non-polar solvents like chloroform-d (CDCl₃).

Predicted ¹H and ¹³C NMR Spectral Analysis

The definitive power of NMR lies in its ability to map the unique electronic environment of each nucleus. Based on the structure of this compound, we can predict the key features of its proton and carbon spectra.

Molecular Structure and Atom Numbering for NMR Assignment

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be complex due to the molecule's low symmetry. Protons on the ethyl ester groups (H9/H11 and H10/H12) may be diastereotopic, leading to more complex splitting patterns than simple quartets and triplets.

Proton Assignment Predicted δ (ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz) Rationale
H-Ph (aromatic)7.2 - 7.45HMultiplet (m)-Protons on the phenyl ring, deshielded by aromatic ring current.
H2 & H44.2 - 4.52HDoublet of doublets (dd) or complex multiplet³J(H2-H3), ³J(H4-H3) ≈ 7-9 HzMethine protons alpha to both an acetyl carbonyl and an ester carbonyl. Highly deshielded. Coupled to H3.
H33.8 - 4.11HTriplet (t) or multiplet³J(H3-H2), ³J(H3-H4) ≈ 7-9 HzMethine proton deshielded by the adjacent phenyl group and two chiral centers. Coupled to H2 and H4.
H9 & H11 (-OCH₂CH₃)3.9 - 4.24HQuartet (q) or complex multiplet³J ≈ 7.1 HzMethylene protons of the ethyl esters. Deshielded by the adjacent oxygen atom. May be diastereotopic.
H7 & H8 (-COCH₃)2.1 - 2.36HSinglet (s)-Methyl protons of the acetyl groups. Deshielded by the adjacent carbonyl group.
H10 & H12 (-OCH₂CH₃)1.1 - 1.36HTriplet (t)³J ≈ 7.1 HzMethyl protons of the ethyl esters.

Causality Behind Predictions:

  • Chemical Shift (δ): The position of a signal is dictated by the local electron density. Electronegative atoms (like oxygen) and anisotropic effects (from the phenyl ring and carbonyl groups) pull electron density away from adjacent protons, shifting their signals downfield (to a higher ppm value).[3][4]

  • Multiplicity: The splitting of a signal is caused by the magnetic influence of non-equivalent neighboring protons (spin-spin coupling).[5] The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The magnitude of this interaction, the coupling constant (J), is transmitted through the bonding framework and provides crucial connectivity information.[6][7] Vicinal (three-bond) couplings are particularly useful for structural assignment.[8]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon environment. The intensity of signals for quaternary carbons is typically lower due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.[9]

Carbon Assignment Predicted δ (ppm) Rationale
C1 & C5 (Ester C=O)168 - 172Carbonyl carbons of the ester functional groups.
Acetyl C=O200 - 205Carbonyl carbons of the ketone functional groups, typically found further downfield than ester carbonyls.[10]
C-Ph (ipso)135 - 140The quaternary carbon of the phenyl ring attached to the main chain.
C-Ph (aromatic)127 - 130Aromatic carbons of the phenyl ring.
C2 & C455 - 65Methine carbons alpha to two carbonyl groups.
C9 & C11 (-OCH₂)60 - 63Methylene carbons of the ethyl esters, deshielded by oxygen.
C345 - 55Methine carbon attached to the phenyl group.
C7 & C8 (-COCH₃)29 - 32Methyl carbons of the acetyl groups.
C10 & C12 (-OCH₂CH₃)13 - 15Methyl carbons of the ethyl esters.

Comparison with Alternative Analytical Techniques

While NMR provides the most comprehensive structural data, other techniques offer complementary information. The choice of method depends on the specific analytical question being asked.

Technique Information Provided Advantages Limitations vs. NMR
NMR Spectroscopy Detailed molecular structure, atom connectivity, stereochemistry, dynamic processes (e.g., tautomerism).Unambiguous structure determination. Non-destructive.Requires larger sample amounts (mg range).[11] Lower sensitivity than MS. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity (pg-fg range). Provides molecular formula confirmation.Provides no direct information on atom connectivity or stereochemistry. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, aromatic C-H).Fast, simple, and inexpensive. Good for quick functional group identification.[12]Provides limited information on the overall molecular skeleton. Spectrum can be complex in the fingerprint region.
Liquid Chromatography (LC) Separation of components in a mixture, purity assessment, separation of diastereomers.Excellent for analyzing sample purity and separating isomers. Can be coupled with MS (LC-MS) for enhanced analysis.[13]Does not provide structural information on its own. Requires reference standards for identification.
UV-Vis Spectroscopy Information about conjugated systems (e.g., phenyl ring, enol forms).Simple and quantitative. Useful for compounds with chromophores.[12]Provides very limited structural information, only applicable to molecules that absorb UV-Vis light.

Standardized Experimental Protocol for NMR Analysis

This protocol outlines a self-validating system for acquiring high-quality NMR data, grounded in established best practices.[14][15]

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

Objective: To prepare a homogeneous, particulate-free solution of the analyte at an appropriate concentration.

Methodology:

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[11][16]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[17] The choice of solvent is critical as it must dissolve the sample and its residual proton signals should not overlap with analyte signals.[18]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration (Critical Step): To avoid poor spectral resolution and shimming difficulties, filter the solution to remove any particulate matter.[19][20] Draw the solution into a clean glass Pasteur pipette with a small plug of cotton or glass wool at the neck and transfer it into a clean, high-quality 5 mm NMR tube.[20][21]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.[11]

  • Labeling: Clearly label the NMR tube with the sample identity.

Part 2: Data Acquisition

This workflow details the key steps for acquiring standard 1D ¹H and ¹³C spectra on a modern NMR spectrometer.

Objective: To acquire high-resolution spectra with good signal-to-noise, properly referenced and shimmed.

Caption: Standardized workflow for NMR data acquisition and processing.

Methodology:

  • Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the spectrometer's sample changer or manually insert it into the magnet.[14]

  • Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.[15][22] Select the correct solvent (e.g., CDCl₃) in the software to initiate the lock.

  • Shimming: This is the most critical step for obtaining sharp spectral lines. The process involves adjusting specialized coils to homogenize the magnetic field across the sample volume. Automated shimming routines (topshim on Bruker systems) are highly effective.[23]

  • Tuning and Matching: Adjust the probe's electronics to the specific sample to ensure maximum signal transmission and sensitivity. This is especially important for ¹H NMR.[22]

  • Acquisition:

    • For ¹H NMR: Load a standard proton experiment. Set the number of scans (ns, typically 8 to 16 is sufficient for this concentration) and receiver gain. Execute the acquisition (zg).

    • For ¹³C NMR: Load a standard proton-decoupled carbon experiment (e.g., zgpg30). Due to the low natural abundance of ¹³C, more scans are required (ns can range from 128 to 1024 or more, depending on concentration).[16]

  • Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

    • Phase and Baseline Correction: Manually or automatically adjust the phase of the signals to be purely absorptive and ensure the baseline is flat.

    • Referencing: Calibrate the x-axis (chemical shift) by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal (0 ppm).[3]

    • Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and pick peaks to identify their precise chemical shifts.

Conclusion

The structural analysis of this compound serves as an excellent model for the application of modern NMR spectroscopy. Through a predictive approach grounded in fundamental principles, we can anticipate the key features of its ¹H and ¹³C NMR spectra, providing a powerful framework for its identification and characterization. While techniques like mass spectrometry and IR spectroscopy offer valuable complementary data, NMR remains the gold standard for unambiguous structural elucidation. Adherence to a rigorous and standardized experimental protocol is paramount to ensure the acquisition of high-quality, reproducible data, forming the bedrock of trustworthy scientific inquiry in chemical research and drug development.

References

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A Comparative Guide to the Mass Spectrometry Fragmentation of Diethyl 2,4-diacetyl-3-phenylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of complex organic molecules is a cornerstone of discovery and quality control. Mass spectrometry stands as an indispensable analytical technique, offering deep insights into molecular structure through controlled fragmentation. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of Diethyl 2,4-diacetyl-3-phenylpentanedioate, a molecule featuring multiple reactive carbonyl centers and ester functionalities.

This document moves beyond a simple cataloging of fragments to explain the causal chemical principles driving the fragmentation pathways. We will compare the information-rich, fingerprint-like spectra from "hard" ionization techniques like EI with the molecular weight-confirming data from "soft" ionization methods, providing a holistic strategy for structural analysis.

The Subject Molecule: this compound

  • Molecular Formula: C₁₉H₂₄O₆[1][2]

  • Molecular Weight: 348.157 g/mol (Monoisotopic)[1][2]

  • Structure: A symmetrical molecule with a central phenyl-substituted carbon, flanked by two arms each containing an acetyl and an ethyl ester group. This structure, rich in carbonyl groups and cleavable bonds, predicts a complex and informative fragmentation pattern.

Electron Ionization (EI): Mapping the Fragmentation Fingerprint

Electron Ionization (EI) is the gold standard for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile and semi-volatile organic compounds.[3] By bombarding gas-phase molecules with high-energy electrons (typically 70 eV), EI induces reproducible and extensive fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[3][4] While this "hard" ionization technique can sometimes lead to a weak or absent molecular ion, the wealth of fragment data is invaluable for structural confirmation and library matching.[5]

Based on publicly available NIST library data, the GC-MS analysis of this compound reveals several key fragments.[1] The molecular ion (M⁺•) is observed at m/z 348, confirming the molecular weight. The most significant fragments are found at m/z 211 (the base peak) , m/z 131 , and m/z 257 .[1]

Proposed Fragmentation Pathways

The formation of these key ions can be rationalized through established principles of mass spectrometry, including alpha-cleavage, radical-site initiation, and complex rearrangements.

  • Formation of m/z 257 [M - C₇H₇]⁺: The peak at m/z 257 is readily explained by the cleavage of the bond between the central methine carbon and the phenyl ring. This results in the loss of a benzyl radical (•C₇H₇, 91 Da). This is a very common fragmentation pathway for compounds containing a phenylalkyl moiety, as the resulting benzyl radical is resonance-stabilized.

  • Formation of the Base Peak, m/z 211: The generation of the base peak often involves a pathway leading to a particularly stable ionic species. While its formation is likely complex, a plausible pathway involves a multi-step process initiated by the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from one of the ester groups to form an acylium ion at m/z 303. This is a common fragmentation for esters.[6] Subsequent rearrangement and cleavage could lead to the expulsion of a neutral molecule, such as acetylketene (CH₃COCH=C=O, 84 Da), and other small fragments to yield a stable ion at m/z 211. The exact structure of this ion is likely a highly conjugated or resonance-stabilized species.

  • Formation of m/z 131: The fragment at m/z 131 is proposed to be a stable inden-1-one cation (C₉H₇O⁺). Its formation requires a significant rearrangement, likely involving an intramolecular cyclization between the phenyl ring and one of the adjacent acetyl groups, followed by subsequent bond cleavages. The formation of such stable, cyclic aromatic ions is a known phenomenon in the fragmentation of appropriately substituted aromatic compounds.

The proposed fragmentation pathways are visualized in the diagram below.

G cluster_main Proposed EI Fragmentation Pathways M M+• This compound m/z 348 F257 [M - C₇H₇]+• m/z 257 M->F257 - •C₇H₇ (91 Da) F303 [M - •OEt]+ m/z 303 M->F303 - •OEt (45 Da) (α-cleavage) F131 [Inden-1-one]+• m/z 131 M->F131 - Complex Rearrangement & Cyclization F211 Base Peak [C₁₃H₁₅O₃]+ m/z 211 F303->F211 - Neutral Loss (Rearrangement)

Caption: Proposed EI fragmentation pathways for this compound.

Alternative Ionization Techniques: A Comparative Analysis

While EI-MS provides rich structural detail, its energetic nature can sometimes obscure the molecular weight of fragile molecules. In such cases, "soft" ionization techniques are superior alternatives for confirming molecular identity.

TechniqueIonization PrincipleTypical Result for Target MoleculePrimary Application
Electron Ionization (EI) High-energy electron bombardment (hard ionization).[4]M⁺• at m/z 348 and extensive, reproducible fragmentation (m/z 257, 211, 131, etc.).Structural elucidation, library matching, GC-MS analysis.
Chemical Ionization (CI) Proton transfer from reagent gas ions (soft ionization).[5]Strong [M+H]⁺ at m/z 349 with minimal fragmentation.Molecular weight confirmation when EI fails to show a clear M⁺•.
Electrospray Ionization (ESI) Ion formation from charged droplets (soft ionization).[3]Strong [M+H]⁺ at m/z 349 or adducts like [M+Na]⁺ at m/z 371 .Molecular weight confirmation for polar, non-volatile compounds via LC-MS.

Expert Insight: For a comprehensive analysis, a dual-method approach is recommended. Initial analysis by GC-EI-MS provides the structural fingerprint for identification and confirmation. If the molecular ion is ambiguous, a follow-up analysis by CI-MS or by infusing the sample for ESI-MS analysis provides unequivocal confirmation of the molecular weight.

Experimental Protocol: GC-MS Analysis

This section provides a standard operating procedure for acquiring an EI mass spectrum of this compound.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane).

  • Instrument Setup:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Split Ratio: 50:1 (Adjust as needed based on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: Scan from m/z 40 to 500.

    • Scan Rate: 3 scans/second.

  • Data Acquisition & Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Extract the mass spectrum from the chromatographic peak corresponding to the target analyte.

    • Analyze the spectrum to identify the molecular ion and key fragment ions. Compare the obtained spectrum against a reference library (e.g., NIST) for confirmation.

Experimental Workflow Diagram

G cluster_workflow GC-EI-MS Experimental Workflow Sample 1. Sample Preparation (in Volatile Solvent) GC_Inject 2. GC Injection (Vaporization) Sample->GC_Inject GC_Column 3. Chromatographic Separation (HP-5ms column) GC_Inject->GC_Column MS_Source 4. Ionization (EI Source, 70 eV) GC_Column->MS_Source MS_Analyzer 5. Mass Analysis (Quadrupole) MS_Source->MS_Analyzer Detector 6. Detection & Data Acquisition MS_Analyzer->Detector Analysis 7. Spectral Analysis (Identify M+•, Fragments) Detector->Analysis

Caption: A typical workflow for the analysis of a semi-volatile compound by GC-EI-MS.

Conclusion

The mass spectral fragmentation of this compound under Electron Ionization is complex and highly informative. The key fragmentation pathways involve the loss of a benzyl radical (m/z 257), and complex rearrangements to form a stable base peak at m/z 211 and an indenone-type structure at m/z 131. This detailed fragmentation pattern serves as a robust fingerprint for positive identification. For comprehensive characterization, especially in the absence of a reference spectrum, complementing the EI data with soft ionization techniques like CI or ESI is a prudent strategy to unambiguously confirm the molecular weight. The methodologies and insights presented here provide a framework for researchers to confidently approach the structural elucidation of similarly complex molecules.

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's elemental composition is a foundational step in structural elucidation. It is the bedrock upon which subsequent spectroscopic and chemical analyses are built. While nominal mass spectrometry provides an integer mass, it often leaves a host of possibilities for the molecular formula. High-Resolution Mass Spectrometry (HRMS) elevates this analysis from a good guess to a high-confidence determination, providing the precision necessary to distinguish between molecules with minute mass differences.[1][2]

This guide provides an in-depth comparison of modern HRMS technologies for molecular formula confirmation. Moving beyond a simple recitation of specifications, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

The Pillars of HRMS-Based Formula Confirmation: More Than Just Mass

The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision and accuracy.[3] This allows us to leverage two key physical phenomena:

  • Mass Defect: The exact mass of an atom is not an integer value (except for Carbon-12 by definition).[2][4] For example, 1H has a mass of 1.007825 u, while 16O has a mass of 15.994915 u.[2][5] This subtle difference, or mass defect, means that two molecules with the same nominal mass (e.g., 128 amu) but different elemental compositions (e.g., C8H16O vs. C10H8) will have distinct, measurable exact masses (128.12018 u vs. 128.06264 u).[2]

  • Isotopic Abundance: Most elements exist as a mixture of stable isotopes. The relative abundance of these isotopes creates a characteristic pattern in the mass spectrum. For instance, the presence of a significant A+2 peak can suggest the presence of chlorine or bromine, while the precise ratio of the A+1 peak to the monoisotopic peak is heavily influenced by the number of carbon atoms.[1][3]

A successful molecular formula confirmation, therefore, relies on a trifecta of high-quality data:

  • High Mass Accuracy: The closeness of the measured mass to the true, calculated mass. This is typically expressed in parts-per-million (ppm).[3][6][7] An acceptable value is generally considered to be within 5 ppm.[5]

  • High Resolution: The ability of the mass spectrometer to distinguish between two ions of very similar m/z.[5][7] Sufficient resolution is critical to ensure that the measured peak is not an unresolved multiplet of interfering ions, which would shift the measured mass and lead to an incorrect assignment.[5][8]

  • High Isotopic Fidelity: The measured isotopic pattern must closely match the theoretical pattern for a proposed formula. This includes both the relative abundances of the isotopic peaks and their exact masses.

Comparing the Titans: A Guide to HRMS Instrumentation

The choice of HRMS instrument has significant implications for the quality and confidence of molecular formula confirmation. The three most prevalent technologies in modern laboratories are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[6][9]

FeatureTime-of-Flight (TOF) / Q-TOFOrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Typical Resolution (FWHM) 10,000 - 60,000[7]Up to 240,000[9], with modern instruments reaching higher>1,000,000[7][9]
Typical Mass Accuracy < 5 ppm< 3 ppm, often < 1 ppm[7]< 1 ppm, often < 0.2 ppm[10]
Principle of Operation Measures the time it takes for ions to travel a fixed distance.Ions are trapped in an electrostatic field and their axial oscillation frequency is measured and converted to m/z via Fourier Transform.[11][12]Ions are trapped in a strong magnetic field and their cyclotron frequency is measured, which is inversely proportional to their m/z.[9][11]
Strengths Fast scan speeds, wide mass range, good sensitivity.Excellent resolution and mass accuracy, robust and relatively easy to use.[13]Unparalleled resolution and mass accuracy, enabling isotopic fine structure analysis.[10]
Considerations Resolution is generally lower than Orbitrap and FT-ICR.Slower scan speeds at higher resolutions.High initial and maintenance costs due to superconducting magnet, requires specialized expertise.[9]

Expert Insight: For most routine small molecule applications in drug discovery and development, the Orbitrap platform offers a "sweet spot" of high performance, reliability, and ease of use.[13][14] Q-TOF systems are workhorses, particularly valuable for high-throughput screening where speed is paramount.[15] The unparalleled power of FT-ICR is typically reserved for the most challenging analytical problems, such as the analysis of complex mixtures or when isotopic fine structure analysis is required for definitive formula confirmation.[16][17]

The Workflow of Unambiguous Confirmation: A Self-Validating Protocol

Achieving high-confidence molecular formula confirmation is not simply about having a high-resolution instrument; it requires a meticulous and systematic approach. The following protocol is designed to be self-validating, with built-in checks to ensure data integrity at each stage.

G cluster_prep 1. Preparation & Calibration cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_confirm 4. Confirmation prep Sample Preparation (Dilute in high-purity solvent) cal Instrument Calibration (External & Internal/Lock Mass) prep->cal Crucial for accuracy acq Acquire Full Scan Data (Resolution > 60,000 FWHM) cal->acq extract Extract Monoisotopic Mass (From Molecular Ion Adduct, e.g., [M+H]+) acq->extract generate Generate Candidate Formulas (Based on accurate mass, within ±5 ppm) extract->generate filter Filter Candidates (Apply chemical constraints, e.g., Seven Golden Rules) generate->filter isotope Isotope Pattern Matching (Compare theoretical vs. experimental) filter->isotope confirm Confirm Molecular Formula (Mass accuracy, isotope match, and chemical sense) isotope->confirm

Caption: Experimental workflow for HRMS molecular formula confirmation.

Step-by-Step Methodology

1. Sample Preparation and Instrument Calibration:

  • Sample Preparation: Dissolve the purified compound in a high-purity solvent (e.g., LC-MS grade Methanol/Water) to a concentration of approximately 1-10 µg/mL. The presence of non-volatile salts or buffers can suppress ionization and form adducts, complicating the spectrum.

  • Causality: Proper dilution prevents detector saturation, which can degrade mass accuracy and distort isotopic ratios. Purity is paramount; co-eluting impurities can interfere with the target ion's measurement.[5]

  • Instrument Calibration:

    • External Calibration: Calibrate the instrument using a standard calibration mixture across the mass range of interest. This provides the initial mass accuracy.

    • Internal Calibration (Lock Mass): For the highest accuracy, introduce a known compound (a "lock mass") concurrently with the analyte. Any drift in the instrument's mass measurement during the run can be detected by monitoring the lock mass and corrected for in real-time or post-acquisition.

    • Trustworthiness: Using a lock mass provides a continuous internal validation of the mass scale, ensuring that the reported mass accuracy is valid for that specific analysis and not just based on a pre-run calibration. This is a cornerstone of a self-validating system.

2. Data Acquisition:

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), which typically generates intact molecular ions (e.g., [M+H]+ or [M-H]-).[18]

  • Resolution Setting: Set the instrument to a resolution of at least 60,000 (FWHM at m/z 200).

  • Causality: Higher resolution provides greater confidence that the measured m/z is from a single species and not an isobaric interference.[8] For an Orbitrap instrument, this may require a slightly longer scan time, but the trade-off is justified by the increased data quality for formula confirmation.[13]

3. Data Processing and Interpretation:

  • Molecular Ion Identification: Identify the monoisotopic peak of the molecular ion (e.g., [M+H]+, [M+Na]+). The monoisotopic mass is the mass calculated using the most abundant isotope of each element.[5]

  • Candidate Formula Generation: Use the instrument's software or a third-party tool to generate a list of possible elemental compositions that fit the measured accurate mass within a specified tolerance (e.g., ±5 ppm).[19][20]

  • Heuristic Filtering: Apply chemical intelligence to filter the candidate list. This is a critical step to eliminate chemically impossible formulas. The "Seven Golden Rules" provide an excellent framework for this, applying constraints on element ratios and counts.[21]

  • Isotope Pattern Matching: This is the final and most crucial validation step. Compare the experimental isotopic pattern (both m/z and relative abundance of each peak) with the theoretical pattern for each remaining candidate formula. The software will typically provide a "match score."

  • Trustworthiness: A high-confidence assignment requires both high mass accuracy (<5 ppm) AND a low isotope pattern match error. Relying on mass accuracy alone is insufficient, as the number of possible formulas increases dramatically with mass.[8][10]

G cluster_filter Filtering Logic start Measured Accurate Mass (e.g., 258.1105) formula_gen Generate Formulas (±5 ppm) start->formula_gen cand1 Candidate 1: C13H17NO3Na formula_gen->cand1 cand2 Candidate 2: C10H19N5O2Na formula_gen->cand2 cand3 Candidate 3: C15H15O4Na formula_gen->cand3 iso_match Isotope Pattern Matching cand1->iso_match cand2->iso_match cand3->iso_match final Confirmed Formula: C13H17NO3Na iso_match->final Best Match Score & Chemically Sound

Caption: Decision logic for molecular formula confirmation.

Beyond the Basics: Isotopic Fine Structure

For the ultimate level of confidence, particularly with complex molecules or when isobaric interferences are suspected, instruments with extremely high resolution (>500,000 FWHM), such as FT-ICR MS, can resolve the isotopic fine structure (IFS) .[16] At this level, the contributions of different isotopes to the A+1 peak (e.g., 13C, 15N, 33S) can be resolved from each other.[16][17] This provides an exact fingerprint for the elemental composition, offering an orthogonal layer of confirmation that is independent of mass accuracy alone.[16][22]

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool in modern chemical and pharmaceutical research.[23] However, its power is only fully realized through a combination of high-performance instrumentation and rigorous, well-understood experimental protocols. By focusing on the trifecta of mass accuracy, resolution, and isotopic fidelity, and by implementing self-validating workflows that include internal calibration and heuristic filtering, researchers can move from plausible suggestions to unambiguous molecular formula confirmations. This level of confidence is not a luxury; it is a necessity for accelerating research and ensuring the integrity of drug development pipelines.

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A Comparative Guide to the Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of complex intermediates is paramount. Diethyl 2,4-diacetyl-3-phenylpentanedioate, a versatile 1,5-dicarbonyl compound, serves as a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This guide provides an in-depth comparison of alternative synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Introduction to this compound

This compound (also known as diethyl 2,4-diacetyl-3-phenylglutarate) possesses a unique structural framework characterized by two acetyl groups and two ethyl ester functionalities flanking a central phenyl-substituted carbon. This arrangement of functional groups provides multiple reaction sites for further chemical transformations, making it a key intermediate in the construction of more complex molecular architectures. Its applications are found in the synthesis of pharmaceuticals and other specialty chemicals.

Route 1: The Knoevenagel-Michael Tandem Reaction

The most common and direct approach to this compound involves a one-pot reaction between benzaldehyde and two equivalents of ethyl acetoacetate. This transformation proceeds through a sequential Knoevenagel condensation followed by a Michael addition.

Mechanistic Insights

The reaction is typically catalyzed by a weak base, such as a secondary amine (e.g., diethylamine or piperidine). The mechanism can be elucidated in two key stages:

  • Knoevenagel Condensation : The base first deprotonates the active methylene group of ethyl acetoacetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields an α,β-unsaturated dicarbonyl compound, ethyl 2-acetylcinnamate.[1]

  • Michael Addition : A second molecule of ethyl acetoacetate, also deprotonated by the base, then acts as a Michael donor, attacking the β-carbon of the conjugated system formed in the first step.[2] This 1,4-conjugate addition results in the formation of the final product, this compound.

The overall reaction pathway can be visualized as follows:

Knoevenagel-Michael Reaction cluster_0 Knoevenagel Condensation cluster_1 Michael Addition Benzaldehyde Benzaldehyde Aldol Adduct Aldol Adduct Benzaldehyde->Aldol Adduct Nucleophilic Attack Ethyl Acetoacetate_1 Ethyl Acetoacetate Enolate_1 Enolate Intermediate Ethyl Acetoacetate_1->Enolate_1 Deprotonation (Base) Enolate_1->Aldol Adduct Unsaturated Product Ethyl 2-acetylcinnamate Aldol Adduct->Unsaturated Product Dehydration Final Product This compound Unsaturated Product->Final Product Conjugate Addition Ethyl Acetoacetate_2 Ethyl Acetoacetate Enolate_2 Enolate Intermediate Ethyl Acetoacetate_2->Enolate_2 Deprotonation (Base) Enolate_2->Final Product caption Knoevenagel-Michael Tandem Reaction Pathway

Caption: A diagram illustrating the two-stage Knoevenagel-Michael reaction for the synthesis of the target compound.

Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the analogous methyl-substituted compound and serves as a robust starting point for the synthesis of the phenyl derivative.[3]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate (freshly distilled)

  • Diethylamine (or piperidine)

  • Ethanol (absolute)

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • In a thick-walled flask equipped with a magnetic stirrer and a thermometer, combine benzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents).

  • Cool the flask to between -10 and -15 °C using an ice-salt bath.[3]

  • Slowly add a few drops of diethylamine to the cooled and stirred reaction mixture. The initial portions of the amine may be neutralized by trace acids in the starting materials, so a slight exotherm may not be immediately observed.[3]

  • Continue the dropwise addition of diethylamine until a slight increase in temperature is noted and the clear solution becomes turbid.[3]

  • Maintain the temperature below 0 °C while continuing the slow addition of the base. The total amount of diethylamine should be approximately 0.1 equivalents. The addition should take about one hour.[3]

  • After the addition is complete, allow the mixture to stand in the cooling bath for an additional 15 minutes before removing it and allowing it to warm to room temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture will be a viscous, yellow liquid. Allow it to stand at room temperature. The product may solidify over a period of two to three days.[3] Seeding with a previously obtained crystal can expedite crystallization.

  • Purify the crude product by recrystallization from dilute ethanol to obtain colorless needles.[3]

Expected Outcome and Performance:

Route 2: Esterification-Condensation Approach

An alternative, albeit less direct, synthetic strategy involves the reaction of a benzoic acid derivative with acetic anhydride and diethyl malonate.[4] This method relies on the formation of an intermediate which then undergoes condensation.

Mechanistic Considerations

This route is proposed to proceed via the formation of a mixed anhydride or an activated benzoic acid species, which then reacts with the enolate of diethyl malonate. Subsequent acylation steps would lead to the desired product. The use of a strong acid catalyst like sulfuric acid is often required to drive the esterification and condensation steps.[5]

Conceptual Experimental Workflow

While a detailed, validated protocol for this specific transformation is not widely published, a conceptual workflow can be outlined based on general principles of organic synthesis.[4]

Proposed Reactants:

  • Benzoic acid derivative (e.g., benzoyl chloride)

  • Acetic anhydride

  • Diethyl malonate

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous polar solvent (e.g., DMF or DCM)

Conceptual Procedure:

  • Combine the benzoic acid derivative and acetic anhydride in a suitable anhydrous solvent.

  • Under an inert atmosphere, add diethyl malonate to the mixture.

  • Carefully add a catalytic amount of a strong acid.

  • Gently heat the reaction mixture with continuous stirring, potentially with a setup for the removal of water or other small molecule byproducts to drive the reaction to completion.[4]

  • Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, the reaction would be quenched, and the product isolated and purified using standard techniques such as extraction and recrystallization.[4]

Esterification-Condensation Workflow Start Combine Reactants: - Benzoic Acid Derivative - Acetic Anhydride - Diethyl Malonate Add_Catalyst Add Strong Acid Catalyst (e.g., H₂SO₄) Start->Add_Catalyst Reaction Heat with Stirring (Water Removal) Add_Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Quench, Extract, and Purify Monitoring->Workup Upon Completion Product Isolate this compound Workup->Product caption Conceptual Workflow for Esterification-Condensation Route

Caption: A conceptual workflow for the synthesis of the target compound via an esterification-condensation pathway.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Knoevenagel-MichaelRoute 2: Esterification-Condensation
Starting Materials Benzaldehyde, Ethyl AcetoacetateBenzoic Acid Derivative, Acetic Anhydride, Diethyl Malonate
Catalyst Weak base (e.g., Diethylamine)Strong acid (e.g., Sulfuric Acid)
Reaction Conditions Low temperature initially, then room temp.Elevated temperature
Atom Economy Generally higherPotentially lower due to byproduct formation
Procedural Complexity One-pot, straightforwardMay require more stringent anhydrous conditions
Known Precedence Well-established for similar structuresMore conceptual, less documented for this specific product

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table of Spectroscopic Data:

TechniqueExpected Data
Molecular Formula C₁₉H₂₄O₆[6]
Molecular Weight 348.39 g/mol [6]
¹H NMR (Predicted) Signals corresponding to ethyl ester protons (triplet and quartet), acetyl methyl protons (singlets), methine protons, and aromatic protons.
¹³C NMR (Predicted) Resonances for carbonyl carbons (ester and ketone), aromatic carbons, and aliphatic carbons.
IR Spectroscopy Strong absorption bands for C=O stretching (ester and ketone), C-O stretching, and aromatic C-H stretching.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 348, along with characteristic fragmentation patterns.

Conclusion

For the synthesis of this compound, the Knoevenagel-Michael tandem reaction (Route 1) stands out as the more established and direct method. Its reliance on readily available starting materials, mild reaction conditions, and a one-pot procedure make it an attractive choice for laboratory-scale synthesis. While the Esterification-Condensation approach (Route 2) presents a theoretical alternative, it is less documented for this specific target and may pose greater challenges in terms of reaction optimization and control.

Researchers should select the synthetic route that best aligns with their available resources, expertise, and the required scale of production. The detailed protocol and mechanistic understanding provided in this guide are intended to facilitate the successful synthesis and application of this valuable chemical intermediate.

References

  • Vulcanchem.
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  • Chemistry Steps. Michael Addition Reaction Mechanism.

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A Senior Application Scientist's Guide to Glutaric Acid Derivatives in Synthesis: A Comparative Analysis of Diethyl 2,4-diacetyl-3-phenylpentanedioate and a Strategic Alternative

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher, the selection of a synthetic building block is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. Within the versatile class of glutaric acid derivatives, Diethyl 2,4-diacetyl-3-phenylpentanedioate stands out for its unique structural features. This guide provides an in-depth comparison of this specialized reagent with a more conventional yet highly effective alternative, the combination of diethyl malonate and an aromatic aldehyde, in the context of constructing substituted glutaric acid frameworks. We will delve into the mechanistic underpinnings of their synthesis and application, present comparative data, and provide detailed experimental protocols to inform your selection process.

Introduction: The Synthetic Utility of the Glutaric Acid Scaffold

Glutaric acid, a simple five-carbon dicarboxylic acid, and its derivatives are foundational intermediates in organic synthesis.[1] Their bifunctional nature allows for the construction of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.[2][3] The C3 position of the glutaric acid backbone is a key site for introducing structural diversity, and the strategic choice of reagents to construct this framework is paramount.

This guide focuses on two distinct approaches to accessing 3-aryl substituted glutaric acid derivatives, pivotal structures in medicinal chemistry. We will first examine the synthesis and potential applications of this compound, a pre-functionalized derivative. Subsequently, we will compare its utility against a more classical and arguably more versatile two-step approach involving a Knoevenagel condensation followed by a Michael addition, using diethyl malonate as the core building block.

This compound: A Pre-functionalized Intermediate

This compound is a complex diester with a central phenyl-substituted C3 position and acetyl groups at C2 and C4.[4] This pre-functionalization offers the potential for direct elaboration into more complex heterocyclic systems or other polyfunctional molecules.

Synthesis of this compound

The synthesis of this compound can be envisioned through a base-catalyzed condensation of benzaldehyde with two equivalents of ethyl acetoacetate. This reaction is analogous to the synthesis of the methyl-substituted counterpart, Diethyl 2,4-diacetyl-3-methylpentanedioate.[5]

Synthesis_of_Target_Molecule

Caption: Synthetic route to this compound.

While this molecule offers a dense array of functional groups, its direct, high-yield synthesis can be challenging, and its applications in multi-step syntheses are not as broadly documented as for simpler glutaric acid precursors. Its utility is primarily as a precursor for specific, highly functionalized target molecules.[6]

A Versatile Alternative: The Knoevenagel-Michael Approach to 3-Arylglutaric Acids

A more common and adaptable strategy for synthesizing 3-arylglutaric acid derivatives involves a two-step sequence: a Knoevenagel condensation followed by a Michael addition. This approach offers greater flexibility in the choice of both the aldehyde and the malonic ester derivative.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as diethyl malonate, to a carbonyl group, in this case, an aromatic aldehyde. This is followed by a dehydration reaction to yield an α,β-unsaturated product.[7]

Knoevenagel_Condensation

Caption: The Knoevenagel condensation to form an intermediate.

The Michael Addition

The resulting α,β-unsaturated diester is an excellent Michael acceptor. A second equivalent of diethyl malonate, acting as a Michael donor, undergoes a conjugate addition to the β-carbon of the double bond, forming the 3-arylpentanedioate backbone.[8]

Michael_Addition

Caption: The Michael addition to form the glutaric acid precursor.

This tetraester intermediate can then be hydrolyzed and decarboxylated to yield the desired 3-arylglutaric acid.

Comparative Performance Analysis

The choice between using a pre-functionalized intermediate like this compound and a stepwise approach with simpler building blocks depends on several factors, including desired substitution patterns, reaction yields, and overall synthetic efficiency.

FeatureThis compoundKnoevenagel-Michael Approach
Versatility Limited to phenyl substitution at C3 and acetyl groups at C2 and C4.Highly versatile; a wide range of aromatic and aliphatic aldehydes can be used.
Yield Can be moderate to good for the specific product, but may require careful optimization.Generally high-yielding for a variety of substrates, with overall yields for the two-step process often exceeding 70%.
Reaction Conditions Typically requires base catalysis and controlled temperatures.The Knoevenagel step often uses a mild base like piperidine, while the Michael addition can be base-catalyzed. Subsequent hydrolysis and decarboxylation require acidic conditions and heat.
Synthetic Utility Best suited for direct conversion into highly functionalized, specific target molecules.Provides a general route to a broad class of 3-substituted glutaric acids, which are versatile intermediates for further elaboration.
Atom Economy Higher in the initial condensation step compared to the multi-step alternative.Lower atom economy due to the multi-step nature and subsequent decarboxylation.

The Role of β-Dicarbonyl Compounds in Multicomponent Reactions

The reactivity of the active methylene group in β-dicarbonyl compounds is central to their utility in synthesis. This is particularly evident in multicomponent reactions like the Hantzsch and Biginelli reactions, which are powerful tools for the one-pot synthesis of heterocyclic scaffolds.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form 1,4-dihydropyridines.[9][10][11][12] The choice of the β-dicarbonyl component significantly influences the reaction outcome. While ethyl acetoacetate is a classic choice, other derivatives can be employed to introduce different substituents on the resulting dihydropyridine ring.[13]

Hantzsch_Synthesis

Caption: General scheme of the Hantzsch pyridine synthesis.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) to produce dihydropyrimidinones.[2][14] Similar to the Hantzsch synthesis, the nature of the β-dicarbonyl compound dictates the substitution pattern at the C5 and C6 positions of the resulting heterocyclic ring. The use of more complex β-dicarbonyl compounds can lead to novel and medicinally relevant structures.[15][16]

Biginelli_Reaction

Caption: General scheme of the Biginelli reaction.

The acidity of the α-protons in the β-dicarbonyl compound is a key determinant of its reactivity in these condensations. Ethyl acetoacetate is generally more acidic than diethyl malonate due to the additional electron-withdrawing effect of the ketone carbonyl group, which further stabilizes the resulting enolate.[1][17] This difference in acidity can influence reaction rates and yields.

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from a similar procedure)

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Diethylamine

  • Ethanol

  • Ice-salt bath

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a thermometer, combine benzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents).

  • Cool the flask to -10 to -15 °C in an ice-salt bath.

  • Slowly add a catalytic amount of diethylamine dropwise, ensuring the temperature does not rise above 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may solidify. If so, collect the solid by filtration. If it remains an oil, perform an appropriate workup, such as extraction with a suitable organic solvent, followed by drying and removal of the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 3-Phenylglutaric Acid via Knoevenagel-Michael Approach

Step A: Knoevenagel Condensation

Materials:

  • Benzaldehyde

  • Diethyl malonate

  • Piperidine

  • Pyridine (as solvent, optional)

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add benzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Add a catalytic amount of piperidine.

  • If necessary, add a minimal amount of a suitable solvent like pyridine.

  • Heat the reaction mixture at an appropriate temperature (e.g., 70-100 °C) and monitor by TLC.

  • Upon completion, remove the catalyst and any solvent under reduced pressure to obtain the crude benzylidene malonate.

Step B: Michael Addition

Materials:

  • Crude benzylidene malonate from Step A

  • Diethyl malonate

  • Sodium ethoxide (or another suitable base)

  • Ethanol

Procedure:

  • Dissolve the crude benzylidene malonate in ethanol.

  • Add a second equivalent of diethyl malonate.

  • Slowly add a catalytic amount of a base such as sodium ethoxide.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Neutralize the reaction mixture and perform an extractive workup to isolate the tetraethyl 2-phenylpropane-1,1,3,3-tetracarboxylate.

Step C: Hydrolysis and Decarboxylation

Materials:

  • Tetraester from Step B

  • Concentrated hydrochloric acid

Procedure:

  • To the crude tetraester, add an excess of concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the hydrolysis and decarboxylation are complete (evolution of CO2 will cease).

  • Cool the reaction mixture to room temperature. The 3-phenylglutaric acid may precipitate.

  • Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., water or ethyl acetate/hexane).

Conclusion

Both this compound and the Knoevenagel-Michael approach with diethyl malonate offer viable routes to 3-phenyl substituted glutaric acid derivatives. The choice between these methodologies should be guided by the specific goals of the synthesis.

  • For the synthesis of a specific, highly functionalized target molecule where the acetyl groups are desired for subsequent transformations, the direct synthesis of this compound may be advantageous.

  • For broader applications and the synthesis of a variety of 3-arylglutaric acids, the Knoevenagel-Michael approach provides superior versatility and generally reliable yields.

Understanding the underlying principles of β-dicarbonyl reactivity, as exemplified in classic named reactions, empowers the synthetic chemist to make informed decisions and design efficient and elegant synthetic routes.

References

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A Comparative Guide to the Biological Activity of Diethyl 2,4-diacetyl-3-phenylpentanedioate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Diethyl 2,4-diacetyl-3-phenylpentanedioate and its derivatives represent a compelling class of compounds. While literature directly investigating the biological profile of the parent molecule is limited, its core structure is analogous to the well-known 1,4-dihydropyridine (1,4-DHP) or Hantzsch ester framework.[1] This structural similarity provides a strong rationale for exploring the biological activities of its derivatives, which are anticipated to share the multifaceted pharmacological profile of 1,4-DHPs, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This guide offers a comparative analysis of the biological activities of various derivatives stemming from this pentanedioate scaffold. We will delve into the experimental data that illuminates their potential, discuss the structure-activity relationships that govern their efficacy, and provide detailed, validated protocols for their biological evaluation. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for therapeutic innovation.

Synthesis of this compound Derivatives: The Hantzsch Reaction

The primary route for synthesizing the derivatives discussed in this guide is the Hantzsch pyridine synthesis. This one-pot multicomponent reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency in creating 1,4-dihydropyridine structures.[4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source. The versatility of this reaction allows for the introduction of a wide array of substituents by varying the aldehyde and the β-ketoester, leading to a diverse library of derivatives for biological screening.

The choice of reactants is causal to the final properties of the molecule. For instance, employing different substituted benzaldehydes allows for the systematic probing of electronic and steric effects on biological activity.

Hantzsch_Synthesis cluster_reactants Reactants Aldehyde Substituted Aldehyde (R-CHO) Reaction One-Pot Condensation Aldehyde->Reaction Ketoester 2x β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Reaction Ammonia Ammonia Source (e.g., NH4OH) Ammonia->Reaction Product Diethyl 2,4-diacetyl- 3-arylpentanedioate Derivative (1,4-DHP) Reaction->Product Hantzsch Synthesis

Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridine derivatives.

Comparative Anticancer Activity

A significant body of research has highlighted the potential of 1,4-dihydropyridine derivatives as anticancer agents.[2][5] These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The mechanism of action, while not fully elucidated for all derivatives, often involves the induction of apoptosis and the inhibition of cell proliferation.[6]

Comparative Cytotoxicity Data

The cytotoxic potential of these derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[7][8] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit cell growth by 50%.

Derivative Substituent (at 4-aryl position)Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4-BenzyloxyphenylHeLa3.6Doxorubicin0.05
4-BromophenylHeLa2.3Doxorubicin0.05
3-FluorophenylHeLa4.1Doxorubicin0.05
4-BenzyloxyphenylMCF-75.2Doxorubicin0.02
4-BromophenylMCF-75.7Doxorubicin0.02
3-FluorophenylMCF-711.9Doxorubicin0.02
Thiazole-substitutedMOLT-417.4Cisplatin-

Data synthesized from multiple sources for illustrative comparison.[5][9]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationship:

  • Symmetry: Symmetric Hantzsch esters have demonstrated higher anticancer activity compared to asymmetric analogues in some studies, suggesting that the overall molecular shape plays a key role in biological activity.[9]

  • Aryl Substituents: The nature and position of the substituent on the 4-aryl ring significantly influence cytotoxicity. For instance, compounds with a 4-bromophenyl or a 3-fluorophenyl group have shown potent activity against HeLa and MCF-7 cell lines.[9]

  • Ester vs. Amide Groups: The functional groups at the C3 and C5 positions are also crucial. While this guide focuses on diethyl esters, studies on related 1,4-DHPs show that replacing the ester groups with amides can also lead to potent cytotoxic agents.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method to quantify the cytotoxic effects of chemical compounds. Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[7]

MTT_Workflow Start Seed cells in 96-well plate Incubate_24h Incubate for 24h (allow adhesion) Start->Incubate_24h Add_Compound Add test compound (various concentrations) Incubate_24h->Add_Compound Incubate_Exposure Incubate for exposure period (e.g., 24-72h) Add_Compound->Incubate_Exposure Add_MTT Add MTT solution (0.5 mg/mL) Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h at 37°C (formazan formation) Add_MTT->Incubate_MTT Solubilize Remove medium, add DMSO to dissolve crystals Incubate_MTT->Solubilize Measure Read absorbance at 540-590 nm Solubilize->Measure

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[12] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Comparative Antimicrobial Activity

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds like Hantzsch esters have shown promise in this area.[4] Their derivatives are evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Comparative Antimicrobial Data

The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13][14]

Derivative ClassGram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)Reference Antibiotic
Thiazole DerivativesSignificant ActivityMore Active than against Gram-positiveCiprofloxacin
Betaine EstersActiveActiveCetyltrimethylammonium bromide
Fatty Acid EstersActive (Laurate most active)Not Affected-

Data synthesized from multiple sources for illustrative comparison.[15][16]

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: The length of alkyl chains in ester groups can influence antimicrobial activity, with optimal lipophilicity being crucial for membrane interaction and penetration.[15][16]

  • Heterocyclic Moieties: Incorporation of other heterocyclic rings, such as thiazole, can significantly enhance antibacterial activity.

  • Gram-Selectivity: Many ester derivatives show greater efficacy against Gram-positive bacteria, potentially due to differences in the cell wall structure compared to Gram-negative bacteria.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[13][17]

MIC_Workflow Start Prepare serial 2-fold dilutions of test compound in broth Dispense Dispense dilutions into 96-well microtiter plate Start->Dispense Inoculate Inoculate each well with bacterial suspension Dispense->Inoculate Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[14] The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add the diluted bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[17]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.[18] Derivatives of related scaffolds have been shown to inhibit key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines.[3][19]

Comparative Anti-inflammatory Data

The anti-inflammatory potential is often screened by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 246.7).

Derivative ClassAssay SystemIC50 (µM) / % InhibitionMechanism of Action
Pentadienone Oxime EstersLPS-stimulated RAW 264.7 cellsIC50 ~6.66 µM (for NO)Inhibition of iNOS, COX-2 via NF-κB pathway
Prenylated PhenylpropenolsLPS-stimulated BV-2 cellsIC50 ~8.6 µM (for NO)-
Furan-2,5-dione DerivativesLPS-stimulated RAW 264.7 cells-Dual suppression of COX-2 activity and NF-κB inactivation

Data synthesized from multiple sources for illustrative comparison.[3][20][21]

Structure-Activity Relationship (SAR) Insights
  • NF-κB and MAPK Pathways: Potent anti-inflammatory derivatives often act by inhibiting key signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.[3][18] This leads to the downregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6).[20]

  • Substituent Effects: The electronic properties of substituents can modulate the ability of the molecule to interact with target enzymes or transcription factors involved in the inflammatory cascade.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. It is a common and straightforward method to quantify NO production by cells.[11][22]

Griess_Assay_Workflow Start Seed RAW 264.7 macrophages in a 24 or 96-well plate Pretreat Pre-treat cells with test compound for 1 hour Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24 hours Pretreat->Stimulate Collect_Supernatant Collect cell culture supernatant Stimulate->Collect_Supernatant Mix_Reagent Mix supernatant with Griess Reagent Collect_Supernatant->Mix_Reagent Incubate_RT Incubate for 10-15 min at room temperature Mix_Reagent->Incubate_RT Measure Read absorbance at 540 nm Incubate_RT->Measure

Caption: Experimental workflow for the Griess assay to measure nitric oxide production.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.[22]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[11][22]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume (e.g., 50-100 µL) of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[22]

  • Incubation: Incubate the mixture for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Perspectives

The derivatives of this compound, by virtue of their structural analogy to Hantzsch 1,4-dihydropyridines, represent a versatile and promising scaffold for drug discovery. The comparative analysis presented in this guide demonstrates their potential as anticancer, antimicrobial, and anti-inflammatory agents. The modularity of the Hantzsch synthesis allows for the creation of extensive compound libraries, enabling a systematic exploration of structure-activity relationships.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Validation: Progressing the most promising candidates to preclinical animal models to assess their efficacy and safety in a physiological context.

By leveraging the robust experimental protocols outlined here, researchers can effectively screen and characterize these derivatives, paving the way for the development of novel therapeutics to address unmet medical needs.

References

  • Viradiya, D., Mirza, S., Shaikh, F., Kakadiya, R., Rathod, A., Jain, N., Rawal, R., & Shah, A. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(7), 1003-1013.
  • Viradiya, D., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(7), 1003-1013.
  • CLYTE Technologies. (2025).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • MDPI. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines.
  • Razzaghi-Asl, N. (n.d.). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH.
  • Abcam. (n.d.). MTT assay protocol.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BenchChem. (2025).
  • Viradiya, D., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent.
  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • BenchChem. (2025).
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  • Bouherrou, H., Rachedi, Y., Abderrahmani, A., Abdellaziz, L., & Dumas, F. (n.d.).
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  • PubMed. (n.d.). Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components.
  • Li, Q., & Zhang, J. (2021). New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • NIH. (n.d.). Antimicrobial Action of Esters of Polyhydric Alcohols.
  • Request PDF. (n.d.).
  • PubMed. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology, 165(6), 1926-1940.
  • MDPI. (2023).
  • MDPI. (2023).
  • PubMed. (2018). Anti-Inflammatory Prenylated Phenylpropenols and Coumarin Derivatives from Murraya exotica.

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A Comparative Guide to the Structural Elucidation of Diethyl 2,4-diacetyl-3-phenylpentanedioate: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical methods for the structural characterization of Diethyl 2,4-diacetyl-3-phenylpentanedioate, with a primary focus on single-crystal X-ray crystallography. While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines a comprehensive, field-proven workflow for its analysis and compares the anticipated results with those from alternative spectroscopic techniques.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₉H₂₄O₆.[1][2] Its structure, featuring a central phenyl ring and multiple carbonyl groups, suggests potential applications as a precursor in pharmaceutical synthesis.[3] Accurate structural information is crucial for understanding its chemical reactivity, potential biological activity, and physical properties.

Synthesis and Crystallization: The Gateway to X-ray Analysis

The foundational step for X-ray crystallographic analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis Protocol

A plausible synthetic route to this compound involves a modification of the Knoevenagel condensation followed by a Michael addition. A detailed, self-validating protocol is as follows:

  • Reaction Setup : A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethyl acetoacetate (2 equivalents), benzaldehyde (1 equivalent), and a catalytic amount of piperidine in ethanol.

  • Reaction Execution : The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Crystallization Protocol

Obtaining diffraction-quality crystals is often the most challenging aspect of the process. Several techniques should be systematically explored:

  • Slow Evaporation : A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left in a loosely covered vial at room temperature. The slow evaporation of the solvent can lead to the formation of single crystals.

  • Vapor Diffusion : A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

X-ray Crystallographic Analysis: A Step-by-Step Workflow

Once suitable crystals are obtained, the following workflow is employed for data collection and structure solution.

Experimental Workflow

XRay_Workflow cluster_synthesis Crystal Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis of Compound Purification Purification (Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Diffraction Screening Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol
  • Crystal Mounting : A single crystal of suitable size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection : The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing : The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement : The initial model is refined by least-squares methods to improve the fit between the observed and calculated structure factors.

  • Validation : The final structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic sensibility.

Anticipated Crystallographic Data

While experimental data is not available, a hypothetical set of crystallographic parameters for this compound is presented below for illustrative purposes, based on similar organic molecules.

ParameterAnticipated Value
Chemical FormulaC₁₉H₂₄O₆
Formula Weight348.39 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.1, 15.2, 12.5
α, β, γ (°)90, 105.2, 90
Volume (ų)1850
Z4
Calculated Density (g/cm³)1.25
R-factor< 0.05

Comparative Analysis with Alternative Techniques

X-ray crystallography provides the definitive solid-state structure, but a comprehensive characterization relies on a combination of analytical methods.

Analytical_Comparison cluster_primary Primary Method cluster_alternatives Alternative & Complementary Methods XRay X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity, Solution Conformation) XRay->NMR Solid vs. Solution State MS Mass Spectrometry (Molecular Weight, Fragmentation) XRay->MS Structure vs. Mass IR IR Spectroscopy (Functional Groups) XRay->IR 3D Structure vs. Bonds

Caption: Comparison of Structural Analysis Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle : NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and dynamics in solution.

  • Strengths :

    • Provides unambiguous evidence of the carbon-hydrogen framework.

    • 2D NMR techniques (COSY, HSQC, HMBC) can establish through-bond connectivity.

    • NOESY experiments can provide information about through-space proximity of atoms, offering insights into the solution-state conformation.

  • Limitations :

    • Does not provide precise bond lengths and angles.

    • The determined conformation is for the molecule in solution, which may differ from the solid-state structure.

Mass Spectrometry (MS)
  • Principle : MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition.

  • Strengths :

    • Provides a highly accurate molecular weight, confirming the chemical formula.[4]

    • Fragmentation patterns can offer clues about the molecular structure.

  • Limitations :

    • Does not provide information about the 3D arrangement of atoms.

    • Isomers are often indistinguishable by mass alone.

Infrared (IR) Spectroscopy
  • Principle : IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds.

  • Strengths :

    • Excellent for identifying the presence of specific functional groups (e.g., C=O, C-O, aromatic C-H).

  • Limitations :

    • Provides limited information about the overall molecular structure and connectivity.

Conclusion

For the definitive structural elucidation of this compound, single-crystal X-ray crystallography stands as the gold standard, providing unparalleled detail of the atomic arrangement in the solid state. However, a comprehensive characterization that is robust and publishable requires the synergistic use of spectroscopic methods. NMR confirms the covalent structure in solution, mass spectrometry verifies the molecular formula, and IR spectroscopy confirms the presence of key functional groups. This integrated approach ensures a self-validating system for structural analysis, providing the trustworthiness and expertise required in modern chemical research.

References

  • ChemBK. This compound - Introduction. Available at: [Link]

  • PubChem. This compound | C19H24O6 | CID 297900. Available at: [Link]

  • Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(3), 62-68. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of Diethyl 2,4-diacetyl-3-phenylpentanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Foundational Principles of Chemical Waste Management

The proper disposal of any laboratory chemical is fundamentally a risk management process. The primary objectives are to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. For Diethyl 2,4-diacetyl-3-phenylpentanedioate, a flammable liquid, the key hazards to mitigate are fire, potential health effects from exposure, and environmental contamination.[1]

The Central Role of the Safety Data Sheet (SDS)

Before handling or disposing of any chemical, the first and most critical step is to consult its SDS.[2][3] The SDS provides manufacturer-specific information on hazards, handling, storage, and disposal. In the absence of a specific SDS for this compound, a conservative approach must be adopted, treating it as a hazardous chemical with flammable and potentially toxic properties, characteristic of its chemical class.

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the flammable nature of this compound and the potential for skin and eye irritation, appropriate PPE is mandatory.[1][4]

EquipmentSpecificationRationale
Eye Protection ANSI-approved safety glasses or chemical splash gogglesProtects eyes from splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact, which can lead to irritation or absorption of the chemical.
Body Protection Laboratory coatProtects clothing and skin from accidental spills.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[3]

Step 2: Waste Segregation and Collection - Preventing Hazardous Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6]

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable for organic solvents and esters.[2] The container must have a tightly sealing cap.[6][7]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[8][9]

    • The full chemical name: "this compound".[7]

    • The approximate concentration and the solvent used, if it is in a solution.

    • The date when waste was first added to the container (accumulation start date).[10]

  • Incompatible Materials: Never mix this waste with incompatible chemicals such as strong oxidizing agents, acids, or bases.[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[6][9] These are designated locations at or near the point of generation for the temporary storage of hazardous waste.

  • Location: The SAA must be under the direct control of laboratory personnel.[2]

  • Container Management: Keep the waste container sealed at all times, except when adding waste.[6]

  • Volume Limits: Do not exceed 90% of the container's capacity to allow for vapor expansion and prevent spills.[2]

Step 4: Arranging for Final Disposal

The final step in the disposal process is the transfer of the waste to your institution's designated hazardous waste management program.

  • Licensed Waste Contractor: The disposal of hazardous chemical waste must be handled by a licensed and certified waste contractor.[11] These contractors are equipped to transport and dispose of the waste in compliance with all federal, state, and local regulations.[5]

  • Final Disposal Methods: The contractor will use an appropriate disposal method, which for flammable organic liquids like esters, is typically incineration.[5][12] Incineration destroys the chemical, converting it into less harmful substances.[5]

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [10][13] This is to prevent the contamination of waterways and potential damage to the plumbing infrastructure.

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container (e.g., HDPE, Glass) fume_hood->container labeling Label Container: 'Hazardous Waste' Chemical Name Date container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa full_container Container Nearing Capacity? saa->full_container full_container->saa No contact_ehs Contact Institutional EHS/ Waste Management full_container->contact_ehs Yes transport Arrange for Pickup by Licensed Waste Contractor contact_ehs->transport end_point Final Disposal (e.g., Incineration) transport->end_point

Caption: Disposal workflow for this compound.

Part 4: Regulatory Framework and Compliance

Adherence to regulations set forth by OSHA and the EPA is not optional; it is a legal requirement.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for the safe handling and disposal of hazardous chemicals.[3] Your institution's CHP is a primary resource for specific disposal protocols.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave" - from generation to final disposal.[14] This includes regulations on labeling, storage, and transportation of chemical waste.[2]

By following this guide, you are not only ensuring your own safety and that of your colleagues but also contributing to a culture of safety and environmental stewardship within your organization.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • ChemBK. This compound. [Link]

  • Chemtalk. Ester Disposal. [Link]

  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • OSHA. Laboratory Safety Guidance. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • MedPro Disposal. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]

  • EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

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×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Diethyl 2,4-diacetyl-3-phenylpentanedioate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.